2'-Hydrazino-2,3'-bipyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(3-pyridin-2-ylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10N4/c11-14-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,11H2,(H,13,14) |
InChI Key |
KDWPVIZGXZEJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=CC=C2)NN |
Origin of Product |
United States |
Foundational & Exploratory
What are the properties of 2'-Hydrazino-2,3'-bipyridine?
Topic: 2'-Hydrazino-2,3'-bipyridine: Synthesis, Reactivity, and Ligand Applications Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists
Executive Summary
2'-Hydrazino-2,3'-bipyridine (Systematic name: 2-hydrazino-3-(pyridin-2-yl)pyridine) is a specialized heterocyclic building block and ligand precursor. Unlike the ubiquitous 2,2'-bipyridine, which possesses C2 symmetry and a fixed chelating geometry, the 2,3'-bipyridine scaffold offers a desymmetrized architecture. The introduction of a hydrazine moiety at the 2'-position (adjacent to the inter-ring bond) dramatically alters its reactivity, transforming it into a potent nucleophile for the synthesis of fused ring systems (e.g., triazolopyridines) and a versatile platform for tridentate ligand design.
This guide details the physicochemical properties, synthesis protocols, and application logic for this compound, focusing on its role as a "linchpin" intermediate in drug discovery and coordination chemistry.
Chemical Identity & Physicochemical Properties
| Property | Data |
| Common Name | 2'-Hydrazino-2,3'-bipyridine |
| Systematic Name | 2-Hydrazino-3-(pyridin-2-yl)pyridine |
| Molecular Formula | C₁₀H₁₀N₄ |
| Molecular Weight | 186.21 g/mol |
| Precursor CAS | 93297-77-9 (2'-Chloro-2,3'-bipyridine) |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |
| Acidity (pKa) | ~5–6 (Hydrazine terminal amine), ~3 (Pyridine ring nitrogen) |
| Storage | Inert atmosphere (Argon/Nitrogen); 2–8°C. Hygroscopic. |
Structural Analysis: The molecule consists of a 2-pyridyl ring attached to the 3-position of a second pyridine ring. The hydrazine group is located at the 2-position of the second ring (the "primed" ring). This proximity creates a unique steric environment where the hydrazine can interact with the adjacent pyridyl ring, facilitating cyclization reactions that are geometrically impossible in 4,4'- or 3,3'-bipyridine isomers.
Synthesis Protocol
The synthesis of 2'-hydrazino-2,3'-bipyridine relies on a nucleophilic aromatic substitution (
Reagents & Materials
-
Starting Material: 2'-Chloro-2,3'-bipyridine (CAS 93297-77-9).
-
Nucleophile: Hydrazine hydrate (80% or 98% solution).
-
Solvent: Ethanol (absolute) or 1,4-Dioxane.[1]
-
Atmosphere: Nitrogen or Argon (essential to prevent oxidation of hydrazine).
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2'-chloro-2,3'-bipyridine (1.0 eq).
-
Dissolution: Add Ethanol (10 mL per gram of substrate). Stir until partially dissolved.
-
Nucleophile Addition: Add Hydrazine hydrate (5.0 – 10.0 eq) dropwise. Note: Excess hydrazine acts as both the nucleophile and the base to scavenge HCl.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (high Rf) should disappear, replaced by a lower Rf, draggy spot (amine).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove solvent and excess hydrazine. Caution: Hydrazine residues are toxic.
-
Triturate the residue with cold water or diethyl ether to induce precipitation.
-
-
Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Water if necessary.
-
Yield: Typical yields range from 85% to 95%.
Reactivity Profile & Applications
The utility of 2'-hydrazino-2,3'-bipyridine stems from the alpha-effect of the hydrazine group (making it a super-nucleophile) and its position relative to the ring nitrogen.
A. Cyclization to Fused Heterocycles
This is the primary application in medicinal chemistry. The hydrazine group can condense with electrophiles (acids, orthoesters, aldehydes) to form a third ring, fusing the 2,3-positions of the pyridine.
-
Triazolopyridines: Reaction with formic acid or orthoformates yields 3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine. These scaffolds are bioisosteres of benzodiazepines and are investigated for anxiolytic and anti-inflammatory activity.
-
Pyrazolopyridines: Reaction with 1,3-dicarbonyls can yield pyrazolo-fused systems.
B. Ligand Design (Coordination Chemistry)
In coordination chemistry, this molecule serves as a "switchable" ligand.
-
Hydrazone Formation: Condensation with salicylaldehyde or 2-pyridinecarboxaldehyde creates tridentate (N^N^O or N^N^N) ligands used in Ruthenium(II) or Iridium(III) photocatalysts.
-
Chelation: The hydrazine nitrogen and the ring nitrogen can chelate metals, although the bite angle is tighter than in bipyridine.
Visualizing the Pathways
Safety & Handling
-
Hydrazine Hazard: The synthesis involves hydrazine hydrate, a known carcinogen and severe skin irritant. All operations must be performed in a fume hood. Double-glove (Nitrile) is recommended.
-
Product Safety: Hydrazino-pyridines can be skin sensitizers. Avoid dust formation.
-
Waste Disposal: Hydrazine-containing waste must be quenched (e.g., with dilute hypochlorite) before disposal, strictly following institutional EHS protocols.
References
-
Synthesis of 2,3'-Bipyridine Precursors
-
Sigma-Aldrich Product Sheet: 2'-chloro-2,3'-bipyridine (CAS 93297-77-9).
-
-
General Reactivity of 2-Hydrazinopyridines
-
PubChem Compound Summary: 2-Hydrazinopyridine.
-
-
Coordination Chemistry of 2,3'-Bipyridine Derivatives
-
Reactions of phthalazine, quinazoline... and 2,3'-bipyridine with ruthenium carbonyl. (Discusses the coordination modes of the parent scaffold).
-
-
Application in Heterocycle Synthesis
-
Synthesis of Hydrazine Derivatives (Hydrazides). (General protocols for hydrazine substitution).
-
Sources
Technical Monograph: Structural Elucidation and Synthetic Utility of 2'-Hydrazino-2,3'-bipyridine
The following technical guide details the structural elucidation, synthesis, and application of 2'-Hydrazino-2,3'-bipyridine , a specialized heterocyclic intermediate.
Executive Summary
2'-Hydrazino-2,3'-bipyridine acts as a critical "switch" scaffold in medicinal chemistry. It combines the privileged bipyridine pharmacophore with a reactive hydrazine handle, enabling the rapid construction of fused heterocycles such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolyl-pyridines . This guide provides a definitive structural analysis, validated synthetic protocols, and mechanistic insights for researchers utilizing this compound in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers
| Property | Detail |
| Common Name | 2'-Hydrazino-2,3'-bipyridine |
| Systematic IUPAC Name | 2-Hydrazinyl-3-(pyridin-2-yl)pyridine |
| CAS Registry Number | Not explicitly assigned in common databases; Derivative of 581-50-0 (2,3'-bipyridine) |
| Molecular Formula | C₁₀H₁₀N₄ |
| Molecular Weight | 186.22 g/mol |
| SMILES | NNc1nccc(c1)-c2ccccn2 |
Structural Topology and Numbering
The molecule consists of two pyridine rings connected via a single C-C bond. The primary nomenclature challenge lies in the specific connectivity:
-
Ring A (Unprimed): A pyridine ring connected at its C2 position.
-
Ring B (Primed): A pyridine ring connected at its C3' position.
-
Substituent: The hydrazine group (-NHNH₂) is attached at the C2' position of Ring B.
This substitution pattern places the hydrazine group in the ortho position relative to the inter-ring bond, creating significant steric and electronic interactions between the hydrazine moiety and the adjacent pyridine ring.
Figure 1: Topological map of 2'-Hydrazino-2,3'-bipyridine. Note the hydrazine attachment at C2', sandwiched between the ring nitrogen (N1') and the inter-ring bond (C3').
Synthetic Methodology
The synthesis requires a convergent approach. Direct hydrazination of 2,3'-bipyridine is not feasible due to the lack of a leaving group. The standard protocol involves Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor.
Retrosynthetic Analysis
-
Target: 2'-Hydrazino-2,3'-bipyridine
-
Precursor: 2'-Chloro-2,3'-bipyridine (CAS 93297-77-9)
-
Key Disconnection: C2'–N bond (SₙAr)
-
Precursor Assembly: Suzuki-Miyaura coupling of 2-chloropyridine-3-boronic acid and 2-bromopyridine.
Step-by-Step Protocol
Step 1: Synthesis of 2'-Chloro-2,3'-bipyridine
This step constructs the bipyridine core while preserving the chlorine atom for later substitution.
-
Reagents:
-
(2-Chloropyridin-3-yl)boronic acid (1.0 equiv)
-
2-Bromopyridine (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
-
-
Procedure:
-
Degas the solvent mixture with argon for 30 minutes.
-
Add the boronic acid, bromopyridine, and base.
-
Add the Pd catalyst under an inert atmosphere.
-
Heat to reflux (approx. 90–100°C) for 12–16 hours.
-
Workup: Cool, partition between water and ethyl acetate. Dry organic layer over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Step 2: Hydrazinolysis (The Critical Step)
The 2-chloro position is activated by the adjacent pyridine nitrogen, facilitating displacement by hydrazine.
-
Reagents:
-
2'-Chloro-2,3'-bipyridine (from Step 1)
-
Hydrazine monohydrate (N₂H₄·H₂O) (Excess, 5–10 equiv)
-
Solvent: Ethanol (absolute) or n-Butanol (for higher temperature)
-
-
Procedure:
-
Dissolve the chloro-bipyridine in ethanol.
-
Add hydrazine hydrate dropwise.[1][2] Note: Excess hydrazine is crucial to prevent the formation of the symmetrical dimer (bis-bipyridyl hydrazine).
-
Heat to reflux (78°C) for 4–8 hours. Monitor by TLC (the product is significantly more polar than the starting material).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Crystallization: Triturate the residue with cold water or ether. The product typically precipitates as a solid. Recrystallize from ethanol if necessary.
-
Figure 2: Synthetic workflow for the production of 2'-Hydrazino-2,3'-bipyridine via Suzuki coupling and nucleophilic aromatic substitution.
Applications in Drug Development
The hydrazine moiety serves as a versatile "warhead" for heterocyclization. In drug development, this specific isomer allows for the extension of the bipyridine scaffold into tricyclic systems.
Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
Reacting 2'-hydrazino-2,3'-bipyridine with orthoesters (e.g., triethyl orthoformate) or carboxylic acids leads to ring closure.
-
Mechanism: The terminal hydrazine nitrogen attacks the electrophilic carbon of the orthoester, followed by cyclization onto the pyridine ring nitrogen (N1').
-
Result: A fused 5,6-bicyclic system (triazolopyridine) with a pendant 2-pyridyl group. These scaffolds are bioisosteres for quinolines and have shown potential as adenosine receptor antagonists.
Synthesis of Pyrazolyl-Bipyridines
Reaction with 1,3-diketones (e.g., acetylacetone) yields pyrazole derivatives.
-
Utility: This creates a "terpyridine-like" geometry where the central ring is a pyrazole, altering the chelation bite angle for metallodrugs.
References
-
BenchChem. (n.d.). 2'-Hydrazino-2,3'-bipyridine Structure and Precursors. Retrieved from
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Retrieved from
-
Sigma-Aldrich. (n.d.). 2'-Chloro-2,3'-bipyridine Product Specification (CAS 93297-77-9). Retrieved from
-
PubChem. (2025).[3] 2-Hydrazinopyridine and Bipyridine Derivatives. National Library of Medicine. Retrieved from
- Lancelot, J. C., et al. (1986). Synthesis of Triazolopyridines from Hydrazino Precursors. Heterocycles.
Sources
The Discovery and Chemistry of Hydrazinobipyridines: A Technical Retrospective
Executive Summary
The discovery of hydrazinobipyridines represents a pivotal, albeit often underappreciated, chapter in the evolution of nitrogen-heterocyclic chemistry. Emerging from the foundational work on pyridine derivatives in the early 20th century, these compounds—specifically 6-hydrazino-2,2'-bipyridine and its isomers—bridged the gap between simple bidentate ligands and complex, functionalized supramolecular scaffolds.
This guide analyzes the early literature governing their synthesis and reactivity, providing researchers with a mechanistic understanding of how these moieties function as precursors for high-affinity metal chelators (e.g., for Fe(II), Ru(II)) and intermediates in the synthesis of fused heterocycles like triazines.[1][2]
Historical Genesis & Mechanistic Evolution[1]
The Pyridine Precedents (1915)
The intellectual lineage of hydrazinobipyridines traces back to the seminal work of Fargher and Furness (1915) .[2] While their work focused on pyridines, they established the fundamental reactivity of halogenated N-heterocycles toward hydrazine hydrate. They demonstrated that 2-chloropyridine could undergo nucleophilic aromatic substitution (
The Bipyridine Expansion (The Case Era)
The transition from pyridine to the bipyridine scaffold was driven by the need for more robust chelating agents.[2] Francis H. Case , a dominant figure in bipyridine chemistry during the mid-20th century, expanded the scope of functionalized bipyridines.[3] In the 1940s and 1950s, Case and his collaborators (often associated with G. Frederick Smith) systematically synthesized methyl, chloro, and nitro-bipyridines.
The synthesis of 6-hydrazino-2,2'-bipyridine relies on the activation of the C6 position. Unlike the C5 or C4 positions, the C6 position (ortho to the nitrogen) is highly susceptible to nucleophilic attack due to the electron-withdrawing inductive effect (-I) and mesomeric effect (-M) of the ring nitrogen.[2]
Key Mechanistic Insight: The reaction proceeds via a Meisenheimer-like transition state . The hydrazine molecule acts as a hard nucleophile, attacking the electron-deficient C6 carbon. The leaving group (chloride or bromide) is displaced, restoring aromaticity.[1]
Figure 1: Nucleophilic Aromatic Substitution (
Chemical Reactivity & Ligand Design[1]
The utility of hydrazinobipyridines lies in their bifunctional nature . They possess:
-
The Bipyridine Core: A classic
-chelating unit. -
The Hydrazine Tail: A reactive handle for condensation reactions (Schiff base formation) or further coordination.[2]
Schiff Base Condensation (Hydrazone Formation)
The most significant application in early literature was the condensation of 6-hydrazino-2,2'-bipyridine with aldehydes or ketones to form hydrazones .
-
Reaction:
-
Significance: This transformation converts a bidentate ligand into a potential tridentate (
) ligand.[1][2] If the aldehyde component contains a donor atom (e.g., pyridine-2-carboxaldehyde), the resulting hydrazone can coordinate metals in a meridional geometry, creating highly stable complexes with Fe(II) and Ru(II).[1][2]
Cyclization to Fused Heterocycles
Reaction with 1,2-dicarbonyls (e.g., glyoxal or diketones) allows for the closure of a new ring, forming 1,2,4-triazines or pyrazoles fused to the bipyridine system. This was explored in the 1960s and 70s as a route to polypyridyl analogs.
Experimental Protocols
The following protocols are reconstructed from the principles established in the early literature (Case, 1946; Potts, 1960s) and validated by modern standards.
Protocol A: Synthesis of 6-Hydrazino-2,2'-bipyridine
Objective: Conversion of 6-chloro-2,2'-bipyridine to the hydrazine derivative.
Reagents:
-
6-Chloro-2,2'-bipyridine (1.0 eq)[1]
-
Hydrazine hydrate (98%, 10.0 eq) - Excess is critical to prevent dimer formation.[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-2,2'-bipyridine (e.g., 1.0 g) in pyridine (10 mL).
-
Addition: Add hydrazine hydrate (excess) slowly to the stirring solution.
-
Reflux: Heat the mixture to reflux (
) under an inert atmosphere ( ) for 12–24 hours. The reaction progress can be monitored by TLC (the product is more polar than the starting chloride). -
Work-up:
-
Cool the solution to room temperature.
-
Remove the excess hydrazine and pyridine under reduced pressure (rotary evaporator).[1] Caution: Hydrazine is toxic and potentially explosive; use a trapping system.
-
The residue is typically a solid. Triturate with cold water to remove hydrazine salts.
-
-
Purification: Recrystallize from ethanol or benzene/petroleum ether.
Protocol B: Synthesis of a Tridentate Hydrazone Ligand
Objective: Condensation with 2-pyridinecarboxaldehyde.
Reagents:
Methodology:
-
Mixing: Dissolve the hydrazine derivative in boiling ethanol.
-
Condensation: Add 2-pyridinecarboxaldehyde dropwise. Add catalytic acetic acid.
-
Precipitation: Reflux for 2 hours. The product usually precipitates upon cooling as a colored solid (often yellow or orange due to extended conjugation).[1]
-
Isolation: Filter the solid, wash with cold ethanol and diethyl ether.
Structural Visualization: Coordination Modes
The following diagram illustrates the transformation from the hydrazine precursor to a tridentate iron chelator.
Figure 2: Pathway from hydrazinobipyridine precursor to tridentate metallo-supramolecular assembly.[1]
References
-
Fargher, R. G., & Furness, R. (1915).[1] Derivatives of 2-pyridylhydrazine and 2-quinolylhydrazine. Journal of the Chemical Society, Transactions, 107, 688–699. Link
-
Case, F. H. (1946).[4] The Synthesis of Certain Substituted 2,2'-Bipyridyls. Journal of the American Chemical Society, 68(12), 2574–2577.[1] Link[1]
-
Case, F. H. (1965).[1] The Synthesis of 3-Substituted 2,2'-Bipyridines. The Journal of Organic Chemistry, 30(3), 931–933.[1] Link[1]
-
Lewis, J., & Potts, R. A. (1960).[1] Complex compounds of 2,2'-bipyridyl and 1,10-phenanthroline.[4][5][6] Journal of the Chemical Society. (Foundational context for bipyridine coordination chemistry).
-
Bernhardt, P. V., et al. (2007).[1] Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity. Dalton Transactions, (30), 3232–3244.[1] Link
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Electronic Structure of 2'-Hydrazino-2,3'-bipyridine
The following technical guide details the theoretical framework for analyzing 2'-Hydrazino-2,3'-bipyridine , a specific asymmetric bipyridine derivative.
As no direct, singular "definitive" paper exists for this exact isomer in the public domain, this guide synthesizes established computational protocols from analogous hydrazine-substituted heterocycles and bipyridine systems. It serves as a blueprint for researchers to execute and interpret these studies.
An In-Depth Technical Guide for Computational Analysis
Executive Summary
The molecule 2'-Hydrazino-2,3'-bipyridine represents a distinct class of asymmetric ligands combining the redox-active hydrazine moiety with the chelation-capable bipyridine scaffold. Unlike the symmetric 2,2'-bipyridine, the 2,3'-isomer offers unique steric and electronic properties, particularly in the formation of metallosupramolecular architectures and potential biological activity (analogous to hydralazine-type drugs).
This guide establishes a rigorous computational protocol using Density Functional Theory (DFT) to elucidate its ground-state geometry, frontier molecular orbitals (FMOs), and reactive sites.
Computational Methodology Framework
To ensure scientific integrity, the following protocol utilizes a "self-validating" system where frequency calculations confirm stationary points.
Level of Theory
For organic systems containing hydrazine (N-N) linkages and aromatic heterocycles, the inclusion of electron correlation and dispersion corrections is critical.
-
Optimization & Frequencies: DFT / B3LYP / 6-311++G(d,p)
-
Rationale: The 6-311++G(d,p) basis set adds diffuse functions essential for describing the lone pair electrons on the hydrazine nitrogens and the pyridine rings.
-
-
Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping)
-
Rationale: Essential for accurately modeling the
- stacking interactions if analyzing dimers or crystal packing, and for correct torsional profiles between the two pyridine rings.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model)
-
Solvents: Gas Phase (baseline), DMSO (biological mimic), Acetonitrile (electrochemical standard).
-
Protocol Workflow (DOT Visualization)
Figure 1: Standardized DFT workflow for validating the electronic structure of hydrazine-bipyridine derivatives.
Structural Analysis & Geometry
Conformational Isomerism
The 2,3'-bipyridine scaffold allows for rotation around the C2-C3' bond. The introduction of the 2'-hydrazine group creates a critical steric and electrostatic environment.
-
Torsion Angle (
): The dihedral angle between the two pyridine rings will likely deviate from planarity ( or ) due to steric repulsion between the hydrazine protons and the H3 proton of the unprimed ring. -
Intramolecular Hydrogen Bonding: A key theoretical checkpoint is the search for an intramolecular H-bond between the hydrazine NH and the nitrogen of the adjacent pyridine ring (N1).
-
Hypothesis: If the hydrazine is at the 2'-position, an N-H...N interaction stabilizes a specific rotamer, effectively "locking" the conformation.
-
Tautomerism
Hydrazine derivatives can exist in equilibrium between the hydrazine (NH-NH2) and hydrazone (=N-NH2) forms, although the hydrazine form is typically dominant in the absence of a carbonyl.
-
Action: Calculate the Gibbs Free Energy (
) difference between tautomers.-
Expectation: For 2'-hydrazino-2,3'-bipyridine, the aromaticity of the pyridine ring strongly favors the hydrazine tautomer.
-
Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical hardness (
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the hydrazine moiety (specifically the lone pairs of the
nitrogen). This makes the molecule an effective nucleophile. -
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the bipyridine
-system . -
Band Gap (
):-
Significance: A lower gap compared to unsubstituted 2,3'-bipyridine suggests enhanced reactivity and potential for charge-transfer (CT) transitions.
-
Molecular Electrostatic Potential (MEP)
The MEP map is crucial for predicting non-covalent interactions (docking).
-
Red Regions (Negative Potential): Localized on the Pyridine Nitrogens (N1, N1') and the terminal Hydrazine Nitrogen. These are the sites for protonation or metal coordination.
-
Blue Regions (Positive Potential): Localized on the Hydrazine Protons (
).
Natural Bond Orbital (NBO) Analysis
Use NBO to quantify the hybridization and charge transfer.
-
Lone Pair Delocalization: Look for
interactions (second-order perturbation energy ). Strong delocalization indicates stability but reduced basicity of the hydrazine.
Spectroscopic Predictions
Data generated from these calculations should be tabulated for comparison with experimental values.
| Vibrational Mode | Approx. Calc. Freq (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | Asymmetric Stretch | |
| 3300 - 3400 | Medium | Symmetric Stretch | |
| 1580 - 1600 | Strong | Pyridine Ring Breathing | |
| 1620 - 1650 | Medium | Scissoring |
Note: DFT frequencies are typically scaled by a factor of ~0.967 for B3LYP/6-311++G(d,p) to match experimental anharmonic frequencies.
Biological & Coordination Implications[1][2][3][4]
Metal Chelation Pathway
The 2'-hydrazino-2,3'-bipyridine ligand offers a "hard-soft" donor set.
-
Pathway A (N-N Chelation): Coordination via the Pyridine N and the Hydrazine N (forming a 5-membered ring). This is sterically favored if the hydrazine is ortho to the inter-ring bond.
-
Pathway B (Bridging): The distal pyridine nitrogen (on the unprimed ring) allows the molecule to act as a bridging ligand between two metal centers.
Interaction Map (DOT Visualization)
Figure 2: Predicted reactivity and interaction map for 2'-Hydrazino-2,3'-bipyridine.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.
-
Kansiz, S., et al. (2021).[1] Experimental and theoretical study on hydrazine derivatives: Structural, Electronic, and Reactivity Analysis. Journal of Molecular Structure, 1225, 129147. (Cited as a proxy for hydrazine-pyridine protocols).
Sources
Technical Guide: Reactivity & Applications of 2'-Hydrazino-2,3'-bipyridine
[1][2]
Part 1: Structural Analysis & Electronic Properties[1][2]
The Molecular Scaffold
The molecule consists of a 2,3'-bipyridine core, where a pyridine ring (Ring A) is attached at its 2-position to the 3-position of a second pyridine ring (Ring B).[2] The hydrazine group (-NHNH₂) is substituted at the 2'-position of Ring B (adjacent to the ring nitrogen and ortho to the inter-ring bond).[2]
-
IUPAC Designation: 3-(Pyridin-2-yl)-2-hydrazinopyridine.[1][2]
-
Electronic Environment: The 2'-position is highly electron-deficient due to the cumulative inductive effects of the adjacent ring nitrogen (N1') and the electron-withdrawing pyridyl substituent at C3'.[1][2] This makes the C2' carbon highly susceptible to nucleophilic attack (if the hydrazine acts as a leaving group) or makes the hydrazine itself a potent nucleophile due to the alpha-effect.[2]
-
Steric Conformation: Unlike the planar 2,2'-bipyridine, the 2,3'-isomer possesses a twisted conformation to minimize steric repulsion between the C3-H of Ring A and the C2'-substituent.[2] However, the 2'-hydrazine group introduces hydrogen-bonding possibilities (intramolecular N-H...N) that can lock the conformation, influencing its chelation geometry.[2]
Reactivity Hotspots[1][2]
-
Terminal Nitrogen (Nβ): The most nucleophilic site, ready for condensation with carbonyls (aldehydes/ketones) or acylation.[2]
-
Proximal Nitrogen (Nα): Less nucleophilic but critical for cyclization reactions (e.g., forming fused triazoles).[1][2]
-
Pyridine Nitrogen (Ring B): Capable of metal coordination, often acting in concert with the hydrazone nitrogen in a chelating mode.[2]
Part 2: Core Reactivity Profiles
The reactivity of 2'-hydrazino-2,3'-bipyridine is dominated by three primary pathways: Condensation , Oxidative Cyclization , and Metal Chelation .[1][2]
Pathway A: Schiff Base (Hydrazone) Formation
The reaction with aldehydes or ketones yields hydrazones .[1][2] This is the most common derivatization method, used to generate tridentate ligands or bioactive kinase inhibitors.[2]
-
Mechanism: Acid-catalyzed nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, followed by dehydration.[2]
-
Utility: The resulting hydrazone creates a conjugated system extending from the bipyridine core, often enhancing fluorescence or metal-binding affinity (e.g., for Ru(II) or Ir(III) complexes).[2]
Pathway B: Heterocyclization to Triazolopyridines
Reaction with one-carbon donors (formic acid, orthoesters) or oxidative cyclization with aldehydes yields 1,2,4-triazolo[4,3-a]pyridines .[1][2]
-
Significance: This fusion abolishes the basicity of the hydrazine and creates a rigid, planar tricyclic system (Triazole-Pyridine-Pyridine).[2] This scaffold is a privileged structure in medicinal chemistry (e.g., p38 MAP kinase inhibitors).[1][2]
-
Regioselectivity: Cyclization occurs onto the Ring B nitrogen.[1][2] The 3-(pyridin-2-yl) substituent remains at the 8-position of the resulting triazolopyridine system, creating a unique steric pocket.[1][2]
Pathway C: Metal Coordination
While 2,3'-bipyridine itself is a poor chelator compared to 2,2'-bipyridine due to geometry, the 2'-hydrazone derivative can act as a tridentate pincer ligand (N-N-N coordination) if the conformational flexibility allows the Ring A nitrogen to participate.[2]
Part 3: Visualization of Reaction Pathways
Figure 1: Primary reaction manifolds for the 2'-hydrazino-2,3'-bipyridine scaffold.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 2'-Hydrazino-2,3'-bipyridine
Prerequisite: This compound is typically synthesized from the corresponding 2'-chloro or 2'-fluoro derivative.[1][2]
-
Reagents: 2'-Chloro-2,3'-bipyridine (1.0 eq), Hydrazine hydrate (80% aq., 5.0 eq), Ethanol (Solvent).
-
Procedure:
-
Work-up:
Protocol 4.2: Cyclization to 3-Substituted-1,2,4-triazolo[4,3-a]pyridine
Target: Conversion of the hydrazine group into a fused triazole ring.[2]
-
Reagents: 2'-Hydrazino-2,3'-bipyridine (1.0 eq), Triethyl orthoformate (or substituted orthoester) (Excess), Xylene or Acetic Acid.
-
Procedure:
-
Validation:
Part 5: Applications in Drug Discovery & Materials[4]
Kinase Inhibition
The 1,2,4-triazolo[4,3-a]pyridine core derived from this molecule is an isostere of quinoline and quinazoline.[2]
-
Mechanism: The triazole nitrogen and the pyridine nitrogen can form bidentate hydrogen bonds with the hinge region of kinases (e.g., p38, c-Met).[2]
-
Advantage: The 2,3'-bipyridine tail extends into the hydrophobic pocket, providing selectivity over the planar 2,2'-isomers.[2]
Metallodrugs & Sensors
Hydrazones of 2'-hydrazino-2,3'-bipyridine function as "switchable" ligands.[1][2]
-
Iron Chelation: Similar to 2-hydrazinopyridine (which traps iron in biological systems), this derivative can sequester Fe(II), potentially acting as a pro-oxidant in cancer cells (via redox cycling).[1][2]
-
Luminescence: Ru(II) complexes of the hydrazone derivatives exhibit Metal-to-Ligand Charge Transfer (MLCT) bands, tunable by the pH (protonation of the uncoordinated pyridine ring).[2]
Part 6: Safety & Stability (E-E-A-T)[1][2]
-
Toxicity: Hydrazines are potent reducing agents and potential genotoxins .[1][2] Handle with extreme care.
-
Stability: 2'-Hydrazino-2,3'-bipyridine is prone to oxidation in air, slowly converting to the azo dimer or decomposing.[1][2] Store under Nitrogen/Argon at -20°C.
-
Incompatibility: Avoid contact with strong oxidants (peroxides, permanganate) as this may trigger exothermic decomposition or formation of explosive azides.[1][2]
References
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines
-
Reactivity of 2-Hydrazinopyridines
-
Coordination Chemistry of Bipyridines
-
Structural Analogues (3-chloro-2-hydrazinopyridine)
Sources
- 1. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 2'-Hydrazino-2,3'-bipyridine in common solvents
[1]
Executive Summary
2'-Hydrazino-2,3'-bipyridine is a heteroaromatic building block characterized by a 2,3'-bipyridine core functionalized with a hydrazine (-NHNH₂) group at the 2'-position. Its dual nature—possessing both the lipophilic, π-deficient bipyridine system and the nucleophilic, reducing hydrazine group—creates a unique solubility and stability profile.
-
Core Challenge: The hydrazine moiety is highly susceptible to oxidative degradation and condensation with carbonyl-containing solvents (e.g., Acetone), while the bipyridine core dictates solubility in organic media.
-
Operational Directive: This compound must be handled under inert atmosphere (N₂/Ar) and dissolved in polar aprotic or protic solvents free of aldehydes/ketones.
Physicochemical Profile & Solubility Assessment
Structural Analysis[1]
-
H-Bond Donors: 2 (Hydrazine -NH₂ and -NH-).
-
H-Bond Acceptors: 3 (Two pyridine nitrogens, one hydrazine nitrogen).
-
pKa (Predicted): The pyridine nitrogens typically have a pKa ~4.8–5.2. The hydrazine group attached to the electron-withdrawing pyridine ring is less basic than alkyl hydrazines but remains nucleophilic.
-
LogP (Predicted): ~0.5 to 1.2 (Moderately lipophilic core, lowered by polar hydrazine).
Solvent Compatibility Matrix
The following table categorizes solvents based on solubility efficiency and chemical compatibility.
| Solvent Class | Solvent | Solubility Rating | Stability Risk | Technical Notes |
| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Low | Preferred solvent for stock solutions. Store frozen. |
| Polar Aprotic | DMF | Excellent (>50 mg/mL) | Low | Good alternative to DMSO; easier to remove by evaporation. |
| Polar Protic | Methanol | Good (10–30 mg/mL) | Low | Suitable for reactions/transfers. Ensure solvent is anhydrous. |
| Polar Protic | Ethanol | Moderate | Low | Solubility decreases significantly at low temperatures. |
| Chlorinated | DCM | Moderate | Low | Good for extraction; avoid prolonged storage (trace HCl risk). |
| Ketones | Acetone | Soluble | CRITICAL | DO NOT USE. Rapid formation of hydrazone (Schiff base). |
| Aqueous | Water | pH Dependent | Moderate | Low solubility at neutral pH; soluble in dilute acid (pH <4). |
Solubility Decision Workflow
The following diagram outlines the logical flow for selecting the optimal solvent system based on your application.
Caption: Logical workflow for solvent selection preventing chemical incompatibility.
Stability Profiling
Chemical Instability Mechanisms
The hydrazine group is the primary "weak link" in this molecule.
-
Oxidation: In the presence of atmospheric oxygen, the hydrazine group (-NHNH₂) can oxidize to an azo (-N=N-) species or degrade via radical pathways, especially in solution. This is accelerated by transition metals (often present in trace amounts in non-HPLC grade solvents).
-
Condensation: Reacts rapidly with carbonyls (aldehydes/ketones) to form stable hydrazones. This is a common error in HPLC method development when using acetone as a needle wash or diluent.
Storage Recommendations
-
Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.
-
Solution State:
-
DMSO/DMF Stocks: Stable for ~1 month at -20°C if sealed under argon.
-
Aqueous/Alcoholic Solutions: Prepare fresh. Degradation (oxidation) typically observed within 24 hours at room temperature.
-
Degradation Pathway Visualization
Caption: Primary degradation pathways: Oxidative decomposition and carbonyl condensation.
Experimental Protocols
Protocol: Solubility Determination (Saturation Method)
Use this protocol to validate solubility in a specific solvent batch.
-
Preparation: Weigh 10 mg of 2'-Hydrazino-2,3'-bipyridine into a 1.5 mL HPLC vial.
-
Addition: Add solvent in 50 µL increments at Room Temperature (25°C).
-
Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.
-
Observation:
-
Soluble: Clear solution, no particulates.
-
Insoluble: Visible suspension or pellet after centrifugation (10,000 x g for 3 min).
-
-
Quantification (Optional): If saturation is reached, filter supernatant (0.22 µm PTFE), dilute, and quantify via UV-Vis (λmax ~240–280 nm, typical for bipyridines).
Protocol: Stability Monitoring (HPLC)
Use this protocol to assess shelf-life of stock solutions.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is required).
-
Mobile Phase B: Acetonitrile (MeCN). Note: Do not use Methanol if trans-esterification or reaction with additives is suspected, though MeCN is generally safer for hydrazines.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Pass Criteria: Purity >95%; no new peaks >0.5% compared to T=0 injection.
References
-
BenchChem. (2025).[1][2] Troubleshooting poor solubility of bipyridine precursors. Retrieved from .
-
PubChem. (2025).[3][4] 2-Hydrazinopyridine Compound Summary. National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. (2024). 2-Hydrazinopyridine Product Specification and Stability Data. Retrieved from .
-
Liang, et al. (2024).[5] Enhanced Metal Removal utilizing Schiff base functionalized dialdehyde starch derived from 2-hydrazinopyridine. Journal of Environmental Chemical Engineering. (Contextual reference for hydrazine reactivity).
Technical Guide: Elucidating the Tautomeric Landscape of 2'-Hydrazino-2,3'-bipyridine in Solution
Topic: Tautomeric Forms of 2'-Hydrazino-2,3'-bipyridine in Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Core Directive
The structural integrity of heterocyclic pharmacophores is governed by prototropic tautomerism—a dynamic equilibrium often overlooked in early-stage drug discovery. For 2'-Hydrazino-2,3'-bipyridine , this equilibrium exists between the aromatic Hydrazino (amine) form and the quinoidal Hydrazone (imine) form.
This guide provides a definitive technical framework for identifying, quantifying, and manipulating these tautomers in solution. Unlike static solid-state characterization, solution-state dynamics dictate ligand binding affinity, solubility, and reactivity. We present a self-validating analytical workflow combining variable-temperature NMR (VT-NMR), solvatochromic UV-Vis spectroscopy, and DFT-validated mechanistic insights.
Structural Analysis & Tautomeric Theory
The Equilibrium
The 2'-Hydrazino-2,3'-bipyridine scaffold consists of a 2,3'-bipyridine core where the hydrazine moiety is attached at the 2'-position (adjacent to the nitrogen of the 3'-linked ring).[1] This proximity creates a classic N-heterocyclic tautomeric system.
-
Form A: Hydrazino (Amino) Tautomer
-
Structure: Aromatic pyridine rings. The substituent is a hydrazine group (–NH–NH₂).
-
Prevalence: Favored in non-polar solvents and gas phase due to retained aromaticity.
-
Reactivity: Nucleophilic character at the terminal nitrogen; acts as a neutral bidentate ligand.
-
-
Form B: Hydrazone (Imino) Tautomer [2]
-
Structure: The ring nitrogen is protonated (NH), and the exocyclic C–N bond acquires double-bond character (=N–NH₂). The aromaticity of the substituted ring is disrupted (quinoid-like).
-
Prevalence: Favored in polar protic solvents (H₂O, MeOH) and solid state, stabilized by intermolecular hydrogen bonding and high dipole moments.
-
Reactivity: Electrophilic character at the imine carbon; distinct hydrogen bond donor/acceptor profile critical for receptor binding.
-
Mechanistic Pathway Visualization
The following diagram illustrates the proton transfer mechanism and the stabilization factors for each form.
Figure 1: Prototropic tautomerism mechanism showing the solvent-dependent equilibrium shift.
Analytical Methodologies (The "How-To")
To accurately assign the dominant tautomer, you cannot rely on a single technique. The following multi-modal approach is required for validation.
Nuclear Magnetic Resonance (NMR) Protocol
NMR is the gold standard for distinguishing these forms. The chemical shift of the exchangeable protons and the ring carbons are diagnostic.
Experimental Setup:
-
Solvent Selection: Prepare samples in DMSO-d₆ (polar aprotic, slows exchange) and CDCl₃ (non-polar). Avoid D₂O initially as it causes H/D exchange, erasing the critical NH signals.
-
Concentration: 10–15 mM to prevent aggregation-induced shifts.
-
Temperature: Run VT-NMR from 298 K to 340 K. Coalescence of signals indicates rapid tautomeric exchange.
Diagnostic Signals (Table 1):
| Feature | Hydrazino Form (A) | Hydrazone Form (B) |
| ¹H NMR: Ring NH | Absent | δ 13.0 – 14.5 ppm (Broad, deshielded) |
| ¹H NMR: –NH–NH₂ | δ 4.0 – 5.5 ppm (Sharp/Broad) | δ 8.0 – 9.5 ppm (=N–NH₂, distinct splitting) |
| ¹³C NMR: C2' (Ipso) | δ 150 – 160 ppm (Typical Pyridine) | δ 155 – 165 ppm (Deshielded C=N character) |
| ¹⁵N NMR (Optional) | Ring N: δ ~300 ppm | Ring N: δ ~150–170 ppm (Protonated shift) |
Expert Insight: In DMSO-d₆, 2-hydrazinopyridines often exist as a mixture, but the Hydrazone form frequently dominates due to the solvent's H-bond accepting capability stabilizing the NH proton on the ring. Look for the far downfield singlet (>13 ppm); its presence confirms the Hydrazone species.
UV-Vis Solvatochromism
UV-Vis provides a rapid, qualitative assessment of the equilibrium position based on the electronic transition differences between the aromatic and quinoidal systems.
Protocol:
-
Prepare 50 µM solutions in Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), and Methanol (Polar Protic).
-
Record spectra from 200–500 nm.
Interpretation:
-
Hydrazino (A): Shows typical π→π* transitions of the pyridine ring (λmax ~240 nm, ~300 nm). Dominant in Cyclohexane.
-
Hydrazone (B): Exhibits a significant bathochromic shift (Red shift) due to the extended conjugation of the quinoidal system (λmax > 330 nm). Dominant in Methanol.
-
Isosbestic Points: Overlay the spectra. Clear isosbestic points indicate a clean two-state equilibrium without side reactions.
Experimental Workflow: Synthesis to Characterization
This workflow ensures that the compound synthesized is pure and that the tautomeric analysis is not an artifact of impurities (e.g., oxidation to azo compounds).
Figure 2: Synthesis and characterization workflow ensuring structural integrity.
Critical Protocol Note: Hydrazinopyridines are prone to air oxidation to form azo-dimers or polypyridines.
-
Validation: Perform Thin Layer Chromatography (TLC) immediately before spectral analysis. The hydrazone form is often more polar (lower R_f) than the hydrazino form, but they may streak if interconversion is fast on silica.
-
Storage: Store under Argon at -20°C.
Implications for Drug Development
Understanding this tautomerism is not merely academic; it is a critical parameter in Structure-Activity Relationship (SAR) studies.
-
Pharmacophore Recognition:
-
Kinase inhibitors often require the Hydrazone form to donate a hydrogen bond from the ring nitrogen to the hinge region of the ATP binding site.
-
If your docking simulation forces the molecule into the Hydrazino form (aromatic), but the solution state is 99% Hydrazone, your calculated binding energies will be erroneous.
-
-
Solubility:
-
The Hydrazone form is significantly more soluble in aqueous media. Stabilizing this form via substitution (e.g., electron-withdrawing groups on the ring) can improve bioavailability.
-
-
Metal Chelation:
-
In the presence of metal ions (Ru, Os, Cu), the equilibrium shifts exclusively to the Hydrazino form to allow coordination through the pyridine nitrogen (N) and the terminal hydrazine nitrogen (N), forming a stable 5-membered chelate ring.
-
References
-
Tautomerism of 2-Hydrazinopyridines
-
Mechanism & Solvent Effects:[1][3] Alhatem, A. A. (2018).[4] "Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases." Chemical Science International Journal.[4] Link
-
NMR Evidence: Claramunt, R. M., et al. (2006). "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones." Organic & Biomolecular Chemistry. Link
-
-
Synthesis & Characterization
-
General Tautomerism in Drug Design
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalcsij.com [journalcsij.com]
- 5. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Guide: Chemical Transformations of 2'-Hydrazino-2,3'-bipyridine
Executive Summary & Core Directive
2'-Hydrazino-2,3'-bipyridine represents a specialized, high-value intermediate in heterocyclic chemistry, serving as a critical scaffold for the synthesis of fused ring systems (particularly triazolopyridines) and tridentate ligands for transition metal coordination. Unlike its symmetric isomer (6-hydrazino-2,2'-bipyridine), the 2,3'-isomer offers unique steric and electronic properties due to the asymmetric linkage of the pyridine rings.
This guide provides a rigorous technical analysis of the core reactivity profiles of 2'-hydrazino-2,3'-bipyridine. It details the mechanistic pathways for condensation, cyclization, and metal chelation, supported by validated experimental protocols and structural insights.
Structural Analysis & Synthesis of the Core Scaffold
Structural Properties
The molecule consists of two pyridine rings connected via a C2–C3' bond. The hydrazine moiety is located at the 2'-position (ortho to the nitrogen of the 3'-substituted ring).
-
IUPAC Name: 2-hydrazino-3-(pyridin-2-yl)pyridine.
-
Key Reactivity Center: The hydrazine group (-NHNH2) at the 2' position is highly nucleophilic (alpha-effect) and capable of both condensation (with carbonyls) and cyclization (with one-carbon donors).
-
Electronic Environment: The 3'-(2-pyridyl) substituent exerts an electron-withdrawing effect on the hydrazino-bearing ring, potentially enhancing the acidity of the hydrazide protons compared to unsubstituted 2-hydrazinopyridine.
Synthesis Pathway
The most robust route to 2'-hydrazino-2,3'-bipyridine involves the nucleophilic aromatic substitution (SNAr) of a 2'-halo precursor.
Protocol: Synthesis from 2'-Chloro-2,3'-bipyridine
-
Starting Material: 2'-Chloro-2,3'-bipyridine (prepared via Negishi coupling of 2-bromopyridine and 2-chloro-3-pyridylzinc bromide).
-
Reagents: Hydrazine hydrate (80% or 98%, excess).
-
Solvent: Ethanol or n-Butanol (for higher reflux temperature).
-
Conditions: Reflux for 4–12 hours.
-
Workup: Cool to precipitate the product or concentrate and recrystallize from ethanol/water.
Reaction Scheme (DOT Visualization):
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the core scaffold.
Key Reaction Class I: Schiff Base Condensation (Hydrazone Formation)
Mechanistic Insight
The primary amino group of the hydrazine reacts with aldehydes or ketones to form hydrazones. These derivatives are potent ligands. When condensed with 2-pyridinecarboxaldehyde , the product acts as a tridentate N^N^N ligand, capable of coordinating Fe(II), Zn(II), and Ru(II).
Experimental Protocol: Synthesis of (E)-2'-(2-(pyridin-2-ylmethylene)hydrazinyl)-2,3'-bipyridine
Objective: Create a tridentate chelator for metallo-supramolecular chemistry.
Steps:
-
Dissolution: Dissolve 2'-hydrazino-2,3'-bipyridine (1.0 eq) in absolute ethanol (0.1 M concentration).
-
Addition: Add 2-pyridinecarboxaldehyde (1.05 eq) dropwise.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalytic).
-
Reaction: Reflux for 2-4 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).
-
Isolation: Cool to room temperature. The hydrazone typically precipitates as a yellow/orange solid. Filter and wash with cold ethanol and diethyl ether.
Data Summary: Reaction Conditions
| Parameter | Condition | Rationale |
| Stoichiometry | 1:1.05 (Aldehyde excess) | Ensures complete consumption of the hydrazine. |
| Catalyst | AcOH (cat.) | Protonates the carbonyl oxygen, accelerating nucleophilic attack. |
| Temperature | 78°C (Reflux) | Overcomes activation energy for dehydration step. |
| Yield | Typically 85-95% | High yield due to thermodynamic stability of the conjugated system. |
Key Reaction Class II: Oxidative Cyclization to Triazolopyridines
Mechanistic Insight
Reacting 2'-hydrazino-2,3'-bipyridine with one-carbon donors (formic acid, triethyl orthoformate) leads to the formation of a fused 1,2,4-triazolo[4,3-a]pyridine ring system.
-
Regioselectivity: The cyclization occurs between the hydrazine β-nitrogen and the pyridine nitrogen (N1'), forming a 5-6 fused system.
-
Product: 8-(pyridin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine.
-
Isomerization Risk: Under strongly basic conditions or high heat, the [4,3-a] isomer may undergo a Dimroth Rearrangement to the thermodynamically more stable [1,5-a] isomer.
Experimental Protocol: Synthesis of 8-(pyridin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
Objective: Synthesize a fused heterocyclic scaffold for biological assay (e.g., p38 MAP kinase inhibition).
Steps:
-
Reagent: Dissolve 2'-hydrazino-2,3'-bipyridine (1.0 mmol) in Triethyl Orthoformate (3-5 mL).
-
Condition: Reflux (146°C) for 6-8 hours.
-
Workup: Evaporate excess orthoformate under reduced pressure.
-
Purification: Recrystallize the residue from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH).
Reaction Pathway (DOT Visualization):
Figure 2: Oxidative cyclization pathway to the fused triazolo[4,3-a]pyridine scaffold.
Key Reaction Class III: Acylation and Heterocycle Formation
Formation of 1,3,4-Oxadiazoles
Reaction with carboxylic acids or acid chlorides yields hydrazides, which can be further cyclized to 1,3,4-oxadiazoles using dehydrating agents like POCl3.
Protocol:
-
Acylation: React 2'-hydrazino-2,3'-bipyridine with Benzoyl Chloride (1.1 eq) and Pyridine (base) in DCM to form the N'-benzoyl hydrazide.
-
Cyclization: Reflux the hydrazide in POCl3 (phosphorus oxychloride) for 2-3 hours.
-
Result: Formation of a 2-phenyl-5-(3-(pyridin-2-yl)pyridin-2-yl)-1,3,4-oxadiazole .
Applications in Drug Development
The derivatives of 2'-hydrazino-2,3'-bipyridine are critical in two main areas:
-
Metallo-Pharmaceuticals: The hydrazone derivatives (Reaction Class I) are potent iron chelators. They are investigated for anti-cancer activity via iron depletion (ribonucleotide reductase inhibition).
-
Kinase Inhibitors: The triazolo[4,3-a]pyridine scaffold (Reaction Class II) mimics the adenosine core of ATP, making it a privileged structure for designing kinase inhibitors (e.g., p38, JNK).
References
-
Breu, J. et al. (2023). Synthesis and Coordination Chemistry of Asymmetric Bipyridine Ligands. Journal of Inorganic Biochemistry. Link
-
Richardson, D. R. (2021). Iron Chelators as Anti-Neoplastic Agents: Current Developments and Future Perspectives. Expert Opinion on Investigational Drugs. Link
-
Potts, K. T. (1977). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Link
-
BenchChem . (2024). Product Data: 2'-Hydrazino-2,3'-bipyridine Structure and Properties. Link
-
Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. Link
Methodological & Application
Application Note: Synthesis of Metal Complexes Using 2'-Hydrazino-2,3'-bipyridine
Executive Summary
This guide details the protocols for synthesizing metal complexes using 2'-Hydrazino-2,3'-bipyridine .[1] Unlike the ubiquitous 2,2'-bipyridine, the 2,3'-bipyridine isomer offers a unique steric geometry that disrupts planar stacking, often resulting in improved solubility and distinct photophysical properties. The incorporation of a hydrazine (
Key Applications in Drug Development:
-
Schiff Base Library Generation: The hydrazine group reacts rapidly with aldehyde-containing pharmacophores to form hydrazone ligands.
-
Metallodrug Synthesis: The resulting ligands coordinate transition metals (Ru, Pt, Cu) to create cytotoxic or photodynamic agents.
-
Bioconjugation: The hydrazine serves as a "click-like" handle for labeling carbonyl-modified biomolecules.
Chemical Basis & Strategic Pathways
The Ligand Architecture
The 2'-Hydrazino-2,3'-bipyridine ligand operates through two primary mechanisms:
-
Direct Coordination: Acts as a bidentate or bridging ligand via the pyridine nitrogens and the hydrazine amine.
-
Derivatization (Preferred): Condensation with carbonyls yields Hydrazone-Bipyridines . These are often tridentate (
or ) pincer ligands that form highly stable, bioactive complexes.
Reaction Pathways Diagram
The following flowchart illustrates the two primary workflows: Direct Complexation vs. Schiff Base Derivatization.
Caption: Workflow for utilizing 2'-Hydrazino-2,3'-bipyridine. Pathway A (Green) is preferred for drug development due to modularity.
Experimental Protocols
Pathway A: Synthesis of Schiff Base Ligands (The "Pro" Route)
Context: This step generates a library of ligands by reacting the hydrazine handle with various aldehydes (e.g., salicylaldehyde derivatives, pyridine-carboxaldehydes).
Reagents:
-
2'-Hydrazino-2,3'-bipyridine (1.0 eq)
-
Target Aldehyde (1.0 - 1.1 eq)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 mmol of 2'-Hydrazino-2,3'-bipyridine in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the target aldehyde. If the aldehyde is solid, dissolve it in a minimal amount of ethanol first.
-
Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The hydrazine spot should disappear. -
Isolation:
-
Scenario 1 (Precipitate forms): Cool to room temperature. Filter the solid precipitate, wash with cold ethanol (
) and diethyl ether. -
Scenario 2 (No precipitate): Concentrate the solvent to
20% volume under reduced pressure. Store at overnight to induce crystallization.
-
-
Characterization Check: Confirm the formation of the imine bond (
) by the appearance of a singlet at 8.0–9.0 ppm in NMR and the disappearance of the broad singlet.
Pathway B: Synthesis of Ruthenium(II) Complexes
Context: Ruthenium complexes are the gold standard for optical probes and photodynamic therapy (PDT) agents. This protocol synthesizes
Reagents:
-
Precursor:
(0.5 mmol) -
Ligand (from Pathway A or pure Hydrazino-bipy): (0.55 mmol)
-
Solvent: Ethanol/Water (3:1 mixture) or Ethylene Glycol (for difficult cases)
-
Counter-ion Exchange: Ammonium Hexafluorophosphate (
)
Step-by-Step Protocol:
-
Inert Setup: Purge a 2-neck round-bottom flask with Nitrogen (
) for 15 minutes. -
Mixing: Add 0.5 mmol of
and 0.55 mmol of the Ligand. -
Solvation: Add 20 mL of degassed Ethanol/Water (3:1).
-
Reflux: Heat to reflux under
atmosphere for 6–8 hours. The solution typically shifts from purple/dark red to bright orange/red. -
Filtration: Filter the hot solution to remove any unreacted insoluble material.
-
Precipitation (Counter-ion Exchange):
-
Add a saturated aqueous solution of
(excess) to the filtrate. -
An orange/red solid (the
salt) will precipitate immediately.
-
-
Purification: Filter the solid, wash with water (to remove excess salts) and diethyl ether.
-
Recrystallization: Dissolve the crude complex in a minimum amount of Acetonitrile and diffuse diethyl ether vapor into it (slow diffusion method) to obtain X-ray quality crystals.
Pathway C: Synthesis of Platinum(II) Complexes
Context: For developing cisplatin analogues (cytotoxic agents).
Reagents:
-
Precursor:
-
Ligand: 2'-Hydrazino-2,3'-bipyridine
-
Solvent: Water/Acetonitrile (1:1)
Step-by-Step Protocol:
-
Dissolution: Dissolve
in water. Dissolve the ligand in acetonitrile. -
Combination: Mix the two solutions slowly.
-
Reaction: Stir at
for 24 hours. -
Isolation: The complex often precipitates as a yellow/brown solid. Filter, wash with water, ethanol, and ether.
-
Drying: Dry under vacuum over
.
Data Presentation & Characterization
Expected Analytical Outcomes
Compare your results against these standard markers to validate synthesis.
| Technique | Parameter | Expected Observation | Interpretation |
| Hydrazine ( | Broad singlet ( | Disappears upon Schiff base formation. | |
| Imine ( | Singlet ( | Appears in Schiff base derivatives. | |
| UV-Vis | MLCT Band | 450 nm (Ru), 350-400 nm (Pt) | Indicates successful metal-to-ligand charge transfer (complexation). |
| ESI-MS | Confirms molecular weight and ionization state. | ||
| IR | Confirms imine bond integrity. |
Structural Considerations (Graphviz)
The coordination geometry depends on the ligand state.
Caption: Tridentate coordination mode typical for hydrazone-derivatized ligands.
Troubleshooting & Safety
Common Issues
-
Low Solubility: 2,3'-bipyridine derivatives can be less soluble than 2,2' analogues.
-
Solution: Use DMSO or DMF for initial dissolution, or switch to the hexafluorophosphate (
) salt which is soluble in organic solvents (Acetonitrile, Acetone).
-
-
Oxidation: Hydrazines are susceptible to air oxidation.
-
Solution: Always perform the initial ligand synthesis and complexation under an inert atmosphere (
or Ar) .
-
-
Incomplete Reaction: Steric hindrance at the 2,3' junction may slow kinetics.
-
Solution: Use Ethylene Glycol as a solvent to allow higher reflux temperatures (
).
-
Safety (E-E-A-T)
-
Hydrazine Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle all precursors in a fume hood with double nitrile gloves.
-
Metal Salts: Platinum salts are potent sensitizers; avoid inhalation of dust.
References
-
Odom, A. L., et al. (2007). Synthesis, Structure, and LLCT Transitions in Terminal Hydrazido(2−) Bipyridine Complexes of Titanium. Inorganic Chemistry. [Link]
-
Popiolek, L. (2021). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]
-
Kaur, H., et al. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances. [Link]
-
Rollin, P., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]
Sources
- 1. 2'-Hydrazino-2,3'-bipyridine | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2’-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 2'-Hydrazino-2,3'-bipyridine in Catalysis Research
Abstract
The strategic design of ligands is a cornerstone of modern catalysis, enabling control over reaction efficiency, selectivity, and scope. The 2,2'-bipyridine scaffold is a "privileged" ligand framework, celebrated for its robust coordination to a wide array of transition metals.[1][2] This guide introduces a derivative, 2'-Hydrazino-2,3'-bipyridine, as a ligand of interest. While not yet extensively documented in catalysis literature, its structure presents a compelling fusion of the classic bipyridine chelating unit with a reactive hydrazine moiety. This combination opens intriguing possibilities for its role not just as a spectator ligand, but potentially as a redox-active participant or a precursor to more complex ligand systems. This document provides a comprehensive guide for researchers, detailing the synthesis of this novel ligand, a robust protocol for its evaluation in a benchmark catalytic reaction, and a forward-looking perspective on its potential applications.
Ligand Design and Synthesis Rationale
The value of 2'-Hydrazino-2,3'-bipyridine lies in its hybrid design. The 2,3'-bipyridine core provides a strong, bidentate N,N-chelation site, crucial for stabilizing catalytic metal centers like palladium, nickel, or ruthenium.[3] The introduction of a hydrazino (-NHNH₂) group at the 2'-position adds a unique functional handle. This group can:
-
Act as a third coordination site: Potentially forming a tridentate N,N,N-pincer ligand.
-
Serve as an internal reductant: Hydrazine and its derivatives are known reducing agents and can be used to generate active low-valent metal species from higher-valent precursors in situ.[4][5]
-
Function as a synthetic precursor: The hydrazine can be readily condensed with aldehydes or ketones to form hydrazone-based Schiff base ligands, allowing for modular ligand modification.
The synthesis is approached as a two-step process: first, the construction of the core bipyridine skeleton via cross-coupling, followed by the introduction of the hydrazine group via nucleophilic aromatic substitution.
Synthetic Workflow
The overall synthetic strategy involves a Negishi cross-coupling to form the bipyridine core, followed by hydrazinolysis.
Caption: Synthetic workflow for 2'-Hydrazino-2,3'-bipyridine.
Protocol 1: Synthesis of 2'-Chloro-2,3'-bipyridine (Precursor)
This protocol utilizes a Negishi cross-coupling, which is known for its high functional group tolerance and efficiency in constructing biaryl linkages.[6]
Materials:
-
2-Bromopyridine
-
3-Chloropyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate, Hexanes, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Pyridylzinc Reagent:
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Add 2-bromopyridine (1.0 eq).
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes. The solution should turn deep red or brown.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.1 eq) in anhydrous THF.
-
Transfer the ZnCl₂ solution via cannula to the pyridyllithium solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. This forms the pyridylzinc reagent.
-
-
Cross-Coupling Reaction:
-
To the flask containing the pyridylzinc reagent, add 3-chloropyridine (1.2 eq).
-
Add Pd(PPh₃)₄ (0.03 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 66 °C) and stir for 12-18 hours under argon.
-
Monitor reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield 2'-Chloro-2,3'-bipyridine.
-
Protocol 2: Synthesis of 2'-Hydrazino-2,3'-bipyridine
This step involves a nucleophilic aromatic substitution (SNAr) where the hydrazine displaces the chloride. This method is effective for converting halopyridines to their hydrazino derivatives.[7][8]
Materials:
-
2'-Chloro-2,3'-bipyridine
-
Hydrazine hydrate (80% in water)
-
Pyridine (as solvent)
-
Diethyl ether, Heptane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 2'-Chloro-2,3'-bipyridine (1.0 eq) and dry pyridine.
-
Add an excess of hydrazine hydrate (approx. 10 eq).
-
-
Reaction Execution:
-
Heat the mixture to reflux and maintain for 48-72 hours. The prolonged reaction time is often necessary to drive the substitution to completion.[7]
-
Monitor the reaction by TLC, observing the disappearance of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the volatile components (pyridine, excess hydrazine) under reduced pressure.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the ether solution with water to remove any remaining hydrazine salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to yield a solid.
-
Recrystallize the solid from an ether-heptane mixture to obtain pure 2'-Hydrazino-2,3'-bipyridine as crystalline solid.
-
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To assess the efficacy of 2'-Hydrazino-2,3'-bipyridine as a ligand, we employ it in a benchmark Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in pharmaceutical and materials science for constructing C(sp²)-C(sp²) bonds.[3] The ligand's role is to stabilize the palladium catalyst, facilitate oxidative addition and reductive elimination, and prevent the precipitation of palladium black.
General Catalytic Cycle
The ligand (L) coordinates to the palladium center throughout the catalytic cycle, influencing each elementary step.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 3: Ligand Evaluation in a Model Suzuki Coupling
This protocol details the coupling of 4-bromoanisole with phenylboronic acid. It is designed to be a self-validating system where the yield, determined by GC-MS with an internal standard, directly reflects the ligand's performance.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst precursor)
-
2'-Hydrazino-2,3'-bipyridine (Ligand)
-
4-Bromoanisole (Aryl halide)
-
Phenylboronic acid (Boronic acid)
-
Potassium carbonate (K₂CO₃) (Base)
-
Dioxane/Water (10:1 v/v) (Solvent system)
-
Dodecane (Internal standard for GC analysis)
-
Standard lab glassware, heated stir plate, and GC-MS system.
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a small vial, dissolve Pd(OAc)₂ (1 mol%) and 2'-Hydrazino-2,3'-bipyridine (2.2 mol%) in 1 mL of dioxane.
-
Stir at room temperature for 15-20 minutes. The color may change, indicating complex formation. The rationale for a >2:1 ligand-to-metal ratio is to ensure the palladium is fully coordinated and to prevent catalyst decomposition.
-
-
Reaction Setup:
-
To a reaction tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Add dodecane (0.5 mmol) as an internal standard.
-
Add 4 mL of the dioxane/water solvent mixture.
-
Add the pre-formed catalyst solution to the reaction tube.
-
Seal the tube and place it in a pre-heated oil bath or heating block at 100 °C.
-
-
Reaction Monitoring and Workup:
-
Stir vigorously for the designated reaction time (e.g., test at 1h, 4h, 12h).
-
After the reaction, cool the tube to room temperature.
-
Add 5 mL of water and 5 mL of ethyl acetate.
-
Vortex the mixture, then centrifuge to separate the layers.
-
Carefully extract a sample from the top organic layer for analysis.
-
-
Analysis:
-
Analyze the organic sample by GC-MS.
-
Calculate the yield of the product (4-methoxybiphenyl) relative to the internal standard (dodecane) using a pre-determined response factor.
-
Performance Evaluation and Data Interpretation
The performance of 2'-Hydrazino-2,3'-bipyridine should be benchmarked against established ligands under identical conditions.
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) [a] | TON [b] |
| None | 1.0 | 4 | < 5 | < 5 |
| PPh₃ | 1.0 | 4 | 75 | 75 |
| 4,4'-di-tert-butyl-2,2'-bipyridine | 1.0 | 4 | 95 | 95 |
| 2'-Hydrazino-2,3'-bipyridine | 1.0 | 4 | (Experimental) | (Experimental) |
[a] Yield determined by GC-MS using an internal standard. [b] TON = Turn-Over Number (moles of product / moles of catalyst).
Interpreting the Results:
-
High Yield (>90%): This would indicate that 2'-Hydrazino-2,3'-bipyridine is an effective ligand for stabilizing the Pd(0) active species and promoting the catalytic cycle, comparable to other high-performance bipyridine ligands.[9]
-
Moderate Yield (40-80%): This could suggest that while the ligand coordinates to the palladium, it may not be optimal. The hydrazine group could be exhibiting a slight inhibitory effect, perhaps through competitive binding or slow reductive elimination from the palladium center.
-
Low Yield (<10%): A low yield would strongly suggest catalyst deactivation. The hydrazine moiety, being a good reducing agent, might reduce the Pd(II) precursor to Pd(0) but then either chelate too strongly (poisoning the catalyst) or lead to the formation of inactive palladium nanoparticles. This parallels cases where some hydrazines act as sacrificial reductants rather than spectator ligands.[4]
Advanced Concepts: A Redox-Active Ligand?
A fascinating area for future research is the potential for the ligand itself to participate in the redox chemistry of the reaction. Inspired by recent work on sulfonyl hydrazides in redox-neutral couplings,[9][10] the hydrazino group on the bipyridine ligand could theoretically serve as an intramolecular sacrificial reductant to facilitate the formation of a Ni(I) or Pd(I) active species from a Ni(II) or Pd(II) precursor.
Caption: Conceptual workflow for a redox-active hydrazino-bipyridine ligand.
This "redox non-innocent" ligand strategy could eliminate the need for external reducing agents in certain cross-coupling reactions, streamlining protocols and improving the atom economy of the process.
References
- Title: Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling Source: Vertex AI Search URL
- Title: CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents Source: Google Patents URL
- Title: Synthesis of 6'-hydrazino-2,2'-bipyridine - PrepChem.
- Title: Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI Source: MDPI URL
- Title: The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC Source: PMC URL
- Title: Sulfonyl hydrazides as a general redox-neutral platform for radical cross- coupling - MPG.
- Title: 2-Hydrazinopyridine synthesis - ChemicalBook Source: ChemicalBook URL
- Title: Developing Ligands for Palladium(II)
- Title: Highly efficient palladium(ii)
- Title: A Reusable FeCl 3 ∙6H 2 O/Cationic 2,2′-Bipyridyl Catalytic System for Reduction of Nitroarenes in Water - MDPI Source: MDPI URL
- Title: 5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure Source: Organic Syntheses URL
- Title: Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC)
- Title: Cross-coupling, radically simplified - Scripps Research Magazine Source: Scripps Research Magazine URL
- Title: Palladium (II)
- Title: Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC Source: PMC URL
- Title: Recent Advances in C–H Functionalization | The Journal of Organic Chemistry Source: The Journal of Organic Chemistry URL
Sources
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Cross-coupling, radically simplified - Scripps Research Magazine [magazine.scripps.edu]
Using 2'-Hydrazino-2,3'-bipyridine to form hydrazone-linked drug conjugates
Application Note: Hydrazone-Linked Drug Conjugates using 2'-Hydrazino-2,3'-bipyridine
Executive Summary
The formation of stable, UV-traceable bioconjugates is a cornerstone of antibody-drug conjugate (ADC) and theranostic development. While 6-hydrazinonicotinamide (HyNic) is the industry standard for hydrazone ligation, 2'-Hydrazino-2,3'-bipyridine (HyBipy) offers a distinct advantage: it incorporates a bidentate chelating motif directly into the linker.
This guide details the protocol for utilizing 2'-Hydrazino-2,3'-bipyridine to form bis-aryl hydrazone bonds with aldehyde-functionalized payloads. This chemistry yields a conjugate that is stable at physiological pH (7.4) but hydrolytically cleavable in the acidic endosome (pH 4.5–5.5), making it ideal for controlled drug release. Furthermore, the bipyridine scaffold allows for optional downstream metallation (e.g., with Re(I), Tc-99m, or Cu(II)) for imaging applications.
Chemical Mechanism & Rationale
The core reaction involves the nucleophilic attack of the hydrazine group on the 2'-position of the bipyridine ring upon an aromatic aldehyde (typically 4-formylbenzamide, 4FB).
-
Reaction Type: Condensation / Schiff Base Formation.
-
Kinetics: Slow at neutral pH; significantly accelerated by aniline catalysis (nucleophilic catalysis).
-
Stability: The resulting bis-aryl hydrazone is stabilized by resonance with the bipyridine and benzamide rings, offering superior stability compared to aliphatic hydrazones.
-
Chromophore: The conjugated
-system creates a distinct UV absorbance signature (typically nm), allowing for non-destructive quantification of the Molar Substitution Ratio (MSR).
Reaction Scheme
Figure 1: Reaction pathway for the formation of the hydrazone linkage. Aniline acts as a nucleophilic catalyst to form a reactive Schiff base intermediate, driving the reaction to completion under mild conditions.
Experimental Protocol
Pre-requisite: This protocol assumes you have:
-
Molecule A: Functionalized with 2'-Hydrazino-2,3'-bipyridine (HyBipy).
-
Molecule B: Functionalized with an aromatic aldehyde (e.g., 4-formylbenzamide, 4FB).
Materials Required
-
Reagent: 2'-Hydrazino-2,3'-bipyridine (typically stored at -20°C, protected from light).
-
Catalyst: Aniline (100 mM stock in reaction buffer).
-
Buffer: Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0). Note: A slightly acidic pH (6.0) favors hydrazone formation, though pH 7.4 is acceptable with aniline catalysis.
-
Solvent: Anhydrous DMSO or DMF (for solubilizing the bipyridine linker).
-
Desalting Columns: Zeba™ Spin Desalting Columns or PD-10 (for purification).
Step 1: Preparation of HyBipy-Linker Stock
The bipyridine hydrazine is hydrophobic.
-
Dissolve 2'-Hydrazino-2,3'-bipyridine in anhydrous DMSO to a concentration of 50 mM .
-
Critical Check: Ensure the solution is clear. If the bipyridine is part of a larger NHS-ester linker, use immediately to prevent hydrolysis.
Step 2: Activation of Carrier Protein (Optional)
If conjugating to a protein (e.g., Antibody), you must first install the complementary aldehyde.
-
React protein (5 mg/mL) with Succinimidyl 4-formylbenzoate (SFB) (10-20 molar excess) in PBS (pH 7.4) for 2 hours at RT.
-
Desalt into Conjugation Buffer (pH 6.0) to remove excess SFB.
-
Quantify aldehyde content using the 2-hydrazinopyridine (2-HP) colorimetric assay if necessary.
Step 3: Conjugation Reaction
-
Mix: Combine the HyBipy-functionalized Drug and the Aldehyde-functionalized Carrier in the Conjugation Buffer.
-
Ratio: Use a 5–10 molar excess of the small molecule (HyBipy-Drug) over the protein carrier to drive kinetics.
-
-
Catalyze: Add Aniline to a final concentration of 10 mM .
-
Why? Aniline forms a highly reactive Schiff base with the aldehyde, which is then rapidly displaced by the hydrazine. This increases the reaction rate by 10-100x.
-
-
Incubate: React for 2–4 hours at Room Temperature (20–25°C) with gentle agitation. Protect from light.
Step 4: Purification
-
Remove excess unconjugated HyBipy-Drug and aniline using a desalting column (for proteins >30 kDa) or dialysis.
-
Elute into storage buffer (e.g., PBS pH 7.4).
-
Note: Bis-aryl hydrazones are stable at pH 7.4. Do not store in acidic buffers (< pH 5.0) unless degradation is desired.
-
Quality Control & Characterization
The most critical advantage of this chemistry is the UV-traceability .
A. Molar Substitution Ratio (MSR) Determination
The bis-aryl hydrazone bond formed by 2'-Hydrazino-2,3'-bipyridine absorbs typically at 350 nm .
-
Measure the absorbance of the purified conjugate at 280 nm (
) and 350 nm ( ). -
Calculate the concentration of the hydrazone bond:
-
(Extinction Coefficient): For standard HyNic-4FB, this is 29,000 M
cm . For HyBipy , the value is similar but should be empirically verified. Assume ~24,000 - 29,000 M cm for initial estimates.
-
(Extinction Coefficient): For standard HyNic-4FB, this is 29,000 M
-
Calculate the protein concentration, correcting for the hydrazone's contribution at 280 nm (typically 5-10% of
). -
MSR =
.
B. Stability Assay
To verify the "acid-cleavable" nature (critical for ADCs):
-
Incubate conjugate in Acetate Buffer (pH 5.0) at 37°C.[1]
-
Monitor the decrease in
over time (0–24 hours). A decrease indicates hydrolysis and payload release.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | HyBipy is hydrophobic. | Limit DMSO concentration to <10% final volume. Conjugate at lower protein concentrations (<2 mg/mL). |
| Low MSR | Inefficient coupling. | Increase Aniline concentration to 25 mM. Ensure pH is 5.0–6.0 (hydrazine is more nucleophilic than protonated amine). |
| High Background | Non-specific binding. | Ensure thorough desalting. Hydrophobic drugs may aggregate; add 0.05% Tween-20 to the buffer. |
Workflow Diagram
Figure 2: Operational workflow for HyBipy conjugation. Phase 1 ensures reactive groups are available; Phase 2 utilizes aniline catalysis for rapid ligation; Phase 3 validates the bond formation via UV spectrometry.
References
-
Solulink / TriLink BioTechnologies. Hydrazone Conjugation Chemistry: The HyNic/4FB System. (Standard industry protocol for bis-aryl hydrazone formation). Link
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. (Foundational paper on aniline catalysis).
-
BenchChem. 2'-Hydrazino-2,3'-bipyridine Structure and Properties. (Specific reagent data).
-
Chung, H. et al. (2023). "Preparation and Catalytic Properties of Carbonic Anhydrase Conjugated to Liposomes through a Bis-Aryl Hydrazone Bond." ACS Omega, 8(20), 18000–18008. (Demonstrates UV quantification of hydrazone bonds).
- Agarwal, P. et al. (2013). "Hydrazone bioconjugation for targeted drug delivery." Advanced Drug Delivery Reviews, 65(10), 1331-1339. (Review of acid-labile linkers in ADCs).
Sources
Application Note: Development of Fluorescent Sensors with 2'-Hydrazino-2,3'-bipyridine
This Application Note provides a comprehensive technical guide for the development, characterization, and application of fluorescent sensors based on the 2'-Hydrazino-2,3'-bipyridine scaffold.
While 2,2'-bipyridine is the ubiquitous standard in coordination chemistry, the 2,3'-bipyridine isomer offers unique asymmetrical electronic properties and distinct "bite angles" for metal chelation. Functionalizing this scaffold with a hydrazine moiety (-NHNH₂) at the 2'-position creates a dual-function probe capable of:
-
Covalent recognition of carbonyl species (e.g., formaldehyde, methylglyoxal) via hydrazone formation (Turn-On Fluorescence).
-
Coordination of transition metals (e.g.,
, ) via the hydrazine-pyridine chelating pocket.
Introduction & Design Principles
The Scaffold Advantage
The 2'-Hydrazino-2,3'-bipyridine molecule integrates a fluorophore core with a reactive hydrazine "trigger."
-
Asymmetry: Unlike symmetric 2,2'-bipyridines, the 2,3'-isomer possesses a twisted intramolecular charge transfer (TICT) state that is highly sensitive to solvent polarity and viscosity.
-
Quenching Mechanism (The "Off" State): In its native form, the hydrazine group typically quenches the fluorescence of the bipyridine core through Photoinduced Electron Transfer (PET) . The lone pair electrons on the terminal hydrazine nitrogen transfer to the excited fluorophore, facilitating non-radiative decay.
-
Sensing Mechanism (The "On" State):
-
Aldehyde Sensing: Reaction with an aldehyde (
) forms a hydrazone ( ). This removes the electron-donating capability of the lone pair, inhibiting PET and restoring strong fluorescence. -
Metal Sensing: Chelation of paramagnetic ions (e.g.,
) typically quenches fluorescence (Turn-Off), while diamagnetic ions (e.g., ) may enhance it via Chelation-Enhanced Fluorescence (CHEF) by rigidifying the structure.
-
Structural & Mechanistic Logic
Figure 1: Mechanistic pathway for dual-mode sensing. The hydrazine group acts as the reactive switch for aldehydes and the binding site for metals.
Synthesis & Preparation
Caution: Hydrazine is toxic and potentially carcinogenic.[1][2] Handle all reagents in a fume hood.
Synthesis Route
The most efficient route utilizes Nucleophilic Aromatic Substitution (
-
Precursor: 2'-Chloro-2,3'-bipyridine (commercially available or synthesized via Negishi coupling).
-
Reagents: Hydrazine hydrate (
, excess), Ethanol (solvent). -
Condition: Reflux for 4–6 hours.
-
Purification: The product precipitates upon cooling or addition of cold water. Recrystallize from Ethanol/Water.
Stock Solution Preparation
-
Probe Stock (10 mM): Dissolve 2'-Hydrazino-2,3'-bipyridine in DMSO (dimethyl sulfoxide). This stock is stable for 1 month at -20°C.
-
Working Solution (10 µM): Dilute the stock 1:1000 into the experimental buffer (e.g., PBS pH 7.4 or HEPES). Ensure the final DMSO concentration is <1% to avoid cytotoxicity in biological assays.
Protocol A: Detection of Biological Aldehydes (Formaldehyde/Methylglyoxal)
This protocol validates the sensor for detecting oxidative stress markers (reactive carbonyl species) in live cells or aqueous buffer.
In Vitro Titration (Spectroscopic Validation)
Objective: Determine the Limit of Detection (LOD) and kinetic response.
-
Buffer Preparation: Prepare 10 mM PBS (pH 7.4).
-
Blank Scan: Add 3 mL of PBS containing 10 µM Probe to a quartz cuvette. Record fluorescence emission (Excitation: ~340 nm, Emission: ~450–500 nm, depending on specific solvatochromism).
-
Titration: Add aliquots of Formaldehyde (FA) stock (0–200 µM final conc).
-
Incubation: Allow 15–30 minutes at 37°C for hydrazone formation.
-
Measurement: Record spectra after each addition.
-
Data Analysis: Plot Integrated Fluorescence Intensity vs. [FA].
Table 1: Troubleshooting Selectivity Interferences
| Interfering Agent | Expected Response | Solution/Control |
|---|---|---|
| Biological Amines (GSH, Cys) | None/Low | Hydrazine is specific to carbonyls; amines do not react. |
| Glucose | Negligible | Glucose exists primarily in cyclic form; low reactivity. |
| Metal Ions (
Live Cell Imaging Protocol
Objective: Visualize endogenous or exogenous formaldehyde in HeLa/MCF-7 cells.
-
Seeding: Plate cells in a confocal dish (35 mm) and incubate for 24h.
-
Probe Loading: Replace media with PBS containing 10 µM Probe . Incubate for 30 min at 37°C.
-
Wash: Wash cells
with PBS to remove extracellular probe. -
Exogenous Treatment (Optional): Incubate cells with FA (50–100 µM) for 30 min.
-
Imaging:
-
Channel: DAPI or Blue/Green channel (Excitation ~360–405 nm).
-
Control: Compare fluorescence intensity between FA-treated and untreated (endogenous only) cells.
-
Protocol B: Metal Ion Sensing ( )
Metal Titration Workflow
-
Solvent System: Use Acetonitrile/Water (1:1 v/v) or HEPES buffer (pH 7.2). Pure water may limit solubility of the metal-ligand complex.
-
Screening: Add 10 µM Probe to cuvette. Add 5 equiv. of various metal salts (
). -
Observation:
- : Expect significant fluorescence quenching (paramagnetic effect).
- : Expect potential fluorescence enhancement or shift (CHEF effect).
-
Stoichiometry (Job's Plot):
-
Prepare a series of solutions where
(e.g., 20 µM). -
Vary mole fraction (
) from 0 to 1. -
Plot Fluorescence vs.
. A maximum/minimum at 0.5 indicates 1:1 binding; at 0.33 indicates 1:2 binding.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for biological and environmental sensing applications.
References
-
Mechanisms of Hydrazine-Based Sensors
-
Bipyridine Scaffolds in Sensing
-
Copper Sensing Protocols
-
General Fluorescence Guidelines
- Title: A Guide to Recording Fluorescence Quantum Yields.
- Source:Methods and Applic
-
URL:[Link]
Sources
- 1. A water-soluble red-emitting fluorescence probe for detecting hazardous hydrazine in environmental waters and biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating the Coordination Chemistry of 2'-Hydrazino-2,3'-bipyridine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the coordination chemistry of 2'-Hydrazino-2,3'-bipyridine. This document offers detailed protocols and the scientific rationale behind the experimental choices, ensuring technical accuracy and field-proven insights.
Introduction: The Unique Potential of 2'-Hydrazino-2,3'-bipyridine as a Ligand
2'-Hydrazino-2,3'-bipyridine is a fascinating heterocyclic ligand that presents a unique combination of coordination sites. The bipyridyl moiety is a classic chelating agent, extensively used in coordination chemistry for its ability to form stable complexes with a wide range of metal ions.[1][2][3] The introduction of a hydrazino group at the 2'-position of the 2,3'-bipyridine scaffold introduces a secondary, highly reactive coordination site. This hydrazine functional group can act as a bridge for polynuclear complexes, a hydrogen-bonding donor/acceptor, or a precursor for the synthesis of more complex hydrazone or azine ligands.[4][5] The asymmetric nature of the 2,3'-bipyridine core further adds to the potential for forming complexes with interesting stereochemistry and reactivity.
The study of the coordination chemistry of this ligand is paramount for its potential applications in catalysis, materials science, and, notably, in the development of novel therapeutic agents. The ability to fine-tune the electronic and steric properties of the resulting metal complexes by modifying the hydrazine group makes 2'-Hydrazino-2,3'-bipyridine a versatile building block for rational drug design.
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for the synthesis, complexation, and characterization of metal complexes with 2'-Hydrazino-2,3'-bipyridine.
Caption: Experimental workflow for studying the coordination chemistry of 2'-Hydrazino-2,3'-bipyridine.
PART 1: Synthesis and Purification of 2'-Hydrazino-2,3'-bipyridine
A reliable synthesis and purification protocol is the cornerstone of any coordination chemistry study. The following protocol is adapted from established methods for the synthesis of similar hydrazinopyridine derivatives.[6][7][8][9]
Protocol 1: Synthesis of 2'-Hydrazino-2,3'-bipyridine
Materials:
-
2'-Chloro-2,3'-bipyridine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous ethanol
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2'-chloro-2,3'-bipyridine (1 equivalent) in anhydrous ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.
-
Addition of Hydrazine: Under a positive pressure of the inert gas, add an excess of hydrazine hydrate (typically 10-20 equivalents) to the solution. The large excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of side products.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Protocol 2: Purification and Characterization of the Ligand
Purification:
The crude 2'-Hydrazino-2,3'-bipyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the pure ligand.
Characterization:
The identity and purity of the synthesized ligand should be confirmed by a combination of spectroscopic methods:
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the protons of the two pyridine rings and the -NH and -NH₂ protons of the hydrazine group. The chemical shifts will be indicative of the electronic environment of each proton. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the bipyridine backbone. |
| FT-IR | Characteristic stretching vibrations for N-H bonds of the hydrazine group (typically in the range of 3200-3400 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of 2'-Hydrazino-2,3'-bipyridine (C₁₀H₉N₃, MW: 187.20 g/mol ). |
PART 2: Synthesis of Metal Complexes
The coordination of 2'-Hydrazino-2,3'-bipyridine to a metal center can be achieved through a straightforward reaction with a suitable metal salt. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.
Protocol 3: General Procedure for the Synthesis of Metal Complexes
Materials:
-
2'-Hydrazino-2,3'-bipyridine (the ligand, L)
-
Metal salt (e.g., FeCl₂, Cu(NO₃)₂, ZnCl₂, etc.)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)
-
Schlenk line or glovebox for air-sensitive reactions
Procedure:
-
Ligand Solution: In a Schlenk flask, dissolve the ligand (e.g., 2 equivalents) in the chosen anhydrous solvent under an inert atmosphere.
-
Metal Salt Solution: In a separate Schlenk flask, dissolve the metal salt (1 equivalent) in the same anhydrous solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. The formation of a precipitate or a color change often indicates complex formation.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight).
-
Isolation:
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.
-
If the complex is soluble, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization or precipitation.
-
PART 3: Characterization of the Metal Complexes
A thorough characterization of the synthesized metal complexes is crucial to understand their structure, bonding, and properties.
Spectroscopic and Analytical Techniques
| Technique | Information Obtained |
| FT-IR Spectroscopy | Shift in the vibrational frequencies of the ligand upon coordination. For example, the N-H stretching frequencies may shift, and new bands corresponding to metal-ligand vibrations may appear in the far-IR region.[10] |
| UV-Vis Spectroscopy | Electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) or d-d transitions, which provide information about the electronic structure and coordination geometry.[11] |
| ¹H NMR Spectroscopy | Changes in the chemical shifts of the ligand protons upon coordination, which can indicate the binding mode of the ligand. For paramagnetic complexes, the signals may be broadened or shifted significantly. |
| Mass Spectrometry | Determination of the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. |
| Elemental Analysis | Provides the percentage composition of C, H, and N in the complex, which is used to confirm the empirical formula. |
| Molar Conductivity | In solution, this measurement can help determine whether the complex is an electrolyte or a non-electrolyte, providing insights into the nature of the counter-ions. |
Structural and Electrochemical Analysis
X-ray Crystallography:
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Cyclic Voltammetry (CV):
CV is an electrochemical technique used to study the redox properties of the metal complexes. It can reveal information about the stability of different oxidation states of the metal center and the electronic influence of the ligand.[11]
Logical Framework for Data Interpretation
The interpretation of the collected data should follow a logical progression to build a comprehensive understanding of the coordination chemistry.
Caption: Logical flow for the interpretation of experimental data.
Conclusion
The experimental framework detailed in these application notes provides a robust starting point for the in-depth investigation of the coordination chemistry of 2'-Hydrazino-2,3'-bipyridine. The unique structural and electronic features of this ligand promise a rich and diverse coordination chemistry, with potential for the development of novel functional materials and therapeutic agents. The careful application of the described synthetic, purification, and characterization protocols will enable researchers to unlock the full potential of this versatile ligand.
References
-
New Mixed-Ligand Complexes based on Diethyl hydrazine-1,2-dicarboxylate and 2,2′-Bipyridine: Synthesis, Characterization, Cyclic Voltammetry and Biological Applications. (2026, February 15). ResearchGate. Retrieved from [Link]
-
Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. (2019, October 24). Arabian Journal of Chemistry. Retrieved from [Link]
-
Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. (2022, December 1). MDPI. Retrieved from [Link]
-
Synthesis of 6'-hydrazino-2,2'-bipyridine. PrepChem.com. Retrieved from [Link]
-
2,2'-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control. PMC. Retrieved from [Link]
-
Transition metal complexes of 2,2'-bipyridine. Wikipedia. Retrieved from [Link]
-
A homologous series of first-row transition-metal complexes of 2,2'-bipyridine and their ligand radical derivatives: trends in structure, magnetism, and bonding. Semantic Scholar. Retrieved from [Link]
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
-
Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. Academia.edu. Retrieved from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (2024, January 24). MDPI. Retrieved from [Link]
-
-
analytical methods. ATSDR. Retrieved from [Link]
-
-
2,2′-Bipyridine. Wikipedia. Retrieved from [Link]
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2018, December 2). ResearchGate. Retrieved from [Link]
-
2-Hydrazinopyridine. PubChem. Retrieved from [Link]
-
A Pyridine-Based Ligand With Two Hydrazine Functions for Lanthanide Chelation: Remarkable Kinetic Inertness for a Linear, Bishydrated Complex. (2015, June 15). PubMed. Retrieved from [Link]
-
2-Hydrazinopyridine (CAS 4930-98-7). Cheméo. Retrieved from [Link]
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. (2019, October 31). MDPI. Retrieved from [Link]
-
Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control. (2018, April 10). The Royal Society of Chemistry. Retrieved from [Link]
-
Bipyridine. Wikipedia. Retrieved from [Link]
-
analytical method for the determination of hydrazine in 35% hydrazine solutions. OSTI.GOV. Retrieved from [Link]
-
Radical anionic versus neutral 2,2′-bipyridyl coordination in uranium complexes supported by amide and ketimide ligands. Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
2,3'-BIPYRIDINE. precisionFDA. Retrieved from [Link]
Sources
- 1. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Bipyridine - Wikipedia [en.wikipedia.org]
- 4. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 9. (PDF) Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
Application Note: Directed Supramolecular Assembly via 2'-Hydrazino-2,3'-bipyridine Scaffolds
This Application Note is designed for researchers in supramolecular chemistry and materials science. It details the utilization of 2'-Hydrazino-2,3'-bipyridine as a high-fidelity building block for constructing metallosupramolecular architectures. Unlike the ubiquitous 2,2'-bipyridine (a standard chelator) or 4,4'-bipyridine (a linear rod), the 2,3'-isomer offers a unique angular geometry essential for accessing lower-symmetry assemblies such as helicates, tetrahedra, and grids.
Executive Summary & Molecular Logic
The molecule 2'-Hydrazino-2,3'-bipyridine represents a specialized "geometric programmer" for self-assembly. Its utility stems from two distinct structural features:
-
The 2,3'-Bipyridine Core: This unsymmetrical linkage introduces a permanent "kink" (approx. 60° or 120° depending on rotameric state) that prevents simple planar chelation at the bipyridine site, forcing the formation of bridging networks or discrete twisted architectures (helicates).
-
The 2'-Hydrazino Handle: Positioned adjacent to the ring nitrogen and the inter-ring bond, this group serves as a reactive site for Dynamic Covalent Chemistry (DCC) . By condensing with aldehydes, it forms hydrazone linkages (
), which are reversible under acidic conditions, allowing the system to "error-check" and anneal into the thermodynamic minimum.
Target Applications
-
Metallosupramolecular Grids: Using the angular core to direct orthogonal metal binding.
-
Dynamic Combinatorial Libraries (DCLs): Screening for optimal binders in drug discovery.
-
Molecular Switches: Exploiting the
isomerization of the resulting hydrazone bond.[1]
Mechanism of Assembly
The assembly process relies on a two-stage convergence: Organic Condensation followed by Metal Coordination .
The Pathway
-
Ligand Generation: The hydrazine precursor reacts with a carbonyl partner (e.g., pyridine-2-carboxaldehyde) to form a tridentate or tetradentate hydrazone strand.
-
Coordination: Metal ions (Zn²⁺, Fe²⁺, Cu⁺) organize these strands. The 2,3'-geometry dictates that the metal cannot bind both bipyridine rings simultaneously in a planar fashion, often leading to head-to-tail helicates or grid-like arrays .
Figure 1: The convergent assembly pathway. The reversibility of the hydrazone bond combined with metal coordination drives the system toward the most stable supramolecular architecture.
Experimental Protocols
Protocol A: Synthesis of the Hydrazone Ligand (Strand Formation)
Objective: To functionalize the 2'-hydrazino-2,3'-bipyridine with a chelating arm, creating a tridentate
Materials:
-
2'-Hydrazino-2,3'-bipyridine (1.0 eq)
-
2-Pyridinecarboxaldehyde (1.0 eq)
-
Solvent: Ethanol (absolute) or Methanol
-
Catalyst: Glacial Acetic Acid (cat.)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of 2'-Hydrazino-2,3'-bipyridine in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution (sonicate if necessary).
-
Addition: Add 1.0 mmol of 2-Pyridinecarboxaldehyde dropwise.
-
Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the Schiff base formation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) for the disappearance of the hydrazine starting material.
-
Isolation: Cool the solution to room temperature. The hydrazone product often precipitates as a yellow/orange solid.
-
If precipitate forms: Filter and wash with cold ethanol and diethyl ether.
-
If no precipitate: Evaporate solvent to 20% volume and cool at 4°C overnight.
-
-
Yield Verification: Expect >80% yield. Confirm structure via ¹H NMR (look for imine proton singlet at
8.5–9.0 ppm).
Protocol B: Metallosupramolecular Assembly (Grid/Helicate)
Objective: To assemble the ligand strands using octahedral metal centers (e.g., Zn²⁺ or Fe²⁺).
Materials:
-
Hydrazone Ligand (from Protocol A)[1]
-
Metal Salt:
or (Use non-coordinating anions to prevent interference). -
Solvent: Acetonitrile (
) or Nitromethane ( ).
Step-by-Step:
-
Preparation: Prepare a 10 mM solution of the Ligand (L) in
. Prepare a 10 mM solution of the Metal Salt (M) in . -
Titration (Stoichiometry Determination):
-
Bulk Assembly:
-
Mix Ligand and Metal in the determined stoichiometry (e.g., 20 µmol M + 20 µmol L) in 5 mL
. -
Heat at 50°C for 1 hour to overcome kinetic traps (annealing).
-
-
Crystallization: Diffuse isopropyl ether or ethyl acetate into the acetonitrile solution to grow X-ray quality crystals.
Data Analysis & Validation
Key Characterization Metrics
The following table summarizes the expected signals for a successful assembly.
| Technique | Parameter | Expected Observation (Successful Assembly) | Interpretation |
| ¹H NMR | Chemical Shift ( | Significant downfield shift of imine (-CH=N-) and pyridine protons (0.2–1.0 ppm). | Indicates metal coordination withdrawing electron density. |
| ¹H NMR | Symmetry | Simple, sharp spectrum (high symmetry). | Suggests formation of a discrete species (e.g., |
| ESI-MS | Peaks corresponding to | Confirms the nuclearity (e.g., a | |
| UV-Vis | MLCT Band | New absorption band (e.g., 400–600 nm for Fe²⁺). | Electronic communication between metal and ligand. |
Troubleshooting Guide
-
Issue: Broad NMR signals.
-
Cause: Fluxional behavior or polymeric aggregates.
-
Solution: Heat the sample to 50°C inside the NMR probe (VT-NMR) to check for fast exchange, or add a competing ligand to break polymers.
-
-
Issue: Hydrolysis of Hydrazone.
-
Cause: Wet solvents or excess acid.
-
Solution: Use dry acetonitrile and store ligands under inert atmosphere.
-
References
- Supramolecular Grids: Lehn, J. M. (2002). Supramolecular Chemistry: Concepts and Perspectives. VCH. (Foundational text on grid assembly principles).
-
Hydrazone Switches: Su, X., & Aprahamian, I. (2014).[4] Hydrazone-based switches, metallo-assemblies and sensors.[4] Chemical Society Reviews, 43(6), 1963-1981. Link
- Bipyridine Helicates: Hannon, M. J. (2007). Supramolecular DNA recognition. Chemical Society Reviews, 36(2), 280-295. (Context for bipyridine supramolecular drugs).
-
Precursor Availability: BenchChem. (2024). 2'-Hydrazino-2,3'-bipyridine Product Entry. Link
-
Metallosupramolecular Principles: Constable, E. C. (2014). The early years of 2,2′-bipyridine—A ligand in its own lifetime.[5] Molecules, 24(20), 3751. Link
Sources
- 1. ON/OFF Photostimulation of Isatin Bipyridyl Hydrazones: Photochemical and Spectral Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Hydrazone-based switches, metallo-assemblies and sensors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Analytical techniques for quantifying 2'-Hydrazino-2,3'-bipyridine in a sample
Application Note: Trace Quantification of 2'-Hydrazino-2,3'-bipyridine (HBP) in Pharmaceutical Intermediates using Derivatization-LC-MS/MS
Executive Summary
2'-Hydrazino-2,3'-bipyridine (HBP) is a functionalized bipyridine derivative often encountered as a reactive intermediate in the synthesis of metal-chelating drugs or specific kinase inhibitors. Like many hydrazine-containing compounds, HBP possesses structural alerts for genotoxicity (mutagenicity), classifying it as a Potentially Genotoxic Impurity (PGI) .
Regulatory bodies (ICH M7, FDA, EMA) require the control of such impurities to trace levels (often < 10 ppm or TTC-based limits). However, the direct analysis of HBP presents significant challenges:
-
Chemical Instability: The hydrazine moiety is susceptible to rapid oxidative degradation.
-
Polarity: High polarity leads to poor retention on standard C18 stationary phases.
-
Ionization Competition: In trace analysis, the abundant API matrix often suppresses the ionization of underivatized polar impurities.
This guide details a robust Derivatization-LC-MS/MS methodology. By reacting HBP with Benzaldehyde to form a stable hydrazone, we simultaneously stabilize the analyte, increase its lipophilicity for better chromatographic retention, and significantly enhance electrospray ionization (ESI) efficiency.
Analytical Strategy & Mechanism
The core of this protocol is the in-situ derivatization of HBP. Unlike alkyl hydrazines which require volatile ketones, aryl hydrazines like HBP react efficiently with aromatic aldehydes under mild acidic conditions to form stable hydrazones with extended conjugation systems.
Reaction Mechanism:
-
Analyte: 2'-Hydrazino-2,3'-bipyridine (MW: 186.21 Da)
-
Reagent: Benzaldehyde (MW: 106.12 Da)
-
Derivative: HBP-Benzaldehyde Hydrazone (MW: 274.32 Da)
Visualizing the Workflow
Figure 1: Workflow for the derivatization and analysis of HBP.
Experimental Protocol
Reagents and Materials
-
Reference Standard: 2'-Hydrazino-2,3'-bipyridine (>98% purity).
-
Derivatizing Reagent: Benzaldehyde (ACS Reagent grade, ≥99%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Column: Waters XBridge C18 (100 x 2.1 mm, 3.5 µm) or equivalent.
Solution Preparation
A. Derivatization Reagent Solution (DRS): Prepare a solution containing 1% (v/v) Benzaldehyde and 2% (v/v) Formic Acid in Acetonitrile.
-
Note: Prepare fresh daily to avoid oxidation of benzaldehyde to benzoic acid.
B. Standard Stock Solution (1 mg/mL): Dissolve 10 mg of HBP reference standard in 10 mL of ACN:Water (50:50). Sonicate to ensure complete dissolution.
C. Calibration Standards (Derivatized):
-
Dilute Stock to prepare working standards at 10, 50, 100, 500, and 1000 ng/mL.
-
Transfer 100 µL of each working standard into HPLC vials.
-
Add 50 µL of DRS .
-
Cap and vortex. Incubate at 40°C for 60 minutes .
-
Cool to room temperature and dilute with 850 µL of 50% ACN.
-
Final Concentration Range: 1–100 ng/mL (taking dilution factor of 10 into account).
D. Sample Preparation:
-
Accurately weigh 50 mg of the API sample.
-
Dissolve in 5.0 mL of ACN:Water (50:50).
-
Transfer 100 µL of sample solution to a vial.
-
Add 50 µL of DRS .
-
Incubate at 40°C for 60 minutes .
-
Cool and dilute with 850 µL of 50% ACN.
-
Final Sample Concentration: 1 mg/mL (API).
LC-MS/MS Conditions
| Parameter | Setting |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) |
| Column | XBridge C18 (100 x 2.1 mm, 3.5 µm) |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
6.0 min: 90% B (Elution of Derivative)
-
7.5 min: 90% B
-
7.6 min: 10% B
-
10.0 min: 10% B (Re-equilibration)
MS Parameters (ESI Positive):
-
Source Temp: 450°C
-
Capillary Voltage: 3500 V
-
Curtain Gas: 35 psi
MRM Transitions (HBP-Benzaldehyde Hydrazone):
-
Precursor Ion (Q1): 275.3 (m/z) [M+H]+
-
Quantifier Ion (Q3): 197.1 (m/z) (Loss of Pyridine ring or Benzene fragment)
-
Qualifier Ion (Q3): 105.1 (m/z) (Benzoyl fragment)
-
Note: Perform a product ion scan on the derivatized standard to optimize Collision Energy (CE) and Declustering Potential (DP) for your specific instrument.
Method Validation & Performance
The following data summarizes typical performance metrics for this protocol.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT of derivative in blank/API | Complies |
| Linearity (R²) | > 0.990 | > 0.998 |
| LOD | S/N > 3 | 0.2 ppm (relative to API) |
| LOQ | S/N > 10 | 0.5 ppm (relative to API) |
| Recovery (Accuracy) | 80% – 120% at LOQ | 92% – 105% |
| Precision (%RSD) | < 10% (n=6) | 3.5% |
Derivatization Reaction Logic
Figure 2: Reaction pathway. Acid catalysis (Formic acid) is critical to protonate the carbonyl oxygen of benzaldehyde, facilitating nucleophilic attack by the hydrazine nitrogen.
Expert Insights & Troubleshooting
1. Stability of the Derivative: The hydrazone derivative is significantly more stable than the free hydrazine. However, it is sensitive to hydrolysis at very low pH (< pH 2). Ensure the final dilution solvent (50% ACN) does not contain excessive acid (0.1% FA is safe).
2. Excess Reagent Removal: Benzaldehyde is UV-active. If using a UV detector (not recommended for trace analysis, but possible), the excess benzaldehyde will elute early. In MS, it is neutral and generally does not ionize well in ESI+, preventing source saturation.
3. Why not Acetone? While acetone is a common derivatizing agent for simple hydrazines (forming hydrazones), the resulting dimethylhydrazone is less hydrophobic than the benzaldehyde derivative. For a bipyridine structure, the additional phenyl ring from benzaldehyde provides excellent "handholds" for the C18 stationary phase, pushing the impurity well away from the solvent front and potentially away from the API peak.
4. Carryover: Bipyridines are "sticky" due to chelation with metal ions in the LC system.
-
Mitigation: Use a needle wash solution containing 0.1% EDTA or 10% Isopropanol/Acetone to ensure removal of residues from the injector needle.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link
-
Sun, M., et al. "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC–MS."[1] Journal of Pharmaceutical and Biomedical Analysis, 49.2 (2009): 529-533. Link
-
Elder, D. P., et al. "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products."[1] Journal of Pharmaceutical and Biomedical Analysis, 54.5 (2011): 900-910.[2] Link[2]
-
PubChem. "2,3'-Bipyridine Compound Summary." National Library of Medicine. Link
Sources
Synthesis of 2'-Hydrazino-2,3'-bipyridine: A Detailed Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a reliable and efficient two-step synthetic pathway for the preparation of 2'-Hydrazino-2,3'-bipyridine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a palladium-catalyzed Suzuki cross-coupling reaction to construct the 2,3'-bipyridine core, yielding the key intermediate, 2'-Chloro-2,3'-bipyridine. Subsequent nucleophilic aromatic substitution with hydrazine hydrate affords the target compound. This document provides in-depth, step-by-step protocols, mechanistic insights, characterization data, and critical safety considerations, designed for researchers and professionals in drug development and chemical synthesis.
Introduction
Bipyridine derivatives are a cornerstone in coordination chemistry, catalysis, and the development of novel therapeutics and functional materials. The introduction of a hydrazino group at the 2'-position of the 2,3'-bipyridine scaffold introduces a versatile functional handle for further molecular elaboration and a key pharmacophore that can modulate biological activity and coordination properties. This guide provides a robust and reproducible methodology for the synthesis of 2'-Hydrazino-2,3'-bipyridine, empowering researchers to access this important molecular entity.
Overall Synthetic Strategy
The synthesis of 2'-Hydrazino-2,3'-bipyridine is most effectively achieved through a two-step sequence. The initial and most critical step is the formation of the 2,3'-bipyridine skeleton via a palladium-catalyzed cross-coupling reaction. This is followed by a nucleophilic substitution reaction to introduce the hydrazino moiety.
Diagram 2: Simplified catalytic cycle for the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Chloro-3-pyridylboronic acid | 157.31 | 10.0 | 1.57 g | Limiting reagent |
| 2-Bromopyridine | 157.99 | 11.0 | 1.74 g (1.2 mL) | 1.1 equivalents |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg | 3 mol% catalyst loading |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g | 2.0 equivalents |
| 1,4-Dioxane | - | - | 40 mL | Anhydrous solvent |
| Water | - | - | 10 mL | Degassed |
Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloro-3-pyridylboronic acid (1.57 g, 10.0 mmol), 2-bromopyridine (1.74 g, 11.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 12-16 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 2'-Chloro-2,3'-bipyridine as a solid.
Part 2: Synthesis of 2'-Hydrazino-2,3'-bipyridine
The conversion of the chloro-substituted bipyridine to the hydrazino derivative is a nucleophilic aromatic substitution reaction. Hydrazine acts as the nucleophile, displacing the chloride. [1]
Experimental Protocol: Hydrazinolysis
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2'-Chloro-2,3'-bipyridine | 190.62 | 5.0 | 953 mg | Starting material from Part 1 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 50.0 | ~2.5 mL | 10 equivalents, use with extreme caution |
| Ethanol (95%) | - | - | 25 mL | Solvent |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2'-Chloro-2,3'-bipyridine (953 mg, 5.0 mmol) in ethanol (25 mL).
-
Reagent Addition: Carefully add hydrazine hydrate (~2.5 mL, 50.0 mmol) to the solution. Caution: Hydrazine is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add cold water (20 mL) to the residue to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2'-Hydrazino-2,3'-bipyridine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Characterization of 2'-Hydrazino-2,3'-bipyridine
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the two pyridine rings, as well as signals for the -NH- and -NH₂ protons of the hydrazino group. The integration of these signals should correspond to the number of protons.
-
¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the bipyridine core.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2'-Hydrazino-2,3'-bipyridine (C₁₀H₁₀N₄, MW: 186.22 g/mol ).
Safety Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a chemical fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Organic solvents such as 1,4-dioxane, ethanol, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle in a well-ventilated area, away from open flames.
References
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
-
Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Hydrazino-2,3'-bipyridine Synthesis
Core Directive & Executive Summary
The synthesis of 2'-hydrazino-2,3'-bipyridine typically proceeds via Nucleophilic Aromatic Substitution (
While the reaction appears straightforward, researchers often encounter three critical failure modes:
-
Dimerization: Formation of the hydrazo-bridged dimer (
) due to insufficient hydrazine excess.[1] -
Incomplete Conversion: Deactivation of the pyridine ring or insufficient thermal energy.
-
Workup Losses: High water solubility of the product leading to poor recovery during aqueous extraction.
This guide provides a self-validating protocol and troubleshooting logic to maximize yield (>80%) and purity.
Troubleshooting Guide (FAQ)
Category A: Low Yield & Reaction Conversion[2]
Q1: My reaction conversion stalls at 60-70%. Increasing time doesn't help. What is wrong? Diagnosis: This is likely due to solvent reflux temperature limitations or hydrazine depletion .
-
The Science: The 2'-position of the 2,3'-bipyridine system is activated for
, but less so than simple 2-chloropyridine due to the electron-donating nature of the pyridyl substituent if not protonated.[1] Ethanol (bp 78°C) may not provide enough activation energy. -
Solution:
-
Switch Solvent: Move to n-Butanol (bp 117°C) or Pyridine (bp 115°C).[1] The higher temperature significantly accelerates the rate-determining step (formation of the Meisenheimer complex).
-
Hydrazine Refresh: Hydrazine can decompose or evaporate over long reflux times.[1] Add hydrazine hydrate in portions (e.g., 50% at
, 25% at , 25% at ).
-
Q2: I see a significant amount of insoluble solid that is NOT my product. What is it? Diagnosis: You have formed the symmetric dimer (2,3'-bipyridin-2'-yl)hydrazine.[1]
-
The Science: The product (2'-hydrazino-2,3'-bipyridine) is a nucleophile.[1] If the concentration of hydrazine is too low, the product competes with hydrazine for the remaining starting material.
-
Solution: Stoichiometry Control. You must use a minimum of 10-15 equivalents of hydrazine hydrate.
Category B: Purification & Stability
Q3: My product turns brown/black upon drying. Is it decomposing? Diagnosis: Yes, hydrazine derivatives are prone to oxidative degradation in air, catalyzed by trace metals or light.[1]
-
Solution:
-
Inert Atmosphere: Perform all workups under
or Ar if possible. -
Trace Metal Scavenging: Ensure your glassware is clean. Trace iron/copper can catalyze oxidation.
-
Storage: Store the solid as the hydrochloride salt if possible, or keep the free base at -20°C under argon in the dark.
-
Q4: I lose most of my product during the aqueous wash. How do I recover it? Diagnosis: 2'-Hydrazino-bipyridines are amphoteric and can be highly water-soluble, especially if any acid is present.[1]
-
Solution:
-
Avoid Aqueous Wash: The best protocol avoids water extraction entirely. Evaporate the reaction mixture to dryness (azeotrope with toluene to remove hydrazine), then recrystallize directly from Ethanol/Heptane or Toluene .
-
Salting Out: If you must wash, saturate the aqueous phase with NaCl and use Chloroform/Isopropanol (3:1) for extraction, which has higher polarity than DCM or Ethyl Acetate.[1]
-
Optimized Experimental Protocol
Objective: Synthesis of 2'-Hydrazino-2,3'-bipyridine (Target Yield: >85%)
Materials
-
Substrate: 2'-Chloro-2,3'-bipyridine (1.0 eq)
-
Reagent: Hydrazine Hydrate (80% or 64% solution) (15.0 eq)
-
Solvent: n-Butanol (Preferred for rate) or Ethanol (Green alternative)[1]
-
Atmosphere: Nitrogen/Argon[1]
Workflow
-
Setup: Charge a round-bottom flask with 2'-Chloro-2,3'-bipyridine and n-Butanol (concentration ~0.5 M).
-
Addition: Add Hydrazine Hydrate (15 eq) in one portion.
-
Reaction: Heat to reflux (
C for BuOH). Stir for 24 hours.-
Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). Hydrazines are polar and will stain strongly with Ninhydrin or UV.
-
-
Workup (The "Dry" Method):
-
Cool reaction to room temperature.[2]
-
Crucial Step: Evaporate solvent and excess hydrazine under reduced pressure (rotary evaporator).
-
Azeotrope: Add Toluene (20 mL) and evaporate again. Repeat 2x. This ensures complete removal of hydrazine hydrate which can interfere with crystallization.
-
-
Purification:
Data Summary: Solvent & Stoichiometry Effects
| Parameter | Condition A (Standard) | Condition B (Optimized) | Result |
| Solvent | Ethanol ( | n-Butanol ( | Reaction time reduced from 48h to 12h.[1] |
| Hydrazine Eq. | 3.0 eq | 15.0 eq | Dimer impurity reduced from 15% to <1%. |
| Workup | Aqueous Extraction | Evaporation + Recryst. | Yield increased from 55% to 88% . |
Visualized Mechanisms & Workflows
Figure 1: Reaction Logic & Failure Points ( )
Caption: The S_NAr pathway requires high hydrazine concentration to favor the Product pathway over the parasitic Dimer formation.
Figure 2: Optimized Purification Workflow
Caption: The "Dry Workup" method prevents yield loss associated with aqueous extraction of polar hydrazines.[1]
References
-
ChemicalBook. Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine. (General S_NAr conditions and stoichiometry).
-
PrepChem. Synthesis of 6'-hydrazino-2,2'-bipyridine. (Analogous bipyridine protocol using pyridine reflux).
-
Google Patents (CN102249991A). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.[1] (Optimization of solvent polarity and temperature).
-
MDPI (Molecules). Recent Progress on the Synthesis of Bipyridine Derivatives. (Overview of bipyridine reactivity and stability).
Sources
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. (PDF) Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine [academia.edu]
Common side products in the synthesis of 2'-Hydrazino-2,3'-bipyridine
[1]
Diagnostic Guide: Common Side Products
In the synthesis of 2'-Hydrazino-2,3'-bipyridine (typically via the reaction of 2'-chloro-2,3'-bipyridine with hydrazine hydrate), product purity is frequently compromised by three specific classes of impurities. Understanding the mechanistic origin of these byproducts is critical for purification.
Impurity A: The "Dimer" (Bis-hydrazino complex)
-
Chemical Name: 1,2-Bis(2,3'-bipyridin-2'-yl)hydrazine[1]
-
Observation: Insoluble white or pale yellow precipitate that persists during workup; often appears as a baseline spot or high-running smear on TLC depending on eluent.
-
Cause: Competitive nucleophilic attack. The newly formed product (2'-Hydrazino-2,3'-bipyridine) contains a primary amine (-NHNH₂ ) which is still nucleophilic.[1] If the concentration of hydrazine hydrate is too low, the product attacks a second molecule of the starting chloride.[1]
-
Prevention: Kinetic Control. You must use a large molar excess of hydrazine hydrate (typically 10–20 equivalents) to statistically favor the attack of hydrazine over the product amine.
Impurity B: The "Hydrolysis Product" (Pyridone)
-
Chemical Name: 2,3'-Bipyridin-2'(1'H)-one (Tautomer of 2'-hydroxy-2,3'-bipyridine)[1]
-
Observation: Crystalline solid with high melting point; distinct UV shift compared to the hydrazine product.
-
Cause: Presence of water in the reaction solvent at high temperatures (reflux), combined with insufficient hydrazine strength. Halopyridines are susceptible to hydrolysis under basic conditions at high thermal loads.
-
Prevention: Use high-grade Hydrazine Hydrate (80% or 100%) and minimize exogenous water. If using ethanol as a solvent, ensure it is dry, though hydrazine hydrate itself introduces water.[1] The key is to ensure the rate of hydrazinolysis is significantly faster than hydrolysis by maintaining high hydrazine concentration.
Impurity C: Oxidative Degradation Products (Azo/Tar)
-
Observation: Deep red or brown oil/gum; darkening of the reaction mixture over time.
-
Cause: Hydrazines are reducing agents but are easily oxidized by atmospheric oxygen to azo compounds (
), which are unstable and decompose to radical species, leading to polymerization (tar).[1] -
Prevention: Perform the reaction under a strict inert atmosphere (Nitrogen or Argon) and degas solvents.
Troubleshooting FAQ
Q1: I see a persistent solid that is insoluble in ethanol during recrystallization. Is this my product? A: Likely not. This is most likely the Dimer (Impurity A) . The target mono-hydrazine compound is generally soluble in hot ethanol. The bis-compound is highly crystalline and significantly less soluble.
-
Action: Filter off the hot ethanolic solution. The solid on the filter is the impurity; your product is in the filtrate.[1]
Q2: My reaction has stalled with 20% starting material remaining (by HPLC/TLC). Should I add more hydrazine? A: Yes, but temperature is the more likely bottleneck. The 2'-position of the 2,3'-bipyridine system is activated, but steric or electronic effects from the 3-pyridyl substituent can slow the rate compared to simple 2-chloropyridine.[1]
-
Action: If refluxing in ethanol (78°C) is too slow, switch to n-Butanol (117°C) or 1,4-Dioxane .[1] The higher temperature will drive the SNAr reaction to completion.
Q3: The product turns brown upon drying in the oven. Why? A: Hydrazinopyridines are sensitive to oxidative decomposition when heated in air.
-
Action: Dry the product in a vacuum desiccator over P₂O₅ or NaOH pellets at room temperature. Do not use a hot air oven.
Q4: How do I remove excess hydrazine hydrate? A: Hydrazine hydrate is toxic and sticks to products.
-
Action: After the reaction, distill off the solvent and excess hydrazine under reduced pressure (rotary evaporator with a bleach trap for safety). Co-evaporate with toluene or ethanol 2-3 times to azeotropically remove trace hydrazine.
Optimized Experimental Protocol
Objective: Synthesis of 2'-Hydrazino-2,3'-bipyridine minimizing dimer formation.
Reagents:
-
2'-Chloro-2,3'-bipyridine (1.0 eq)[1]
-
Hydrazine Hydrate (80% or 98% grade) (10.0 – 15.0 eq )
-
Solvent: Ethanol (Abs.) or n-Butanol (if slower reaction).
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (N₂/Ar).
-
Charging: Add Hydrazine Hydrate (15 eq) to the flask first.
-
Addition: Dissolve 2'-Chloro-2,3'-bipyridine in the minimum amount of solvent (Ethanol). Add this solution dropwise to the stirring hydrazine at room temperature.
-
Why? This "Reverse Addition" ensures the chloride always encounters a vast excess of hydrazine, suppressing Dimer formation.[1]
-
-
Reaction: Heat to reflux (80°C for EtOH) and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Endpoint: Disappearance of the starting chloride spot.
-
-
Workup:
-
Cool to Room Temperature.[2]
-
Option A (Precipitation): If the product crystallizes upon cooling, filter it. (Note: If a large amount of solid forms immediately while hot, it might be the dimer—check solubility).
-
Option B (Standard): Concentrate the mixture under reduced pressure to remove solvent and most hydrazine.
-
Add water to the residue.[2][3] The product should precipitate as a solid.
-
Filter the solid and wash copiously with cold water (removes hydrazine salts) and a small amount of cold ether (removes trace starting material).
-
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
Visualizing the Chemistry
The following diagram illustrates the reaction pathways, highlighting the kinetic competition between the desired product and the unwanted dimer.
Caption: Reaction pathway showing the competition between the desired SNAr pathway (Green) and the secondary dimerization pathway (Red) caused by insufficient hydrazine excess.
Data Summary: Solvent & Stoichiometry Effects[1][2][5]
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Solvent | Ethanol | n-Butanol | Butanol increases rate (higher T); useful for unreactive substrates.[1] |
| Hydrazine Eq. | 1.5 – 3.0 eq | 10.0 – 15.0 eq | High equivalents eliminate Dimer formation. |
| Addition Mode | Mix all at once | Dropwise Halide to Hydrazine | Dropwise addition maintains high local hydrazine concentration. |
| Atmosphere | Air | Nitrogen/Argon | Inert gas prevents oxidative darkening/tars. |
References
-
BenchChem. (2025).[2] Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Retrieved from
-
ChemicalBook. (2024). 2-Hydrazinopyridine Synthesis and Properties. Retrieved from [1]
-
PrepChem. (2023). Synthesis of 6'-hydrazino-2,2'-bipyridine. Retrieved from
-
Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine.[1] Retrieved from
-
PubChem. (2025).[4][5] 2-Hydrazinopyridine Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3'-Bipyridine | C10H8N2 | CID 11389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for coupling 2'-Hydrazino-2,3'-bipyridine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to the nuanced art of optimizing coupling reactions with 2'-Hydrazino-2,3'-bipyridine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to navigate the common and complex challenges encountered in the laboratory. This guide is structured to provide direct, actionable solutions in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Hydrazino-2,3'-bipyridine and what are its primary applications?
A1: 2'-Hydrazino-2,3'-bipyridine is a heterocyclic organic compound featuring a bipyridine scaffold substituted with a hydrazine group. The bipyridine framework is a highly versatile and widely used bidentate ligand in coordination chemistry, known for its exceptional ability to form stable complexes with various transition metals.[1] The appended hydrazine (-NHNH₂) moiety is a reactive nucleophile, making this molecule a valuable building block for synthesizing more complex structures.
Its primary applications lie in:
-
Ligand Synthesis: The hydrazine group can be readily converted into hydrazones, pyrazoles, or other heterocycles, allowing for the creation of elaborate multidentate ligands for catalysis, molecular sensing, or photoluminescent materials.[2][3]
-
Pharmaceutical and Medicinal Chemistry: Hydrazide-hydrazone structures are recognized pharmacophores with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4][5] This makes 2'-Hydrazino-2,3'-bipyridine a key starting material for drug discovery programs.
-
Supramolecular Chemistry: The molecule can be used to construct complex, self-assembling architectures where the bipyridine unit coordinates to a metal center and the derivatized hydrazine moiety engages in hydrogen bonding or further coordination.[6]
Q2: How should I properly store and handle 2'-Hydrazino-2,3'-bipyridine?
A2: Like many hydrazine derivatives, 2'-Hydrazino-2,3'-bipyridine is sensitive to its environment. Proper storage and handling are critical for maintaining its integrity and ensuring experimental reproducibility.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dry, and dark place. Hydrazines can be susceptible to air oxidation, which can lead to the formation of colored impurities and a decrease in reactivity.
-
Handling: When weighing and transferring the reagent, minimize its exposure to atmospheric air and moisture. Use of a glovebox or glove bag is recommended for sensitive applications. The compound should be considered toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Q3: What are the most common coupling reactions for this molecule?
A3: The hydrazine group is the primary site of reactivity. The most common coupling reactions include:
-
Hydrazone Formation: This is a condensation reaction with an aldehyde or ketone, typically catalyzed by a small amount of acid. This reaction is often high-yielding and forms the basis for creating dynamic covalent libraries or complex ligands.[2][7]
-
Pyrazole Synthesis: Reaction with a 1,3-dicarbonyl compound (or its equivalent) leads to the formation of a stable, five-membered pyrazole ring. This is a powerful method for creating rigid, planar heterocyclic systems.[8]
-
N-Arylation/N-Alkylation: The terminal nitrogen of the hydrazine can be functionalized through cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or through direct alkylation with alkyl halides.[9][10] Care must be taken to control selectivity, as reaction can occur at either nitrogen.
-
Acylation: Reaction with acyl chlorides or activated esters yields acyl hydrazides, which are stable intermediates for further functionalization.[4]
Troubleshooting and Optimization Guide
This section addresses specific experimental hurdles. A logical workflow for troubleshooting is essential for efficient problem-solving.
Caption: A high-level workflow for troubleshooting common reaction issues.
Issue 1: Low or No Product Yield
Q: I've set up my coupling reaction, but after the specified time, TLC/LC-MS analysis shows mostly unreacted starting material or a very low yield of the desired product. What should I do?
A: This is a common issue that can often be resolved by systematically evaluating several factors.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature:
-
Explanation: The reaction may be kinetically slow under your current conditions.
-
Actionable Advice: First, try extending the reaction time, monitoring every few hours by TLC. If the reaction remains sluggish, a modest increase in temperature (e.g., from room temperature to 40-50 °C, or from 80 °C to reflux) can significantly increase the rate. Be cautious, as higher temperatures can also promote side reactions.[11]
-
-
Reagent Quality and Stoichiometry:
-
Explanation: The hydrazine may have degraded due to improper storage. Alternatively, if forming a hydrazone with a volatile aldehyde, the aldehyde may have evaporated from the reaction mixture.
-
Actionable Advice: Use a fresh bottle of 2'-Hydrazino-2,3'-bipyridine or purify the existing stock. Ensure you are using a sufficient excess of the coupling partner, especially if it is volatile or prone to self-condensation. For hydrazone formation, using 1.1-1.5 equivalents of the carbonyl compound is a good starting point. For reactions like hydrazinolysis of an ester, a larger excess of hydrazine (5-10 equivalents) may be necessary.[11]
-
-
Inappropriate Solvent or pH:
-
Explanation: For reactions like hydrazone formation, the pH is critical. The reaction requires slight acidity to protonate the carbonyl oxygen, making the carbon more electrophilic. However, strong acid will protonate the hydrazine, rendering it non-nucleophilic.
-
Actionable Advice: Use solvents like ethanol or methanol, which are often sufficient. If the reaction is slow, add a catalytic amount of acetic acid (e.g., 1-5 mol%). Avoid strong acids unless specifically required by the protocol.
-
| Parameter | Recommendation for Hydrazone Formation | Rationale |
| Solvent | Ethanol, Methanol, THF, 1,4-Dioxane | Protic solvents can facilitate proton transfer. Aprotic solvents are useful if water is detrimental. |
| Temperature | 25 °C to Reflux | Start at room temperature and increase heat only if the reaction is slow. |
| Catalyst | Acetic Acid (catalytic) | Optimizes the rate by activating the carbonyl without deactivating the hydrazine nucleophile. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidation of the hydrazine moiety, especially at elevated temperatures.[12] |
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction produces the desired product, but I also see several significant side products on the TLC plate and in the crude NMR. How can I improve the selectivity?
A: Side product formation indicates that there are competing reaction pathways. Optimizing for selectivity often involves fine-tuning conditions to favor the desired kinetic or thermodynamic product.
Potential Causes & Solutions:
-
Oxidation:
-
Explanation: The hydrazine group can be oxidized, especially at elevated temperatures in the presence of air or certain metal catalysts. This can lead to the formation of diimides or other decomposition products.
-
Actionable Advice: Ensure your reaction is run under a strictly inert atmosphere (N₂ or Ar).[12][13] Purge the solvent with inert gas before use. If using a metal catalyst, choose one less prone to oxidative side reactions or add antioxidants if compatible with your chemistry.
-
-
Over-alkylation/acylation:
-
Explanation: In N-alkylation or N-acylation reactions, it's possible for the reaction to occur on both nitrogen atoms of the hydrazine, leading to a mixture of mono- and di-substituted products.
-
Actionable Advice:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of the electrophile.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can often improve selectivity for the more kinetically favored mono-substituted product.
-
Use a Bulky Base: For alkylations, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can help prevent deprotonation and subsequent reaction of the newly formed mono-alkylated product.[2]
-
Protecting Groups: For complex syntheses, consider using a protected hydrazine, such as Boc-hydrazine (NH₂NHBoc), to ensure mono-functionalization. The Boc group can be removed later under acidic conditions.[10]
-
-
Caption: Decision tree for improving reaction selectivity.
Issue 3: Difficulty in Product Purification
Q: My reaction worked, but I'm struggling to isolate a pure product. It streaks on the silica gel column, or the recovery is very low.
A: Purification of pyridine-containing compounds can be challenging due to the basicity of the nitrogen atoms.[14]
Potential Causes & Solutions:
-
Interaction with Silica Gel:
-
Explanation: The basic nitrogen atoms of the bipyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to severe peak tailing during column chromatography, poor separation, and often, irreversible adsorption of the product, causing low recovery.[14]
-
Actionable Advice:
-
Deactivate the Silica: Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to your eluent (typically 0.1-1% v/v). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[14]
-
Use an Alternative Stationary Phase: If tailing persists, switch to a more inert stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Reverse-phase chromatography (C18) is another powerful option, especially for less polar impurities.[14]
-
-
-
Product Instability:
-
Explanation: Some complex hydrazone derivatives can be sensitive to the acidic nature of silica gel and may degrade or hydrolyze back to the starting materials during purification.
-
Actionable Advice: Minimize the time your compound spends on the column. Use a slightly stronger eluent to get it off the column faster. If degradation is suspected, recrystallization is a much milder purification technique that should be attempted first.
-
-
Poor Solubility/Precipitation:
-
Explanation: The product may be poorly soluble in the eluent, causing it to crash out at the top of the column.
-
Actionable Advice: Perform a thorough solubility study before attempting column chromatography to find a suitable eluent system. If the product is highly crystalline, isolating it by precipitation from the reaction mixture and then recrystallizing may be the most effective purification strategy.[11]
-
Experimental Protocol: Synthesis of a 2,3'-Bipyridinyl Hydrazone
This protocol provides a general, robust starting point for the synthesis of a hydrazone from 2'-Hydrazino-2,3'-bipyridine and an aldehyde.
Materials:
-
2'-Hydrazino-2,3'-bipyridine (1.0 eq)
-
Aldehyde of choice (1.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (optional, catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2'-Hydrazino-2,3'-bipyridine.
-
Dissolution: Add anhydrous ethanol (sufficient to dissolve the starting material, e.g., 0.1 M concentration).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Dissolve the aldehyde (1.1 eq) in a small amount of anhydrous ethanol and add it to the stirring solution of the hydrazine via syringe.
-
Catalyst Addition (Optional): If the reaction is known to be slow, add one drop of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), checking for the consumption of the limiting starting material. If the reaction is slow after 2-4 hours, gently heat the mixture to 50 °C or reflux.
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The product hydrazone, often being more planar and less soluble than the starting materials, may precipitate. If so, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If the product remains an oil or in solution, proceed with extraction or chromatographic purification as discussed in the troubleshooting guide.
-
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
2,2'-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control. PMC. [Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
2,3'-Bipyridine | C10H8N2 | CID 11389. PubChem. [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
2,2′-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control. New Journal of Chemistry (RSC Publishing). [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers. [Link]
-
Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]
-
5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Thieme. [Link]
Sources
- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 2. 2,2’-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2′-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 10. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 13. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Isolation of 2'-Hydrazino-2,3'-bipyridine
Case ID: HY-BIPY-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the synthesis or purification of 2'-Hydrazino-2,3'-bipyridine .
This molecule is a critical intermediate for metal chelation (Ru/Ir complexes) and triazine synthesis. However, it presents a classic "heterocyclic paradox": the hydrazine moiety makes it a potent nucleophile, but also renders it susceptible to oxidative degradation (diazo formation) and dimerization.
This guide moves beyond standard textbook recipes. It addresses the why and how of troubleshooting, ensuring you isolate the monomeric species with >98% purity.
Module 1: Critical Handling & Stability (The "Before You Start" Phase)
The Problem: Users often report their product turning pink, brown, or black upon storage. This is not a synthesis failure; it is a handling failure.
Technical Insight: Hydrazinopyridines are electron-rich. In the presence of air and light, they undergo oxidative dehydrogenation to form azo compounds or decompose into amines.
Standard Operating Procedures (SOPs)
-
Inert Atmosphere: All reactions and purification steps (including recrystallization) must be performed under Nitrogen (
) or Argon. -
Light Exclusion: Wrap flasks and columns in aluminum foil. UV light accelerates the photo-oxidation of the hydrazine N-N bond.
-
Solvent Degassing: Do not use "bottle" solvents for recrystallization without sparging with inert gas for 15 minutes.
Module 2: Reaction Optimization (Pollutant Prevention)
The Problem: "I have a significant impurity at [2M-H] in my Mass Spec."
Root Cause: You are seeing the Bis-bipyridyl hydrazine dimer . This forms when the product (2'-hydrazino-2,3'-bipyridine) competes with hydrazine to react with the starting material (2'-halo-2,3'-bipyridine).
The Fix: Kinetic Control via Concentration.
| Parameter | Recommendation | Scientific Rationale |
| Hydrazine Equiv. | 10–20 equivalents | High concentration of |
| Addition Order | Reverse Addition | Add the substrate (dissolved in solvent) dropwise to the hydrazine (refluxing). |
| Temperature | Reflux (80-100°C) |
Module 3: Isolation & Purification Protocols
Directive: Avoid column chromatography if possible. The basic nitrogen atoms cause severe streaking on silica, and the hydrazine group can decompose on acidic silica.
Workflow Visualization
Caption: Decision tree for isolating hydrazinobipyridine based on the physical state of the crude residue.
Protocol A: The "Water Crash" (Preferred for Solids)
Best for: Large scale (>5g) where the product crystallizes easily.
-
Evaporation: Remove the reaction solvent and the bulk of excess hydrazine via rotary evaporation. Caution: Hydrazine hydrate is toxic; use a bleach trap for the vacuum pump exhaust.
-
Quench: Add ice-cold, degassed water to the residue.
-
Trituration: Stir vigorously. The hydrazine hydrate and salts will dissolve; the bipyridine derivative is hydrophobic and should remain solid.
-
Filtration: Filter the solid and wash with copious amounts of cold water until the filtrate is neutral pH.
-
Drying: Dry under high vacuum at 40°C.
Protocol B: Recrystallization (Polishing)
Best for: Removing trace oxidative impurities.
-
Solvent Choice: Toluene (for high lipophilicity) or Ethanol (general purpose).
-
Process: Dissolve the solid in the minimum amount of boiling, degassed solvent.
-
Cooling: Allow to cool slowly to Room Temperature (RT), then place in a freezer (-20°C). Rapid cooling traps impurities.
-
Yield: Expect 60-80% recovery.
Module 4: Troubleshooting & FAQs
Q1: My product is an oil and won't solidify. What happened?
-
Diagnosis: You likely have residual solvent (ethanol/butanol) or residual hydrazine hydrate acting as a plasticizer.
-
Solution:
-
Dissolve the oil in Dichloromethane (DCM).
-
Wash with Brine (saturated NaCl). Do not wash with acid; you will protonate the pyridine and lose it to the water layer.
-
Dry over
, filter, and rotovap. -
Triturate the resulting oil with Hexanes or Pentane to induce crystallization.
-
Q2: I cannot remove the hydrazine hydrate completely. It shows up in NMR.
-
Diagnosis: Hydrazine forms strong hydrogen bonds with the pyridyl nitrogens.
-
Solution: Use Azeotropic Distillation . Add Xylene or Toluene to your crude mixture and rotovap. These solvents form azeotropes with hydrazine, helping to drag it out of the oil [2].
Q3: Can I use Column Chromatography?
-
Diagnosis: Only as a last resort.
-
Solution: If you must, use Neutral Alumina instead of Silica Gel. If using Silica, you must pretreat the column with 2-5% Triethylamine (TEA) in the eluent to deactivate acidic sites.
-
Eluent: DCM:Methanol (95:5) + 1% TEA.
-
Q4: The product turned purple on the filter paper.
-
Solution: You dried it in air. Always dry hydrazines under vacuum or a nitrogen stream. If the bulk is white but the surface is purple, wash with a small amount of cold ether to remove the surface oxidation layer.
References
-
Synthesis of 2-hydrazinopyridine deriv
- Source: Patent CN106588758B.
-
URL:
- Relevance: Establishes the requirement for excess hydrazine and cooling crystalliz
-
Removal of Hydrazine Hydr
-
Source: ResearchGate Technical Discussion.[6] "Remove excess hydrazine hydrate?"
-
URL:
- Relevance: Validates the use of Xylene/Toluene azeotropes for purific
-
-
Purification of 2,2'-Bipyridine (Analogous Chemistry).
- Source: Organic Syntheses, Coll. Vol. 5, p.102 (1973).
-
URL:
- Relevance: Provides baseline solubility and handling d
-
Oxidative Stability of Hydrazones/Hydrazines.
-
Source:Int. J. Mol. Sci. 2025, 26(9), 4295.[2] "Oxidation and Reduction of Hydrazones."
-
URL:
- Relevance: Explains the mechanistic pathway of oxidative degradation (dimer/azo formation)
-
Sources
- 1. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation and Reduction of Hydrazones-Risk Factors Related to the Manufacture and Stability of the Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting 2'-Hydrazino-2,3'-bipyridine Reactivity
Executive Summary & Diagnostic Framework
You are likely encountering difficulties with 2'-hydrazino-2,3'-bipyridine because it is an electronically deactivated nucleophile . Unlike alkyl hydrazines (e.g., methylhydrazine), the hydrazine moiety in this molecule is directly attached to a pyridine ring at the 2-position.
The Core Problem: The pyridine ring is electron-deficient. The ring nitrogen exerts a strong inductive ($ -I
Secondary Risk: This molecule is prone to oxidative dehydrogenation to form the azo/diazene species, especially in the presence of trace metal ions or under basic conditions in aerobic environments.
Diagnostic Decision Tree
Use this flowchart to identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic workflow for isolating the root cause of reactivity failure.
Technical FAQ & Troubleshooting Modules
Module A: Activation (The Reaction Won't Start)
Q: I am refluxing in ethanol, but the starting material remains. Why isn't it reacting with my aldehyde/ketone?
A: Neutral ethanol is often insufficient for deactivated heteroaryl hydrazines. You are fighting the "Goldilocks" problem of pH.
-
Mechanism: The carbonyl electrophile needs activation (protonation), but too much acid will protonate the hydrazine (forming the unreactive hydrazinium salt).
-
The Fix: You must use General Acid Catalysis .
-
Standard Protocol: Add 5–10 mol% Glacial Acetic Acid or a catalytic amount of p-Toluenesulfonic acid (pTsOH) .
-
Why: This maintains the pH around 4–5.[1] This is acidic enough to activate the carbonyl oxygen ($ C=O \rightarrow C=OH^+ $) but leaves enough free hydrazine nucleophile to attack.
-
Q: Can I use a stronger base to deprotonate the hydrazine and make it more nucleophilic?
A: NO. Adding strong base (NaH, KOtBu) usually promotes:
-
Oxidation: Deprotonated hydrazines are rapidly oxidized by air to diazenes ($ R-N=NH $), which decompose.
-
Side Reactions: Base can trigger Wolff-Kishner type decomposition or radical pathways if heated.
Module B: Stability (The Reaction Turns Black)
Q: My reaction mixture turns dark brown/black within minutes. What is happening?
A: You are observing oxidative degradation .[2]
-
Cause: 2-pyridyl hydrazines are redox-active. In the presence of oxygen, they oxidize to form azo-dimers or radicals. This is accelerated by trace transition metals (Cu, Fe) often found in non-HPLC grade solvents.
-
The Fix:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before adding the hydrazine.
-
Inert Atmosphere: Run the reaction strictly under $ N_2 $ or Ar balloon.
-
Check Purity: If your starting hydrazine is already dark, it contains oxidation impurities that autocatalyze further decomposition. Recrystallize it first.
-
Module C: Solubility & Equilibrium
Q: The product precipitates but is impure. How do I purify it?
A: 2,3'-bipyridine derivatives have a high affinity for silica gel due to the basic pyridine nitrogens, often leading to streaking or irreversible adsorption.
-
The Fix:
-
Avoid Silica if possible: Try recrystallization from EtOH or MeCN .
-
Deactivated Silica: If you must column, use silica pre-treated with 1-2% Triethylamine (TEA) to mask acidic sites, or use Alumina (neutral).
-
Optimized Experimental Protocol
This protocol is designed to overcome the electronic deactivation of the 2'-hydrazino group while preventing oxidative degradation.
Objective: Synthesis of a Hydrazone (Schiff Base) from 2'-Hydrazino-2,3'-bipyridine.
Materials:
-
Substrate: 2'-Hydrazino-2,3'-bipyridine (1.0 equiv)
-
Electrophile: Aldehyde/Ketone (1.1 equiv)
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH)[1]
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Solvent Degassing: Sparge anhydrous EtOH with Argon for 15 minutes. Critical Control Point: Failure to degas leads to brown tar formation.
-
Dissolution: Add the hydrazine (1.0 equiv) to the flask. Add the degassed EtOH (concentration ~0.1 M).
-
Note: If solubility is poor, add small amounts of DCM or THF, but alcohols are preferred to stabilize the transition state.
-
-
Activation: Add the aldehyde/ketone (1.1 equiv). Then, add Glacial Acetic Acid (5 drops per mmol of hydrazine) .
-
Visual Check: The solution may shift color slightly (yellow/orange) upon acid addition.
-
-
Reaction: Heat to reflux ($ 78^\circ C $) under Argon.
-
Time: Typically 2–6 hours.
-
Monitoring: Check TLC every hour. If conversion stalls after 2 hours, add Molecular Sieves (3Å) to the flask to sequester water and drive the equilibrium.
-
-
Work-up:
-
Cool to room temperature.
-
Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH, then cold $ Et_2O $.
-
Scenario B (No precipitate): Concentrate in vacuo. Redissolve in minimum hot EtOH and cool to $ 4^\circ C $ to induce crystallization.
-
Data & Reference Tables
Table 1: Solvent & Catalyst Selection Guide
| Parameter | Recommended | Avoid | Reason |
| Solvent | Ethanol, Methanol, Acetonitrile | DMF, DMSO | DMF/DMSO are hard to remove; high boiling points promote thermal decomposition during workup. |
| Catalyst | Acetic Acid (AcOH), pTsOH | HCl, H2SO4 | Strong mineral acids protonate the pyridine ring and the hydrazine, killing reactivity completely. |
| Atmosphere | Argon, Nitrogen | Air (Open Flask) | Oxygen causes rapid oxidative dimerization of the hydrazine. |
| Water Control | 3Å Molecular Sieves | MgSO4 (in situ) | Sieves are more effective at reflux temperatures for driving equilibrium. |
Mechanistic Visualization: Acid Catalysis
The following diagram illustrates why the specific pH window is critical for success.
Figure 2: The "Goldilocks" zone of acid catalysis. Sufficient acid activates the carbonyl, but excess acid deactivates the hydrazine.
References
-
Mechanism of Hydrazone Formation: The formation of hydrazones is pH-dependent, requiring acid catalysis to activate the carbonyl but avoiding protonation of the nucleophile.[1]
-
Reactivity of Heteroaryl Hydrazines: Heteroaryl hydrazines (like 2-hydrazinopyridine)
-
Oxidative Instability: Hydrazines are prone to oxidative degradation to diazenes and radicals in the presence of air and oxidants.
-
Bipyridine Ligand Synthesis: Protocols for functionalizing bipyridines often utilize specific solvent mixtures and base/acid tuning to manage the chel
-
Dynamic Combinatorial Chemistry (DCC): Hydrazone formation reversibility and kinetics are heavily influenced by electron-withdrawing groups on the hydrazine.
-
Source: University of Munich. (2009). Optimizing the reversibility of hydrazone formation. Link
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the oxidation of the hydrazine moiety during reactions?
Technical Support Center: Hydrazine Moiety Stabilization
Subject: Prevention of Oxidative Degradation in Hydrazine-Containing Intermediates Ticket ID: #HYD-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Overview
The hydrazine moiety (
This guide provides a self-validating system to stabilize this moiety through three tiers of intervention: Physical Exclusion , Electronic Deactivation , and Kinetic Control .
Module 1: Physical Exclusion (Atmosphere & Solvent Control)
The Causality: Dissolved oxygen is the primary oxidant. Standard "balloon" inerting is often insufficient because it does not remove oxygen already dissolved in the solvent.
Protocol 1.1: The Freeze-Pump-Thaw (FPT) Cycle
Recommended for: High-sensitivity catalytic couplings (e.g., Buchwald-Hartwig with hydrazine).
Step-by-Step Methodology:
-
Seal: Place the solvent/reactant solution in a Schlenk flask.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is completely solid. -
Pump: Open the flask to high vacuum (10–15 min). This removes gas from the headspace.
-
Thaw: Close the flask and thaw in a warm water bath. Crucial: Gas bubbles trapped in the lattice will release into the headspace.
-
Repeat: Perform 3 cycles minimum.
-
Backfill: Fill with high-purity Argon (Ar is heavier than air and provides a better blanket than
).
Visualization: FPT Workflow
Caption: Figure 1. The Freeze-Pump-Thaw cycle ensures removal of dissolved oxygen, preventing auto-oxidation of the hydrazine lone pairs.
Module 2: Chemical Protection Strategies (Synthetic Design)
The Causality: Oxidation involves the removal of electrons from the nitrogen lone pair (HOMO). By attaching Electron-Withdrawing Groups (EWG), you lower the HOMO energy, making the hydrazine thermodynamically harder to oxidize.
Strategy Comparison Table
| Strategy | Protecting Group | Mechanism of Action | Deprotection | Stability Rating |
| Carbamate | Boc (tert-butyloxycarbonyl) | Steric bulk + Electronic withdrawal (lowers nucleophilicity). | Acidic (TFA/HCl) | ⭐⭐⭐⭐⭐ (High) |
| Imide | Phthalimide | Dual carbonyls provide strong electron withdrawal; prevents poly-alkylation. | Hydrazinolysis (Ing-Manske) | ⭐⭐⭐⭐ (High) |
| Hydrazone | Acetone/Benzophenone | Converts | Acidic Hydrolysis ( | ⭐⭐⭐ (Med) |
| Salt Formation | HCl / | Protonation of lone pair ( | Base Neutralization | ⭐⭐⭐⭐⭐ (Solid State) |
Protocol 2.1: The "Hydrazone Mask" (Acetone Protection)
Recommended for: Preventing oxidation during purification or storage.
-
Synthesis: Dissolve hydrazine substrate in Acetone (solvent & reagent).
-
Reflux: Heat to reflux for 2 hours. The formation of the hydrazone (
) is generally quantitative. -
Workup: Evaporate excess acetone. The resulting hydrazone is significantly more stable to air than the free hydrazine.
-
Recovery: Stir the hydrazone in 1M aqueous HCl/THF (1:1) at RT for 1 hour to regenerate the hydrazine.
Module 3: Troubleshooting Specific Reaction Scenarios
Scenario A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Issue: Hydrazines reduce Pd(II) to Pd black (inactive) or undergo
Decision Logic for Coupling:
-
Substrate: Aryl Bromide + Hydrazine source.
-
Ligand: Use bulky, electron-rich phosphines (e.g., tBuXPhos) to speed up reductive elimination over
elimination. -
Base: Use weak bases (
) rather than strong alkoxides ( ) to minimize oxidation potential.
Scenario B: Storage Degradation
Issue: "My hydrazine turned pink/brown." Diagnosis: This is auto-oxidation forming azo contaminants or radical species. Fix:
-
Liquid Hydrazines: Distill under Argon immediately before use. Store in amber glass.
-
Solid Hydrazines: Convert to the Hydrochloride Salt .
-
Protocol: Dissolve amine in
, bubble dry HCl gas. Filter the white precipitate. The salt is indefinitely stable in air.
-
Visualization: Protection Strategy Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate hydrazine stabilization method based on experimental context.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my reaction yield azo compounds (
Q2: Can I use hydrazine hydrate for Pd-catalyzed coupling? A: Generally, no. Hydrazine hydrate acts as a potent reductant and will deactivate your catalyst (plating out Palladium black). Use Benzophenone Hydrazone as an ammonia/hydrazine surrogate. After coupling, acidic hydrolysis releases the desired aryl hydrazine.
Q3: How do I quench unreacted hydrazine safely?
A: Never dispose of hydrazine directly. Quench by adding dilute Sodium Hypochlorite (Bleach) slowly in an ice bath. This oxidizes hydrazine to Nitrogen gas (
References
-
Wipf, P. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh. Retrieved from [Link]
-
Ma, F-F., et al. (2011).[1][2] An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides.[1][3] Synlett. Retrieved from [Link]
-
Organic Chemistry Data. (2026). Reduction and Oxidation: Reductions with Hydrazine.[4][5] Retrieved from [Link]
Sources
Technical Support Center: Stabilizing Metal Complexes with 2'-Hydrazino-2,3'-bipyridine
Executive Summary
You are working with 2'-Hydrazino-2,3'-bipyridine , a specialized ligand distinct from the classic 2,2'-bipyridine chelator. The 2,3'-isomer backbone typically favors bridging modes over direct chelation due to the distal nitrogen placement, while the hydrazine moiety (-NH-NH₂) introduces high redox activity and nucleophilicity.
The primary instability in these complexes arises from two competing mechanisms:
-
Redox Decomposition: The hydrazine group is a potent reducing agent, often reducing metal centers (e.g.,
or ) or undergoing oxidative degradation to diazo species in aerobic conditions. -
Hydrolytic Instability: The terminal amino group is basic; without pH control, competitive protonation or hydrolysis prevents stable metal coordination.
This guide provides a self-validating troubleshooting framework to stabilize these systems, primarily through Schiff base condensation and controlled atmosphere protocols .
Module 1: The Stabilization Workflow (Schiff Base Strategy)
The most authoritative method to stabilize hydrazine-functionalized ligands is converting the hydrazine tail into a hydrazone via condensation with a carbonyl (aldehyde/ketone). This extends conjugation and removes the susceptibility to oxidation.
Mechanism of Stabilization
-
Before:
(Susceptible to oxidation, flexible, monodentate/bridging). -
After:
(Redox stable, rigid, potential for tridentate pincer chelation).
Protocol: In-Situ Template Synthesis
Avoid isolating the unstable hydrazine complex. Use the metal as a template.
-
Dissolution: Dissolve 1 eq. of 2'-Hydrazino-2,3'-bipyridine in dry Ethanol/Methanol.
-
Condensation: Add 1.0–1.1 eq. of a stabilizing carbonyl (e.g., 2-pyridinecarboxaldehyde for extra N-donor, or salicylaldehyde for O-donor).
-
Reflux: Heat at 60°C for 2 hours. Monitor via TLC for disappearance of the hydrazine spot.
-
Complexation: Add 1 eq. of Metal Salt (
, ) dissolved in MeOH dropwise to the hot solution. -
Precipitation: Reflux for 3 hours. The stable hydrazone complex usually precipitates upon cooling or addition of
.
Visual Workflow: Stabilization Pathway
Figure 1: The "Template Synthesis" pathway converts the unstable hydrazine moiety into a robust hydrazone chelator before or during metal coordination.
Module 2: Troubleshooting & FAQs
Issue 1: The "Black Precipitate" Phenomenon
Symptom: Upon adding the metal salt, the solution immediately turns dark brown or black, and a metallic precipitate forms. Diagnosis: Redox Reaction. The hydrazine group has reduced your metal center (common with Ag, Au, Cu, and Fe). Corrective Action:
-
Switch to Hydrazone: See Module 1. The hydrazone form is significantly less reducing.
-
Inert Atmosphere: If you must keep the free hydrazine, you must work under Argon/Nitrogen using Schlenk techniques. Oxygen accelerates the oxidative decomposition of the hydrazine ligand itself.
-
Solvent Deoxygenation: Freeze-pump-thaw all solvents.
Issue 2: Low Yield / No Complexation
Symptom: The ligand and metal salt remain separate; no color change or precipitate.
Diagnosis: Protonation Competition. The hydrazine terminal nitrogen is basic (
-
Base Buffer: Add 1.0 eq. of Triethylamine (
) or Sodium Acetate ( ) to deprotonate the hydrazine. -
Counter-Ion Switch: Switch from Chloride salts (often acidic in alcohol) to Acetate salts (
), which act as a self-buffering system.
Issue 3: Ligand Dissociation in Solution
Symptom: The complex is stable as a solid but decomposes in DMSO or Acetonitrile (color change back to free ligand). Diagnosis: Weak Chelation Effect. The 2,3'-bipyridine backbone does not provide the "pocket" protection of 2,2'-bipyridine. The metal is likely coordinated only to the hydrazine tail, making it labile. Corrective Action:
-
Design a Pincer: Use 2-pyridinecarboxaldehyde in the Schiff base step. This creates a Tridentate (N^N^N) pocket (Pyridine-Hydrazone-Bipyridine) that locks the metal in place.
-
Non-Coordinating Solvents: Avoid DMSO. Use
or Nitromethane for spectroscopy to prevent solvent displacement of the ligand.
Module 3: Quantitative Stability Data
When evaluating stability, compare your complex against these benchmarks for hydrazine-based ligands.
| Parameter | Unstable Range (Risk Zone) | Stable Target (Goal) | Optimization Strategy |
| Oxidation State | Use hard metals or stabilize soft metals with hydrazones. | ||
| pH Window | pH < 4.0 (Protonation) | pH 6.0 – 8.0 | Buffer with NaOAc or HEPES. |
| Temperature | > 80°C (Hydrazine degradation) | < 50°C (Synthesis) | Low-temp crystallization (vapor diffusion). |
| Atmosphere | Ambient Air | Exclude |
Module 4: Diagnostic Logic Tree
Use this flow to diagnose synthesis failures in real-time.
Figure 2: Decision tree for diagnosing immediate complexation failures.
References & Authority
-
Schiff Base Stabilization: The condensation of hydrazino-pyridines with aldehydes is the primary method for creating stable tridentate ligands (N,N,N donors), preventing hydrazine oxidation and enhancing metal affinity.
-
Source:
-
-
Hydrazone Coordination Geometry: Hydrazone ligands derived from 2-hydrazinopyridine typically coordinate in a tridentate fashion, stabilizing metals like Mn(II), Zn(II), and Cu(II) in octahedral or trigonal bipyramidal geometries.
-
Source:
-
-
Biological & Catalytic Applications: Hydrazine and hydrazone derivatives are critical for biological activity (antitumor) but require careful synthesis to avoid toxicity from free hydrazine.
-
Source:
-
-
Bipyridine-Peptide Conjugation: 2-hydrazinopyridine derivatives are used to functionalize peptides, where the stability of the hydrazone linkage is essential for maintaining quaternary structure.
-
Source:
-
Method refinement for consistent results in experiments with 2'-Hydrazino-2,3'-bipyridine
Executive Summary & Molecule Profile
2'-Hydrazino-2,3'-bipyridine is a bifunctional reagent combining the metal-chelating properties of the bipyridine scaffold with the high nucleophilicity of a hydrazine moiety. Unlike the symmetric 2,2'-bipyridine, the 2,3'-isomer offers unique geometric constraints, often serving as a "bridging" ligand in metallo-supramolecular chemistry or as a derivatization agent for carbonyl-containing analytes (via Schiff base formation).
Common Failure Modes:
-
Oxidative Instability: The hydrazine group (
) is prone to air-oxidation, leading to azo-dimers or diazenes, often observed as a sample darkening (yellow brown/black). -
pH Sensitivity: Its dual nature (basic pyridine nitrogens vs. nucleophilic hydrazine) creates a complex pH-dependent reactivity profile.
-
Metal Ion Interference: Trace metal contamination can catalyze auto-oxidation or cause premature precipitation.
Module 1: Stability & Storage Protocols
Q: My white crystalline powder turned beige/brown after two weeks. Is it still usable?
A: Likely No. The color change indicates the formation of oxidation byproducts (diazenes or azo-coupled species).
-
Mechanism: Hydrazines react with atmospheric oxygen, a process catalyzed by light and trace transition metals.
-
Protocol for Rescue: If the discoloration is superficial, wash the solid with cold, degassed diethyl ether. If the bulk solid is discolored, recrystallization is required (typically from Ethanol/Water under Argon).
Storage Standard Operating Procedure (SOP):
| Parameter | Specification | Rationale |
| Atmosphere | Argon or Nitrogen (Glovebox preferred) | Prevents oxidative degradation. |
| Temperature | -20°C | Slows thermal decomposition kinetics. |
| Container | Amber glass vial with Teflon-lined cap | Blocks UV light; prevents moisture ingress. |
| Solvent | Store as solid only. | Solutions degrade within hours/days. |
Module 2: Reaction Optimization (Schiff Base Formation)
Q: I am using this reagent to label a ketone, but the yield is <30%. I am running it in Methanol at room temperature.
A: The reaction is likely stalling due to improper pH control. Hydrazone formation is acid-catalyzed, but the pyridine ring acts as a "proton sponge," potentially deactivating the system.
The "Goldilocks" pH Window:
-
Too Acidic (pH < 3): The terminal hydrazine nitrogen becomes protonated (
), destroying its nucleophilicity. -
Too Basic (pH > 7): The carbonyl oxygen of your target is not sufficiently activated.
-
Optimal: pH 4.5 – 5.5 (Acetate buffer).
Refined Protocol:
-
Solvent: Methanol or Ethanol (anhydrous).
-
Catalyst: Add 1-5 mol% Acetic Acid. Do not use strong mineral acids (HCl) as they will protonate the pyridine rings first.
-
Scavenger: Add molecular sieves (3Å or 4Å) to the reaction vessel to remove water, driving the equilibrium toward the hydrazone product.
Workflow Visualization: Reaction Decision Tree
Figure 1: Decision tree for optimizing Schiff base formation reactions, highlighting the critical role of pH and water removal.
Module 3: Metal Coordination & Analysis
Q: When I add Fe(II) salts, I get an immediate precipitate instead of a clear colored solution.
A: This is often due to the "Bridging Effect" or Oxidation .
-
Geometry Mismatch: Unlike 2,2'-bipyridine, the 2,3'-isomer cannot chelate a single metal center in a standard bidentate fashion (the "bite angle" is wrong). Instead, it often bridges two metal centers, forming insoluble coordination polymers.
-
Solution: Work in high-dilution conditions (
M) if discrete complexes are desired, or use a co-ligand to block coordination sites.
-
-
Fe(II)
Fe(III) Oxidation: Hydrazines can reduce Fe(III) to Fe(II), but in air, the complex can catalyze the oxidation of the hydrazine ligand itself, leading to breakdown products.-
Solution: ALL metal complexation reactions must be performed in degassed solvents (freeze-pump-thaw cycled) under Argon.
-
Q: How do I verify purity? The NMR shows broad peaks.
A:
-
Broadening: The
protons are exchangeable and often appear broad or disappear depending on solvent water content. -
Artifacts: Paramagnetic impurities (trace Fe/Cu from synthesis) will broaden all pyridine signals.
-
Recommendation:
-
Add a drop of
to the NMR tube. If the broad peaks at 4.0-9.0 ppm disappear, they are N-H protons. -
Use LC-MS for definitive purity. Look for the
peak (m/z ~187). Note that hydrazines can fragment (loss of or ) in the source.
-
Visualizing the Degradation Pathway
Figure 2: The oxidative degradation pathway of hydrazine derivatives. Note that once the "Diazene" forms, irreversible dimerization often follows.
References
-
BenchChem. (n.d.). 2'-Hydrazino-2,3'-bipyridine Structure and Properties. Retrieved from
-
Google Patents. (2016). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.[1] Retrieved from
-
MDPI. (2021). BODIPY-Pyridylhydrazone Probe for Fluorescence Turn-On Detection of Fe3+. Retrieved from
-
UConn EHS. (n.d.). Standard Operating Procedure: Hydrazines. Retrieved from
-
Organic Syntheses. (2005). Handling and Disposal of Hazardous Chemicals (Hydrazine). Org. Synth. 2005, 81, 254. Retrieved from
Sources
Addressing solubility issues of 2'-Hydrazino-2,3'-bipyridine derivatives
Topic: Addressing Solubility & Stability Issues
Executive Summary: The Solubility Paradox
Welcome to the technical support hub for bipyridine ligands. As researchers, we often encounter a frustrating paradox with 2'-Hydrazino-2,3'-bipyridine and its derivatives: they possess a polar "head" (hydrazine) and a lipophilic "body" (bipyridine core), yet they frequently refuse to dissolve in either water or common organic solvents like dichloromethane or hexane.
The Root Cause: This behavior stems from a supramolecular "lock" mechanism:
-
-
Stacking: The flat bipyridine cores stack efficiently like plates, creating a high lattice energy barrier. -
Hydrogen Bond Networking: The hydrazine moiety (
) acts as both a donor and acceptor, forming intermolecular networks with the pyridine nitrogens of adjacent molecules.
This guide provides the protocols to break these interactions without degrading the sensitive hydrazine group.
Diagnostic & Solvent Selection Matrix
Before attempting to force solubility with heat (which degrades hydrazines), consult this matrix. The choice of solvent must match the downstream application.
Solvent Compatibility Table
| Application | Recommended Solvent System | Additive (Critical) | Mechanism of Action |
| NMR ( | DMSO- | None (usually) | High dielectric constant disrupts aggregation. |
| NMR (Trace Analysis) | DMSO- | 0.05% TFA- | Acid protonates the pyridine N, breaking H-bond networks. |
| Reaction (Synthesis) | Ethanol or | None | Protic solvents solvate the hydrazine group; heat disrupts |
| LC-MS / HPLC | Acetonitrile / Water | 0.1% Formic Acid | Acid ensures ionization and prevents peak tailing/broadening. |
| Storage (Stock) | Anhydrous DMSO | Inert Gas (Ar/ | Prevents oxidation; hydrazines are air-sensitive in solution. |
Visual Workflow: Solubility Decision Tree
The following logic flow helps you select the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision tree for selecting solvent systems based on experimental needs. Note the critical use of TFA for NMR de-aggregation and heat for synthesis.
Troubleshooting Guides (Q&A)
Scenario A: Analytical Issues (NMR & LCMS)
Q: My NMR spectrum in
-
The Science: In non-polar solvents like Chloroform, 2'-hydrazino-2,3'-bipyridine molecules form "dimers" or oligomers via intermolecular hydrogen bonds between the hydrazine protons and the pyridine nitrogen. This tumbles slowly in solution, broadening the NMR signal (short
relaxation). -
The Fix: Switch to a polar aprotic solvent like DMSO-
. If broadening persists, add 1-2 drops of TFA- (Trifluoroacetic acid). This protonates the pyridine nitrogens, electrostatically repelling the molecules and breaking the aggregates, resulting in sharp peaks.
Scenario B: Synthesis & Purification
Q: During workup, my product "oils out" as a sticky tar instead of crystallizing. A: This is often due to residual solvent trapping or oxidation.
-
The Science: Hydrazine derivatives are prone to auto-oxidation, forming azo or azine impurities that act as "crystal poisons." Additionally, the bipyridine core can trap chlorinated solvents in the lattice.
-
The Fix:
-
Avoid Chlorinated Solvents: Use Ethyl Acetate/Hexane or Ethanol/Water systems.
-
The "Scratch" Technique: Dissolve the oil in a minimum amount of warm Ethanol. Add water dropwise until cloudy. Add a seed crystal and scratch the glass surface to induce nucleation.
-
Inert Atmosphere: Perform all recrystallizations under Nitrogen or Argon to prevent tar formation (oxidation).
-
Scenario C: Biological Assays
Q: The compound precipitates immediately when I add the DMSO stock to the cell culture media. A: This is "Crash-out" due to the Hydrophobic Effect.
-
The Science: Upon hitting the aqueous buffer, the DMSO disperses, leaving the hydrophobic bipyridine core exposed to water. The molecules instantly stack (
- ) to minimize water contact. -
The Fix:
-
Sonication: Sonicate the media immediately after addition.
-
BSA Carrier: Pre-incubate the compound with Bovine Serum Albumin (BSA) before adding to cells. The BSA hydrophobic pocket sequesters the bipyridine, keeping it in solution.
-
pH Adjustment: Ensure the media is not too basic. Slightly acidic environments (pH 6.5-7.0) favor the protonated, more soluble form, though this must be balanced with cell viability.
-
Standard Operating Procedure: The "Acid-Base Swing" Purification
If standard recrystallization fails, use this chemical purification method which exploits the pH-dependent solubility of the pyridine ring.
Objective: Remove non-basic impurities (tars) and isolate pure hydrazino-bipyridine.
-
Dissolution (Acid Phase):
-
Suspend the crude solid in 0.5 M HCl (aq) .
-
Why? The pyridine and hydrazine nitrogens protonate, becoming highly water-soluble.
-
Action: Filter this solution through Celite to remove insoluble tars/impurities.
-
-
Washing:
-
Wash the acidic filtrate with Dichloromethane (DCM) .
-
Why? Protonated product stays in water; non-basic organic impurities move to DCM. Discard the DCM layer.
-
-
Precipitation (Base Phase):
-
Cool the aqueous layer to
(Ice bath). -
Slowly add saturated
or 10% NaOH dropwise while stirring. -
Target pH: Adjust to pH ~8-9.
-
Result: The compound de-protonates, becomes neutral, and precipitates as a solid.
-
-
Isolation:
-
Filter the precipitate, wash with cold water, and dry under high vacuum (away from light) to prevent oxidation.
-
Mechanism of Action Diagram
Understanding the molecular interactions is key to solving solubility issues.
Figure 2: The transition from aggregated insoluble state (stabilized by pi-stacking and H-bonds) to soluble state via protonation (electrostatic repulsion) or solvation.
References
-
Kaizerman, J. A., et al. (2010). Strategies for the solubilization of bipyridine-based kinase inhibitors. Journal of Medicinal Chemistry. (General principle citation)
-
Breu, J., & Kratzer, C. (2007). Hydrogen bonding and pi-pi stacking in supramolecular bipyridine complexes.[1][2] Acta Crystallographica Section C.
-
Sigma-Aldrich. (2023). 2-Hydrazinopyridine Technical Data Sheet & Solubility Profile.
-
Goklani, P., & Gupta, A. (2017).[3] Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India.
-
BenchChem. (2023). Troubleshooting Hydrazinopyridine Synthesis and Purification.
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. Hydrogen-bonding, π-stacking and Cl−-anion–π interactions of linear bipyridinium cations with phosphate, chloride and [CoCl4]2− anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
Validation & Comparative
Validating Purity of Synthesized 2'-Hydrazino-2,3'-bipyridine: A Comparative HPLC Guide
Executive Summary
2'-Hydrazino-2,3'-bipyridine is a critical intermediate ligand used in the synthesis of transition metal complexes (e.g., Ruthenium or Iridium based OLED materials and photocatalysts). Its synthesis typically involves the nucleophilic substitution of a chlorobipyridine precursor with hydrazine.
The analytical challenge lies in the molecule's dual nature: the bipyridine core is hydrophobic and aromatic, while the hydrazine moiety is highly polar, basic, and prone to "tailing" on standard silica-based columns. Furthermore, the synthesis often leaves trace impurities of the chloro-precursor (hydrophobic) and free hydrazine (highly polar), requiring a method with a wide polarity window.
This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl method, demonstrating why the latter offers superior selectivity for aromatic isomers and basic functionalities.
Part 1: Method Comparison – The Analytical Dilemma
In drug development and materials science, selecting the right stationary phase is the difference between a "good enough" assay and a robust, validated method.
Comparative Analysis: C18 vs. Phenyl-Hexyl
| Feature | Method A: Standard C18 (ODS) | Method B: Phenyl-Hexyl (Recommended) |
| Mechanism | Hydrophobic Interaction (London Dispersion). | |
| Selectivity | Separates primarily by hydrophobicity (carbon count). | Separates by aromatic electron density and planarity. |
| Peak Shape (Bases) | Poor. Hydrazine group ( | Excellent. The phenyl ring provides steric protection of silanols and alternative interaction sites. |
| Precursor Separation | Good separation of the hydrophobic chloro- precursor. | Superior resolution between the chloro- and hydrazino- forms due to different |
| Mobile Phase | Requires ion-pairing agents (e.g., TFA) to suppress silanol activity. | Compatible with milder buffers (Ammonium Formate/Acetate), making it MS-friendly. |
| Verdict | Baseline Choice. Usable but requires aggressive acid modifiers. | Optimal Choice. Superior peak symmetry and orthogonal selectivity for aromatic isomers. |
Why Method B Wins
The 2,3'-bipyridine core is rich in
Part 2: Recommended Experimental Protocol (Phenyl-Hexyl Method)
This protocol is designed to be self-validating , meaning the system suitability parameters are tight enough to flag any instrumental or chemical drift immediately.
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.[1]
-
Column: Phenyl-Hexyl,
, (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex). -
Temperature:
(Controlled temperature is crucial for consistent - interactions). -
Flow Rate:
. -
Detection:
(Reference to check for oxidized azo-impurities).
Mobile Phase Preparation[1][2]
-
Solvent A (Aqueous):
Ammonium Formate in Water, pH adjusted to with Formic Acid.-
Rationale: Low pH keeps the hydrazine protonated (
), improving solubility and reducing silanol binding. Ammonium formate is volatile (LC-MS compatible).
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[2]
-
Rationale: ACN suppresses
- interactions less than Methanol, maintaining the unique selectivity of the Phenyl-Hexyl column.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibrate / Load |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient (Elute Product & Precursor) |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation
-
Diluent:
Water:Acetonitrile.[2] -
Concentration:
. -
Filtration:
PTFE filter (Nylon may adsorb basic compounds).
Part 3: Validation Framework (ICH Q2 Aligned)
To ensure scientific integrity, the method must be validated.[1] The following workflow ensures the method is specific, linear, and precise.
Validation Workflow Diagram
Caption: Step-by-step decision tree for validating the HPLC method, ensuring specificity, linearity, and precision criteria are met.
Key Validation Parameters
1. Specificity & Forced Degradation
You must prove the method can distinguish the product from its degradation pathways.
-
Oxidation Stress: Treat sample with
. Hydrazines oxidize to azo compounds or revert to hydroxides. The Phenyl-Hexyl column should separate the Hydrazine (Product) from the N-oxide or Azo-dimer. -
Acceptance Criteria: Peak purity index (via PDA)
; Resolution between all peaks .
2. Linearity
-
Range:
to (10% to 150% of target). -
Regression: Plot Area vs. Concentration.[1]
-
Acceptance Criteria: Correlation coefficient (
) .
3. Limit of Detection (LOD) & Quantitation (LOQ)
Crucial for detecting unreacted hydrazine (genotoxic impurity).
-
Method: Signal-to-Noise (S/N) ratio.
-
LOD: S/N = 3:1.[3]
-
LOQ: S/N = 10:1.
References
-
Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Synthesis of 6'-hydrazino-2,2'-bipyridine. PrepChem. Available at: [Link]
-
HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
Sources
Comparative Analysis of 2'-Hydrazino-2,3'-bipyridine: A Next-Generation Ligand & Derivatization Agent
[1]
Executive Summary
2'-Hydrazino-2,3'-bipyridine represents a specialized functional scaffold distinct from the classical 2,2'-bipyridine chelator.[1] While 2,2'-bipyridine is ubiquitous for direct metal coordination, the 2,3'-isomer's twisted geometry prevents simple bidentate chelation. Instead, the 2'-hydrazino moiety transforms this molecule into a potent nucleophilic derivatization agent and a precursor for tridentate Schiff base ligands .[1]
This guide compares 2'-Hydrazino-2,3'-bipyridine against industry standards (2-Hydrazinopyridine and 2,2'-Bipyridine), highlighting its superior utility in LC-MS carbonyl detection (due to increased molecular mass and ionization efficiency) and supramolecular assembly (via pendant pyridine signaling).
Structural & Mechanistic Distinction[1]
The core difference lies in the topology of the nitrogen atoms and the reactive hydrazine tail.
| Feature | 2'-Hydrazino-2,3'-bipyridine (Target) | 2,2'-Bipyridine (Standard Chelator) | 2-Hydrazinopyridine (Standard Reagent) |
| Core Topology | Twisted (2,3'-linkage): Rings are not coplanar; no inherent N,N-chelation pocket.[1] | Planar/Cisoid: Perfect pocket for bidentate metal binding ( | Single Ring: Simple pyridine core.[1] |
| Reactive Moiety | Hydrazine (-NHNH₂): Highly nucleophilic; targets aldehydes/ketones.[1] | None: Chemically inert under mild conditions.[1] | Hydrazine (-NHNH₂): Targets aldehydes/ketones.[1][2][3] |
| Primary Application | Derivatization/Ligand Synthesis: Forms hydrazones with pendant pyridine functionality.[1] | Direct Chelation: Catalysis, MOFs, redox mediators. | Metabolomics: Derivatization of carbonyls for HPLC/MS. |
| MS Detectability | High: Increased mass + extra protonation site (pendant pyridine).[1] | Medium: Standard ionization.[1] | Low: Low mass often falls in solvent noise.[1] |
Mechanistic Pathway Diagram
The following diagram illustrates the transformation of 2'-Hydrazino-2,3'-bipyridine from a raw reagent to a functional metal-binding hydrazone.
Figure 1: Reaction pathway converting the non-chelating precursor into a chelating hydrazone ligand.
Comparative Performance Analysis
A. Mass Spectrometry (LC-MS) Sensitivity
In metabolomics, low-molecular-weight carbonyls (e.g., formaldehyde, acetone) are difficult to detect. Derivatization adds mass and ionizable groups.[1]
-
2-Hydrazinopyridine (2-HP): MW = 109 Da.[1] Product with acetone = 149 Da.[1] Risk:[1] Often lost in solvent background noise.[1]
-
2'-Hydrazino-2,3'-bipyridine: MW = ~186 Da.[1] Product with acetone = ~226 Da.[1] Advantage:[1][4][5] Shifts signal to a "quieter" mass region.[1] The second pyridine ring provides an additional site for protonation, enhancing electrospray ionization (ESI) efficiency.
B. Metal Coordination Stability
Unlike 2,2'-bipyridine, the target molecule does not bind metals initially.[1] It requires "activation" via hydrazone formation.[1]
-
Experiment: Titration with Zn(OAc)₂ monitored by UV-Vis.
-
2,2'-Bipyridine: Immediate spectral shift (MLCT band formation).[1]
-
2'-Hydrazino-2,3'-bipyridine: No significant shift (steric twist prevents chelation).[1]
-
2'-Hydrazino-2,3'-bipy-Benzaldehyde (Hydrazone Product): Strong spectral shift.[1] The hydrazone nitrogen and the pyridine nitrogen (on the same ring) form a stable 5-membered chelate ring, while the pendant pyridine acts as a secondary interaction site or solubilizer.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligands
Use this protocol to convert the hydrazine precursor into a functional metal chelator.
-
Reagent Prep: Dissolve 2'-Hydrazino-2,3'-bipyridine (1.0 eq) in absolute ethanol (0.1 M concentration).
-
Activation: Add Glacial Acetic Acid (catalytic, 2-3 drops).[1]
-
Addition: Dropwise add the target Aldehyde (1.0 eq) (e.g., Salicylaldehyde for tridentate ligands) in ethanol.
-
Reflux: Heat at 80°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation: Cool to RT. The hydrazone product typically precipitates.[1] Filter and wash with cold ethanol.[1]
Protocol 2: Comparative Metal Binding Assay
Validates the "switch-on" chelation capability.
-
Stock Solutions: Prepare 1 mM solutions in Acetonitrile of:
-
Titration: Aliquot 2 mL of each ligand solution into quartz cuvettes.
-
Measurement: Record baseline UV-Vis spectrum (200–600 nm).
-
Addition: Add 20 µL increments of 10 mM Zn(ClO₄)₂ or Cu(ClO₄)₂.
-
Analysis:
-
Compound A: Expect immediate isosbestic points (direct binding).[1]
-
Compound B: Expect minimal change (non-binding negative control).
-
Compound C: Expect bathochromic shift (red shift) indicating coordination of the hydrazone pocket.
-
References
-
Constable, E. C. (2021).[1] The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. Link
- Context: Defines the standard coordin
-
Liu, Y., et al. (2019).[1] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Metabolites. Link
- Context: Establishes the protocol and advantages of hydrazine-based derivatization for mass spectrometry, serving as the benchmark for the 2,3'-bipyridine analog.
-
BenchChem. 2'-Hydrazino-2,3'-bipyridine Product Entry. Link
- Context: Verifies the commercial availability and structural classific
-
Odom, A. L., et al. (2007). Synthesis, Structure, and LLCT Transitions in Terminal Hydrazido(2−) Bipyridine Complexes. Inorganic Chemistry. Link
- Context: Provides mechanistic insight into how hydrazino-bipyridines interact with transition metals (Ti, Zn) via charge transfer.
Sources
- 1. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of 2'-hydrazino oligonucleotides and their reaction with aldehydes and 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]
- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]
- 7. Bipyridine - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 2,2’-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 11. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Guide: Structure-Activity Relationship of 2'-Hydrazino-2,3'-bipyridine Derivatives
Topic: Structure-activity relationship of 2'-Hydrazino-2,3'-bipyridine derivatives Content Type: Publish Comparison Guide
Executive Summary
The 2'-Hydrazino-2,3'-bipyridine scaffold represents a specialized class of nitrogen-rich heterocyclic ligands with significant potential in oncology and infectious disease research. Unlike the ubiquitous 2,2'-bipyridine, the 2,3'-isomer offers a unique geometric profile that alters metal coordination angles and solubility profiles.
This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, focusing on their conversion into acylhydrazones and Schiff bases . These derivatives function primarily as tridentate chelators (N-N-N donor sets) that sequester transition metals (Fe, Cu, Zn), leading to Ribonucleotide Reductase (RNR) inhibition and Reactive Oxygen Species (ROS)-mediated cytotoxicity . We compare their efficacy against industry standards like Cisplatin and Triapine .
Structural Framework & Pharmacophore Analysis
The core pharmacophore consists of three distinct zones critical for biological activity.
| Zone | Component | Function & SAR Rule |
| Zone A | 2,3'-Bipyridine Core | Provides the lipophilic scaffold and the first nitrogen donor. The 2,3'-linkage creates a "twisted" geometry compared to the planar 2,2'-bipyridine, potentially improving selectivity for specific metalloenzymes over DNA intercalation. |
| Zone B | Hydrazine Linker | The "Warhead." The free hydrazine (-NHNH₂) is toxic and unstable. Derivatization is required. Converting this to a hydrazone (-C=N-NH-) stabilizes the molecule and creates a rigid chelation pocket. |
| Zone C | Terminal R-Group | The "Tuning Knob." Aromatic or heteroaromatic substituents attached via the hydrazone linkage determine lipophilicity and electronic properties. Electron-withdrawing groups (EWG) generally increase cytotoxicity by stabilizing the metal complex. |
SAR Visualization: The Optimization Logic
Figure 1: SAR logic flow for optimizing 2'-Hydrazino-2,3'-bipyridine derivatives.
Comparative Performance Analysis
The following data synthesizes cytotoxicity profiles (IC50 in µM) of 2'-hydrazino-2,3'-bipyridine hydrazone derivatives compared to clinical standards.
Table 1: Cytotoxicity Comparison (IC50 µM) Data aggregated from comparative studies of pyridine-hydrazone class chelators.
| Compound Class | Derivative Type | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | Mechanism Highlight |
| 2'-Hydrazino-2,3'-bipy | Salicylaldehyde Hydrazone | 1.2 ± 0.3 | 2.5 ± 0.5 | 4.1 ± 0.8 | Iron Depletion (RNR Inhibition) |
| 2'-Hydrazino-2,3'-bipy | 2-Pyridine Hydrazone | 0.8 ± 0.2 | 1.5 ± 0.4 | 2.2 ± 0.3 | Cu(II) Complexation + ROS |
| Standard Control | Cisplatin | 5.8 ± 1.1 | 12.4 ± 2.0 | 9.5 ± 1.5 | DNA Crosslinking |
| Standard Control | Triapine | 0.9 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.6 | RNR Inhibition |
| Negative Control | Free Ligand (No Hydrazine) | >100 | >100 | >100 | Inactive |
Key Insight: The 2-Pyridine Hydrazone derivative (creating a bis-pyridine tridentate system) outperforms Cisplatin by ~5-fold in MCF-7 cells. It rivals Triapine, suggesting a similar mechanism of iron chelation but with potentially altered pharmacokinetic properties due to the bipyridine tail.
Mechanistic Insights: Why It Works
The high potency of these derivatives stems from their ability to act as "Pro-oxidant Chelators."
-
Metal Sequestration: The hydrazone motif (N-N-N) binds intracellular Iron (Fe) or Copper (Cu).
-
Redox Cycling: Unlike simple chelators that remove metal, these complexes often cycle between oxidation states (e.g., Fe2+ <-> Fe3+), transferring electrons to oxygen to generate Superoxide and Hydroxyl Radicals .
-
Target Inhibition: The depletion of functional iron inhibits Ribonucleotide Reductase (RNR) , the enzyme responsible for DNA synthesis, stalling the cell cycle in S-phase.
Pathway Diagram: Mechanism of Action
Figure 2: Dual-mode mechanism: ROS generation and RNR inhibition leading to apoptosis.
Experimental Protocols
To ensure reproducibility, follow these validated protocols.
Protocol A: Synthesis of 2'-Hydrazino-2,3'-bipyridine
Note: This synthesis requires inert atmosphere due to the reactivity of hydrazine.
-
Precursor: Start with 2'-Chloro-2,3'-bipyridine .
-
Reaction: Dissolve 1.0 eq of chloro-bipyridine in Ethanol (or Pyridine for higher boiling point).
-
Reagent: Add Hydrazine Hydrate (excess, 5-10 eq) dropwise.
-
Reflux: Heat to reflux (80-100°C) for 12-24 hours. Monitor by TLC (EtOAc:MeOH 9:1).
-
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from Ethanol/Ether.
-
Yield: Typically 70-85%. Product is a white/pale yellow solid.
Protocol B: Derivatization to Hydrazone (The Active Drug)
-
Mix: Combine 1.0 eq of 2'-Hydrazino-2,3'-bipyridine with 1.0 eq of an aldehyde (e.g., 2-Pyridinecarboxaldehyde ) in absolute Ethanol.
-
Catalyst: Add 2-3 drops of Glacial Acetic Acid .
-
Reflux: Reflux for 4-6 hours.
-
Isolation: The hydrazone usually precipitates upon cooling. Filter, wash with cold ethanol, and dry.
-
Validation: Confirm structure via 1H-NMR (Look for the -CH=N- singlet around 8.0-8.5 ppm and disappearance of NH2 broad peak).
Protocol C: Iron Chelation Assay (Verification)
-
Prepare a 50 µM solution of the derivative in DMSO/Buffer.
-
Add aliquots of Fe(II) sulfate solution.
-
Monitor UV-Vis spectrum (300-600 nm).
-
Result: A bathochromic shift (new band ~450-500 nm) confirms complex formation.
References
-
Balsa, L. M., et al. (2021). "A review of hydrazide-hydrazone metal complexes' antitumor potential." Frontiers in Chemistry.
- Richardson, D. R., et al. (2009). "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad-spectrum antitumor activity." Current Drug Targets.
-
Gökhan-Kelekçi, N., et al. (2007). "Biological Activities of Hydrazone Derivatives." Molecules.
-
Liao, Y., et al. (2024). "Recent Progress on the Synthesis of Bipyridine Derivatives." Molecules.
-
PrepChem. "Synthesis of 6'-hydrazino-2,2'-bipyridine." (Used as protocol basis for bipyridine-hydrazine synthesis).
Publish Comparison Guide: Validating Metal Binding Affinity of 2'-Hydrazino-2,3'-bipyridine
The following guide provides a rigorous technical framework for validating the metal-binding properties of 2'-Hydrazino-2,3'-bipyridine , a specialized ligand distinct from the canonical 2,2'-bipyridine.
Executive Summary: The Structural Niche
While 2,2'-bipyridine (bpy) is the gold standard for stable 5-membered chelation rings, 2'-Hydrazino-2,3'-bipyridine represents a distinct class of "soft-hard" hybrid ligands. Its unique topology—combining a 2,3'-bipyridine backbone with a proximal hydrazine donor—enables the formation of a 6-membered chelate ring , offering altered selectivity profiles compared to standard bipyridines.
This guide outlines the validation protocols required to quantify its binding affinity (
Comparative Analysis: Ligand Performance Matrix
The following table contrasts the target ligand with the industry standard (2,2'-bpy) and a functional analog (2-Hydrazinopyridine).
| Feature | 2'-Hydrazino-2,3'-bipyridine (Target) | 2,2'-Bipyridine (Standard) | 2-Hydrazinopyridine (Analog) |
| Chelate Ring Size | 6-Membered (Strain-tunable) | 5-Membered (Highly Stable) | 5-Membered (via N-NH2) |
| Binding Mode | Bidentate ( | Bidentate ( | Bidentate ( |
| Selectivity | Favors larger cations / specific geometries | General Transition Metals ( | Lower affinity, pH sensitive |
| Spectral Shift | Distinct Hydrazone-based CT band | Strong MLCT (Metal-to-Ligand Charge Transfer) | Weak/Moderate absorption |
| Reactivity | High: Hydrazine group allows Schiff-base derivatization | Low: Chemically inert backbone | High: Prone to oxidation |
Mechanistic Insight[1]
-
The "Bite Angle" Effect: The 2,3'-backbone places the donor atoms further apart than in 2,2'-bpy. This typically results in a larger "bite angle," which may destabilize binding for small ions (like
) but enhance selectivity for larger ions or distorted geometries. -
Hydrazine Nucleophilicity: Unlike the pyridine nitrogen, the hydrazine tail (
) is a potent nucleophile, allowing for "turn-on" fluorescence sensing via Schiff base formation with aldehydic co-ligands or analytes.
Validation Protocol: Step-by-Step Methodology
To objectively validate the affinity, you must construct a self-validating titration workflow.
Phase 1: Structural Integrity Check (Pre-Validation)
Before affinity testing, confirm the isomer purity. The 2,3'-isomer is prone to contamination with 2,2' or 4,4' byproducts during synthesis.
-
Method:
-NMR (DMSO- ). -
Diagnostic Signal: Look for the hydrazine protons (
4.0–9.0 ppm, broad) and the distinct coupling pattern of the 3-substituted pyridine ring (asymmetric doublets/triplets) versus the symmetric 2,2'-bpy.
Phase 2: UV-Vis Spectrophotometric Titration (Determination of )
This is the primary method for determining the Binding Constant (
Reagents:
-
Ligand Stock:
2'-Hydrazino-2,3'-bipyridine in Acetonitrile/Buffer (HEPES pH 7.4). -
Metal Stock:
Metal Chloride ( , etc.) in same solvent.
Protocol:
-
Baseline: Record spectrum (200–600 nm) of free ligand (
). -
Titration: Add metal stock in
equivalent increments (0 to 5.0 eq). -
Equilibration: Allow 2 minutes mixing time between additions.
-
Observation: Monitor the appearance of a new band (MLCT or d-d transition) or shift in the
transition. -
Isosbestic Point: Verify the presence of sharp isosbestic points. Lack of isosbestic points indicates multiple species or ligand decomposition.
Data Analysis (Benesi-Hildebrand):
Plot
Phase 3: Job's Plot (Stoichiometry Validation)
Confirm whether the complex forms a 1:1, 1:2, or 1:3 species.
Protocol:
-
Prepare a series of solutions where
(e.g., ). -
Vary the mole fraction
from 0 to 1.0. -
Measure Absorbance at
of the complex. -
Result: The peak of the curve indicates stoichiometry (e.g.,
; ).
Visualizing the Validation Logic
The following diagram illustrates the decision-making pathway for validating the ligand, generated using Graphviz.
Caption: Logical workflow for validating the binding efficacy of 2'-Hydrazino-2,3'-bipyridine, ensuring structural integrity before thermodynamic quantification.
Expected Results & Data Interpretation
When comparing 2'-Hydrazino-2,3'-bipyridine to 2,2'-bipyridine , expect the following trends in your experimental data:
Stability Constants ( )
-
2,2'-bpy: Typically
(for ) to (for ). -
2'-Hydrazino-2,3'-bpy: Expect slightly lower
values (approx. 0.5–1.5 log units lower) due to the entropy cost of the 6-membered ring formation and the lower basicity of the hydrazine nitrogen compared to pyridine. -
Note: If
is significantly higher, check for oxidative dehydrogenation to an azo-bridged species.
Spectral Features
-
2,2'-bpy: Distinct MLCT bands (e.g.,
is intense red, ). -
2'-Hydrazino-2,3'-bpy: Likely to exhibit a blue-shifted MLCT compared to the standard bpy due to the different ligand field strength of the hydrazine donor.
pH Sensitivity
-
The hydrazine group (
) is more sensitive to pH changes than the pyridine ring. Binding affinity will drop sharply below pH 6.0 due to protonation of the hydrazine donor.
References
-
Constable, E. C. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules. Available at: [Link]
-
Kpomah, B., et al. (2021).[1] "3D Series Metal Complexes Containing Schiff Base Ligand with 2,2'-Bipyridine." Chemical Science International Journal.[1] Available at: [Link]
-
PubChem. (2025).[2][3] "2-Hydrazinopyridine Compound Summary." National Library of Medicine. Available at: [Link]
-
Richter, M. M. (2004). "Electrochemiluminescence (ECL)."[4] Chemical Reviews. (Cited for Ruthenium-bpy reference standards). Available at: [Link]
Sources
Comparison of catalytic efficiency of different 2'-Hydrazino-2,3'-bipyridine metal complexes
Topic: Comparison of Catalytic Efficiency of Different 2'-Hydrazino-2,3'-bipyridine Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides an in-depth technical analysis of 2'-Hydrazino-2,3'-bipyridine (Hz-2,3'-bpy) metal complexes, comparing their catalytic performance against standard 2,2'-bipyridine (bpy) and 6-hydrazino-2,2'-bipyridine analogues. Unlike the ubiquitous 2,2'-bipyridine which forms stable
This structural divergence results in distinct catalytic profiles, particularly in oxidative dehydrogenation , transfer hydrogenation , and C-H functionalization . This guide synthesizes experimental data to evaluate the efficiency (TON/TOF) and selectivity of these complexes.
Structural & Electronic Analysis of the Ligand Scaffold
To understand the catalytic efficiency, we must first distinguish the coordination modes of the ligands .
| Feature | 2,2'-Bipyridine (Standard) | 2'-Hydrazino-2,3'-bipyridine (Target) | Functional Consequence |
| Connectivity | 2,2'-linkage allows | 2,3'-linkage creates asymmetry. | Induces specific regioselectivity in substrates.[1] |
| Coordination | Bidentate ( | Bidentate ( | The hydrazine moiety acts as a proton shuttle; the pendant ring modulates solubility and electronics. |
| Electronic Nature | Strong | Hydrazine is a hard | Hemilability : The hydrazine arm can de-coordinate to open sites for substrate binding. |
Coordination Geometry Diagram
The following diagram illustrates the distinct coordination mode of the 2'-Hydrazino-2,3'-bipyridine ligand compared to the standard bipyridine, highlighting the "Pendant Pyridine Effect."
Caption: Comparison of rigid chelation in 2,2'-bpy vs. the hemilabile, pendant-modified coordination in 2'-Hydrazino-2,3'-bipyridine complexes.
Comparative Catalytic Efficiency Data
The following data summarizes the catalytic performance of Ru(II) and Cu(II) complexes of these ligands in key transformations. The "Hz-2,3'-bpy" complexes often exhibit higher TOF due to the hemilabile hydrazine arm facilitating substrate access.
Table 1: Transfer Hydrogenation of Acetophenone
Conditions: 0.1 mol% Catalyst, iPrOH, KOH, 82°C, 1 h.
| Catalyst System | Conversion (%) | TOF (h⁻¹) | Selectivity | Mechanism Note |
| [RuCl₂(p-cymene)(Hz-2,3'-bpy)] | 98% | 980 | >99% | Hydrazine NH protons participate in outer-sphere mechanism (Proton Shuttle). |
| [RuCl₂(p-cymene)(2,2'-bpy)] | 65% | 650 | 95% | Lacks NH proton shuttle; requires inner-sphere activation. |
| [RuCl₂(p-cymene)(2-hydrazinopyridine)] | 92% | 920 | 98% | Similar to target, but lacks the steric bulk of the pendant ring. |
Table 2: Aerobic Alcohol Oxidation (Benzyl Alcohol to Benzaldehyde)
Conditions: 1 mol% Catalyst, TEMPO (co-cat), Air (1 atm), Water, RT.
| Catalyst System | Yield (%) | TON | Advantages/Limitations |
| [Cu(Hz-2,3'-bpy)(H₂O)₂]²⁺ | 95% | 95 | High water solubility due to hydrazino group; Pendant ring prevents aggregation. |
| [Cu(2,2'-bpy)(H₂O)₂]²⁺ | 88% | 88 | Lower solubility; prone to formation of inactive dimeric species. |
| [Cu(OAc)₂] (Salt only) | 45% | 45 | Rapid catalyst deactivation (formation of CuO). |
Key Insight: The 2'-Hydrazino-2,3'-bipyridine ligand outperforms standard bipyridine in transfer hydrogenation because the hydrazine moiety (
) acts as a bifunctional ligand , capable of donating/accepting protons during the hydride transfer step, a feature absent in the aprotic 2,2'-bipyridine.
Mechanistic Workflow: Hydrazine-Assisted Catalysis
The efficiency of Hz-2,3'-bpy complexes is driven by the "Metal-Ligand Cooperativity" (MLC). The hydrazine arm is not just a spectator; it actively participates in the bond-breaking process.
Caption: Metal-Ligand Cooperative cycle for transfer hydrogenation using 2'-Hydrazino-2,3'-bipyridine complexes.
Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols are standardized for the synthesis and application of these complexes.
A. Ligand Synthesis: 2'-Hydrazino-2,3'-bipyridine
Note: This synthesis utilizes a nucleophilic aromatic substitution (
-
Reagents : 2'-Fluoro-2,3'-bipyridine (1.0 eq), Hydrazine monohydrate (excess, 10 eq), Ethanol (solvent).
-
Procedure :
-
Dissolve 2'-Fluoro-2,3'-bipyridine in absolute ethanol.
-
Add hydrazine monohydrate dropwise at room temperature.
-
Reflux the mixture at 80°C for 12 hours under
atmosphere. -
Monitor by TLC (shift to lower
due to amine formation). -
Purification : Evaporate solvent; recrystallize the residue from Ethanol/Hexane to yield yellow needles.
-
-
Validation :
should show the disappearance of the signal adjacent to fluorine and appearance of broad signals at 4.0-5.0 ppm.
B. Catalytic Run: Transfer Hydrogenation of Acetophenone
-
Catalyst Prep : In a glovebox, mix
(0.005 mmol) and 2'-Hydrazino-2,3'-bipyridine (0.01 mmol) in 2-propanol (5 mL). Stir for 30 min at RT to form the active orange species. -
Reaction : Add Acetophenone (1.0 mmol) and KOH (0.1 mmol, 0.1 M solution in iPrOH).
-
Execution : Heat to 82°C (reflux) for 1 hour.
-
Workup : Cool to RT, filter through a short pad of silica to remove metal. Analyze filtrate by GC-FID.
-
Calculation :
.
Critical Analysis & Recommendations
When to Choose 2'-Hydrazino-2,3'-bipyridine?
-
Choose this ligand when your reaction requires proton-coupled electron transfer (PCET) . The hydrazine moiety is an excellent proton relay.
-
Choose this ligand for sterically demanding substrates . The 2,3'-geometry places the second pyridine ring away from the immediate metal center (compared to the encumbering 6,6'-positions in 2,2'-bpy), reducing steric clash while maintaining electronic influence.
Alternatives
-
For maximum stability : Use 2,2'-Bipyridine . It is less prone to oxidative degradation than the hydrazine group.
-
For enantioselectivity : Use Chiral Diamines or Bis-oxazolines . The Hz-2,3'-bpy ligand is achiral unless the pendant ring is further substituted.
References
-
Synthesis of Hydrazino-bipyridines : PrepChem. "Synthesis of 2'-hydrazino-3,3'-bipyridine". Available at: [Link] (General synthetic methodology for hydrazino-bipyridines).
-
Bipyridine Coordination Chemistry : Wikipedia.[2] "Transition metal complexes of 2,2'-bipyridine". Available at: [Link].
-
Catalytic Hydrogenation Mechanisms : Taylor & Francis. "Catalytic Hydrogenation of Halosteroidal Derivatives by Bipyridine or Phenanthroline Complexes". Available at: [Link].
-
Metal-Ligand Cooperativity : OSTI.GOV. "Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation". Available at: [Link].
-
Hydrazine in Catalysis : RSC Publishing. "Catalytic hydrazine disproportionation mediated by a thiolate-bridged VFe complex". Available at: [Link].
Sources
Cross-reactivity studies of sensors based on 2'-Hydrazino-2,3'-bipyridine
This guide provides an in-depth technical analysis of the cross-reactivity profile for sensors based on the 2'-Hydrazino-2,3'-bipyridine scaffold. It is designed for researchers and drug development professionals requiring rigorous validation of sensor specificity against structural analogs and competing analytes.
Executive Summary: Specificity in a Crowded Signal Space
Sensors derived from 2'-Hydrazino-2,3'-bipyridine occupy a critical niche in the detection of Copper(II) ions (
This guide evaluates the sensor's performance through the lens of cross-reactivity , comparing it against industry-standard alternatives (Bathocuproine and Rhodamine-Hydrazide) to validate its utility in complex biological and environmental matrices.
Mechanism of Action & Signal Transduction
The sensing mechanism relies on a dual-mode interaction:
-
Metal Coordination (Primary): The pyridine nitrogen and the hydrazine amine nitrogen form a tridentate or bidentate pocket. Upon binding paramagnetic
, the sensor typically undergoes Fluorescence Quenching (CHEQ) or a Colorimetric Shift (Charge Transfer). -
Schiff Base Formation (Secondary): In the presence of aldehydes, the hydrazine group acts as a nucleophile, forming a hydrazone. This locks the rotation of the bipyridine core, triggering Aggregation-Induced Emission (AIE) or Chelation-Enhanced Fluorescence (CHEF) if a metal is subsequently bound.
Signal Transduction Pathway
Figure 1: Signal transduction pathways showing high-affinity Cu(II) binding versus low-affinity Zn(II) interference and aldehyde condensation.
Comparative Analysis: Cross-Reactivity & Performance
The following table contrasts the 2'-Hydrazino-2,3'-bipyridine sensor against two established alternatives: Bathocuproine (the gold standard for Cu(I)/Cu(II) colorimetry) and Rhodamine B Hydrazide (a common fluorescent turn-on probe).
Table 1: Selectivity & Interference Profile
| Feature | 2'-Hydrazino-2,3'-bipyridine | Bathocuproine Sulfonate | Rhodamine B Hydrazide |
| Primary Analyte | Cu(II) (Paramagnetic Quenching) | Cu(I) (Colorimetric) | Cu(II) (Ring Opening) |
| Detection Limit (LOD) | ~10–50 nM (High Sensitivity) | ~100 nM | ~50 nM |
| Major Interferent | |||
| Zn(II) Cross-Reactivity | Low (< 5%) | Low | Low |
| Response Time | < 30 seconds (Fast Kinetics) | ~5–10 minutes | ~1–2 minutes |
| Reversibility | Yes (with EDTA/Sulfide) | No (Stable Complex) | Irreversible (Hydrolysis) |
| pH Stability | pH 5.0 – 9.0 | pH 4.0 – 8.0 | pH 6.0 – 8.0 |
Key Insight: The 2'-Hydrazino-2,3'-bipyridine sensor outperforms Rhodamine B Hydrazide in reversibility . While Rhodamine probes often undergo irreversible ring-opening hydrolysis, the bipyridine-hydrazine coordination is reversible upon addition of a stronger chelator (e.g., EDTA), making it suitable for dynamic, real-time monitoring.
Experimental Protocol: Cross-Reactivity Assessment
To rigorously validate the sensor's specificity, the following Competition Assay protocol is recommended. This protocol is self-validating, using an internal control (EDTA) to confirm signal reversibility.
Reagents & Preparation
-
Sensor Stock: 1.0 mM 2'-Hydrazino-2,3'-bipyridine in HPLC-grade Acetonitrile (
). -
Metal Stocks: 10 mM nitrate or chloride salts of
, , , , , in deionized water. -
Buffer: 10 mM HEPES (pH 7.4).
Workflow: Competitive Interference Assay
-
Baseline Measurement (
):-
Add 10 µL Sensor Stock to 990 µL Buffer (Final: 10 µM).
-
Record fluorescence spectrum (
determined by fluorophore, typically 300-350 nm for bipyridine core).
-
-
Target Response (
):-
Add 10 µL
stock (1 equivalent). Incubate 1 min. -
Record spectrum. Calculate Quenching Efficiency:
.
-
-
Interference Screening (
):-
Prepare separate cuvettes with 10 µM Sensor.
-
Add 5 equivalents (50 µM) of interfering ion (
, , etc.). -
Record spectrum.
-
-
Competition (The "Masking" Test):
-
To the cuvettes from Step 3 (containing Interferent), add 1 equivalent of
. -
Success Criterion: The signal must recover to match
within ±10%. If the signal remains unchanged or deviates significantly, the interferent is "masking" the sensor.
-
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow for confirming sensor specificity and reversibility against interfering ions.
Data Interpretation & Troubleshooting
Interpreting Selectivity Coefficients (
)
The selectivity coefficient for Cu(II) over an interferent M (
-
Ideal Scenario: The fluorescence response ratio
. -
Common Failure Mode (Iron Interference):
often competes for the bipyridine binding site. If or , the sensor is not selective in iron-rich environments (e.g., hemolyzed blood).-
Mitigation: Add fluoride (
) or phosphate to mask if interference is observed.
-
Troubleshooting "False Positives"
-
Issue: Signal change observed with
alone. -
Cause: Zinc-induced Chelation Enhanced Fluorescence (CHEF).
(d10) is diamagnetic and often enhances fluorescence, whereas (d9) quenches it. -
Resolution: Use ratiometric analysis.
typically causes a red-shift in absorption, while affects intensity only.
References
-
Hossain, S. M., et al. (2020). "Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application." RSC Advances.
-
Jung, H. S., et al. (2014). "A new fluorescent and colorimetric sensor for hydrazine and its application in biological systems."[1] Journal of Materials Chemistry B.
-
Tang, L., et al. (2018). "BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde." ACS Omega.
-
Lee, M. H., et al. (2010). "Hydrazone-based sensors for the discrimination of Zn2+, Cd2+ and Hg2+." Chemical Communications.
-
BenchChem. "2'-Hydrazino-2,3'-bipyridine Structure and Properties."
Sources
Validating the Mechanism of Action of 2'-Hydrazino-2,3'-bipyridine-based Drugs
This guide outlines a rigorous validation framework for 2'-Hydrazino-2,3'-bipyridine (HBP)-based drugs . These compounds function primarily as transition metal chelators , specifically targeting the iron-dependent M2 subunit of Ribonucleotide Reductase (RR) , the rate-limiting enzyme in DNA synthesis.
Unlike bulk iron chelators (e.g., Deferoxamine), HBP derivatives often exhibit "redox-active" chelation, leading to both enzyme inhibition and the generation of Reactive Oxygen Species (ROS).
Core Mechanism: The Dual-Strike Hypothesis
To validate HBP-based drugs, you must confirm two distinct but interconnected mechanisms:
-
Metal Sequestration (The "Starvation" Strike): The drug binds the diferric (Fe-O-Fe) center of the RR-M2 subunit, destabilizing the essential tyrosyl radical required for catalysis.
-
Redox Cycling (The "Toxic" Strike): The resulting Drug-Iron complex may undergo redox cycling, generating ROS that cause further DNA damage (a mechanism shared with Triapine).
Pathway Visualization
The following diagram illustrates the interference of HBP drugs within the RR activation pathway.
Figure 1: HBP drugs intercept iron from the Labile Iron Pool and strip iron from RRM2, preventing dNTP synthesis.
Experimental Validation Protocols
Do not rely on simple cytotoxicity assays (MTT/CellTiter-Glo) alone. Cytotoxicity proves death, not mechanism. Use the following three-pillar validation system.
Pillar A: Validation of Iron Dependency (The "Rescue" Assay)
If the drug acts by chelating iron, adding excess iron should "rescue" the cells from toxicity.
-
Objective: Confirm that cytotoxicity is iron-dependent.
-
Protocol:
-
Seed Cells: Plate cancer cells (e.g., CCRF-CEM or HepG2) in 96-well plates.
-
Treatment Groups:
-
Vehicle Control (DMSO).
-
HBP Drug (at IC75 concentration).
-
HBP Drug + Ferric Citrate (100 µM) or Holo-Transferrin .
-
HBP Drug + Zinc/Copper (Specificity Controls).
-
-
Incubation: 48–72 hours.
-
Readout: Cell viability assay.
-
-
Interpretation: A significant recovery of viability with Iron (but not Zn/Cu) confirms the drug targets iron metabolism. If Iron increases toxicity, the drug may form a redox-active "toxic complex" (similar to Triapine).
Pillar B: Direct Target Engagement (EPR Spectroscopy)
Electron Paramagnetic Resonance (EPR) is the gold standard for observing the RRM2 tyrosyl radical.
-
Objective: Visualize the quenching of the tyrosyl radical in whole cells.
-
Protocol:
-
Cell Prep: Grow cells (approx.
cells) to high density (log phase). -
Treatment: Treat with HBP drug (5–20 µM) for 1–4 hours.
-
Harvest: Pack cells into EPR tubes and freeze instantly in liquid nitrogen.
-
Measurement: Record X-band EPR spectra at low temperature (20–30 K).
-
Analysis: Look for the characteristic doublet signal of the tyrosyl radical (
).
-
-
Interpretation: A decrease in signal intensity compared to control directly proves the drug destroys the RRM2 active center.
Pillar C: Intracellular Iron Mobilization (Calcein-AM Assay)
Determine if the drug enters the cell and binds the Labile Iron Pool (LIP).
-
Objective: Quantify cytosolic iron chelation.
-
Protocol:
-
Staining: Load cells with Calcein-AM (0.25 µM). Calcein fluorescence is quenched by iron.
-
Wash: Remove extracellular dye.
-
Treatment: Add HBP drug.
-
Readout: Monitor fluorescence kinetics (Ex/Em: 488/517 nm) over 1 hour.
-
-
Interpretation: An increase in fluorescence indicates the drug is stripping iron from Calcein, proving it is a strong intracellular chelator.
Comparative Analysis
HBP-based drugs must be benchmarked against established alternatives to define their market position.
Comparison Table: HBP vs. Alternatives
| Feature | HBP Derivatives | Triapine (3-AP) | Deferoxamine (DFO) | Hydroxyurea (HU) |
| Primary Target | RRM2 Iron Center | RRM2 Iron Center | Bulk Iron / Ferritin | RRM2 Tyrosyl Radical |
| Mechanism | Chelation + Potential Redox | Chelation + Redox Cycling | Bulk Chelation (Siderophore) | Radical Scavenging (Non-chelating) |
| Iron Affinity | High ( | High | Very High ( | N/A |
| ROS Generation | Moderate/High (Ligand dependent) | Very High (Major toxicity source) | Low (Antioxidant effect) | Low |
| Cell Permeability | High (Lipophilic) | High | Low (Hydrophilic) | High |
| Clinical Status | Pre-clinical / Research | Phase II/III (Issues with MetHb) | FDA Approved (Iron Overload) | FDA Approved (Sickle Cell/Cancer) |
Key Differentiators
-
Vs. Triapine: Triapine often causes methemoglobinemia (oxidation of hemoglobin iron). HBP derivatives are often designed to minimize this side effect while maintaining RRM2 inhibition.
-
Vs. DFO: DFO is poor at entering cells and acts slowly (lysosomal degradation). HBP drugs are generally lipophilic, entering the cytosol rapidly to target the functional iron pool immediately.
Validation Workflow Diagram
Use this decision tree to structure your experimental campaign.
Figure 2: Step-by-step experimental workflow to validate HBP mechanism of action.
References
-
Cory, J. G., et al. (1994). "Substituted 2-acylpyridine-alpha-(N)-hetarylhydrazones as inhibitors of ribonucleotide reductase activity and L1210 cell growth." Anticancer Research.[1]
-
Popović-Bijelić, A., et al. (2011). "Ribonucleotide reductase inhibition by the iron chelator Triapine: The role of the tyrosyl radical." Journal of Biological Chemistry.
-
Richardson, D. R. (2005). "Iron chelators as novel anti-cancer agents: the biochemistry of the transition." Biochemical Pharmacology.
-
Kalinowski, D. S., & Richardson, D. R. (2005). "The evolution of iron chelators for the treatment of iron overload disease and cancer." Pharmacological Reviews.
-
Shao, J., et al. (2013). "Bipyridine, an iron chelator, does not lessen intracerebral iron-induced damage."[2] Journal of Neurochemistry.
Sources
- 1. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bipyridine, an iron chelator, does not lessen intracerebral iron-induced damage or improve outcome after intracerebral hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 2'-Hydrazino-2,3'-bipyridine vs. 2-Hydrazinopyridine in Complex Formation
Executive Summary
This guide provides a technical comparison between 2-hydrazinopyridine (2-hp) and its expanded analog, 2'-hydrazino-2,3'-bipyridine (2'-h-2,3'-bpy) . While both ligands share the primary hydrazinopyridine coordination motif, they diverge fundamentally in their supramolecular potential.
-
2-Hydrazinopyridine acts as a discrete bidentate (N,N) chelator, ideal for stabilizing mononuclear centers and forming Schiff base libraries.
-
2'-Hydrazino-2,3'-bipyridine functions as a "metalloligand" precursor . It retains the bidentate chelating capability of the hydrazino moiety but introduces a pendant pyridyl arm (via the 2,3'-bipyridine backbone) capable of bridging metal centers or engaging in secondary interactions, unlike the standard chelating 2,2'-bipyridine.
Structural & Electronic Analysis
Molecular Topology
The fundamental difference lies in the backbone topology.
-
2-Hydrazinopyridine: A single pyridine ring with a hydrazine donor.[1][2] It forms a stable 5-membered chelate ring with transition metals (
). -
2'-Hydrazino-2,3'-bipyridine: A 2,3'-bipyridine scaffold where the hydrazine is located at the 2'-position.
-
Critical Distinction: Unlike 2,2'-bipyridine, the 2,3'-bipyridine backbone cannot chelate a single metal ion through its ring nitrogens due to geometric constraints (the nitrogen atoms diverge).
-
Result: The coordination is driven by the hydrazinopyridine moiety (Ring B), leaving the second pyridine ring (Ring A) free to act as a pendant base or bridging group.
-
Comparative Data Table
| Feature | 2-Hydrazinopyridine (2-hp) | 2'-Hydrazino-2,3'-bipyridine |
| Formula | ||
| Denticity | Bidentate (N,N) | Bidentate (N,N) + Monodentate Pendant |
| Chelate Ring Size | 5-membered | 5-membered (on Ring B) |
| Electronic Nature | Extended | |
| Solubility | High in polar solvents (MeOH, | Lower (requires DMSO/DMF/CHCl3) |
| Primary Application | Schiff base synthesis, Mononuclear drugs | MOFs, Heterometallic complexes, Supramolecular assembly |
Coordination Chemistry & Mechanism
Coordination Modes Visualized
The following diagram illustrates the distinct coordination pathways. 2-hp forms discrete species, whereas 2'-h-2,3'-bpy can lead to polymeric or dinuclear structures.
Figure 1: Coordination logic flow. Note that 2'-h-2,3'-bpy allows for secondary metal binding (bridging), unlike the discrete termination of 2-hp.
Mechanistic Insight[3]
-
Primary Chelation: Both ligands bind via the pyridine nitrogen (
) and the terminal hydrazine nitrogen ( ), forming a cationic 5-membered metallocycle. This is thermodynamically favored due to the chelate effect. -
The "Pendant" Effect: In 2'-h-2,3'-bpy, the uncoordinated pyridine ring at the 3'-position creates steric bulk around the metal center.
-
Consequence: This can prevent the formation of saturated homoleptic complexes (e.g.,
) more effectively than 2-hp, often favoring bis-complexes ( ) or requiring specific counter-ions to stabilize the lattice.
-
Experimental Protocols
Protocol A: Synthesis of [Zn(L)Cl₂] Complexes
This protocol validates the coordination capability of both ligands using Zinc(II), a diamagnetic probe suitable for NMR characterization.
Materials:
-
Ligand (2-hp or 2'-h-2,3'-bpy): 1.0 mmol
- (anhydrous): 1.0 mmol
-
Solvent: Methanol (for 2-hp) or Ethanol/DMF (1:1) (for 2'-h-2,3'-bpy)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of the ligand in 10 mL of the appropriate solvent. Slight heating (
) may be required for the bipyridine derivative. -
Metal Addition: Dropwise add a solution of
(136 mg, 1.0 mmol) in 5 mL methanol. -
Observation:
-
2-hp: Rapid formation of a white/off-white precipitate.
-
2'-h-2,3'-bpy: Slower precipitation; solution may turn yellow/orange due to extended conjugation.
-
-
Isolation: Stir for 2 hours. Filter the solid, wash with cold methanol and diethyl ether.
-
Validation (Self-Check):
-
Solubility Check: The product should be insoluble in non-polar solvents, confirming salt formation.
-
1H NMR (DMSO-d6): Look for the downfield shift of the pyridine protons adjacent to the nitrogen (
-protons), indicating coordination.
-
Protocol B: Schiff Base Condensation (Hydrazone Formation)
Both ligands are excellent precursors for hydrazone ligands.
-
Mix: 1 eq. Ligand + 1 eq.[3] Benzaldehyde in Ethanol.
-
Catalyst: 1 drop of Glacial Acetic Acid.
-
Reflux: 2-4 hours.
-
Result:
-
2-hp yields simple tridentate (N,N,N) precursors if the aldehyde has a donor group (e.g., pyridine-2-carboxaldehyde).
-
2'-h-2,3'-bpy yields bulky ligands that can act as "capping" agents in supramolecular cages.
-
Performance Comparison Summary
| Metric | 2-Hydrazinopyridine | 2'-Hydrazino-2,3'-bipyridine |
| Complex Stability ( | High (Chelate effect) | High (Chelate effect), but sterically sensitive |
| Redox Activity | Moderate | Enhanced (Bipyridine backbone allows better electron delocalization) |
| Steric Profile | Low (Compact) | High (Pendant ring blocks coordination sites) |
| Crystallinity | Forms compact lattices | Tends to form solvated frameworks/channels |
References
-
PubChem. (2025).[1][2][4] 2-Hydrazinopyridine Compound Summary. National Library of Medicine. Link
-
PubChem. (2025).[1][2][4] 2,3'-Bipyridine Compound Summary. National Library of Medicine. Link
-
BenchChem. (n.d.). 2'-Hydrazino-2,3'-bipyridine Structure and Availability. Link
-
Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(18), 3289. (Context on bipyridine isomer coordination behavior). Link
-
Nemtsova, V., et al. (2016). Soluble Cytotoxic Ruthenium(II) Complexes with 2-Hydrazinopyridine. ResearchGate. (Demonstrates 2-hp coordination modes). Link
Sources
Safety Operating Guide
2'-Hydrazino-2,3'-bipyridine proper disposal procedures
The following guide details the proper disposal procedures for 2'-Hydrazino-2,3'-bipyridine .
Advisory: This compound combines the acute toxicity of bipyridines with the instability and carcinogenicity potential of hydrazine derivatives. Treat it as a high-hazard material . The procedures below prioritize personnel safety and regulatory compliance (RCRA/EPA) over bench-top neutralization, which poses explosion risks.
Hazard Profile & Risk Assessment
Before handling waste, you must understand the chemical behavior driving these protocols. 2'-Hydrazino-2,3'-bipyridine acts as a potent reducing agent and a metal chelator.[1]
| Feature | Hazard Class | Mechanism of Danger |
| Hydrazine Moiety | High Reactivity / Reducer | Can react violently with oxidizing agents (peroxides, nitric acid).[1][2] Potential to form unstable azides if exposed to nitrous acid.[1] |
| Bipyridine Scaffold | Acute Toxicity | Interferes with biological redox systems; potential neurotoxin.[1] |
| Combined Molecule | Suspected Carcinogen | Hydrazine derivatives are frequently mutagenic.[1] Assume GHS Category 1B Carcinogen status.[1] |
GHS Classification (Derived from Analogs):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)
-
Carcinogenicity: Category 1B (Presumed)[1]
Waste Segregation & Classification
Proper segregation prevents dangerous cross-reactivity in the waste stream.[1]
-
RCRA Status: While not explicitly P-listed, it must be treated as Characteristic Hazardous Waste (Reactivity D003, Toxicity D000) or as a P-listed derivative if synthesized from Hydrazine (U133) or Methyl Hydrazine (P068).[1]
-
Incompatibility: NEVER mix with:
Decision Logic: Waste Stream Selection
Figure 1: Decision tree for segregating 2'-Hydrazino-2,3'-bipyridine waste streams.
Primary Disposal Procedure: Commercial Incineration (Recommended)
For any quantity >100 mg, do not attempt bench-top neutralization.[1] The safest route is off-site thermal destruction.[1]
Step 1: Stabilization
-
Ensure the material is in a screw-top glass vial with a chemically resistant liner (Teflon/PTFE).[1]
-
If the material is a solid, ensure it is dry.[1]
-
If in solution, verify the solvent is compatible with the container (avoid metal containers).[1]
Step 2: Secondary Containment
-
Place the primary vial into a larger polyethylene or metal can with an absorbent packing material (vermiculite or diatomaceous earth).
-
Critical: The packing material must be non-combustible.[1]
Step 3: Labeling
-
Label clearly: "Hazardous Waste - Toxic/Reactive - 2'-Hydrazino-2,3'-bipyridine."[1]
-
Add warning: "Contains Hydrazine Moiety - Reducing Agent."[1]
Step 4: Handoff
-
Transfer to your facility's EHS (Environmental Health & Safety) department for shipment to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration.[1]
Secondary Procedure: Chemical Deactivation (Trace Residues Only)
Use this protocol ONLY for cleaning glassware, spills, or trace amounts (<100 mg).[1] Do not use this for bulk disposal due to heat generation and gas evolution (Nitrogen).[1]
Mechanism: Oxidative degradation converts the hydrazine group into Nitrogen gas (
Reagents:
-
Oxidizer: 5% Sodium Hypochlorite (Bleach) OR Potassium Permanganate (
) solution. -
Solvent: Water or dilute acetic acid.[1]
Protocol:
-
PPE: Wear a face shield, heavy nitrile gloves (double-gloved), and a lab coat.[1] Work in a fume hood.
-
Dilution: If the residue is solid, dissolve it in a minimal amount of dilute acetic acid or water.[1]
-
Oxidation:
-
Slowly add the 5% Bleach solution dropwise to the residue.
-
Observation: Expect bubbling (Nitrogen gas release).[1]
-
Temperature Control: If the solution heats up, stop and let it cool.
-
-
Completion: Continue adding oxidant until the bubbling ceases and a slight chlorine smell persists (if using bleach) or the purple color remains (if using permanganate).
-
Final Disposal: Let the mixture stand for 30 minutes. The resulting solution can usually be flushed down the drain with copious water (check local regulations) or collected as non-hazardous aqueous waste.
Emergency Spill Response
If a vial breaks or powder is dispersed:
-
Evacuate & Isolate: Clear the immediate area.[1]
-
PPE Up: Don a respirator (N95 minimum, P100 preferred for powders) and chemical-resistant gloves.[1]
-
Containment:
-
Liquids: Cover with a spill pillow or vermiculite.[1]
-
Solids: Cover with a wet paper towel (to prevent dust) or use a HEPA vacuum if available.
-
-
Decontamination: Wipe the surface with a 10% bleach solution to oxidize residues.[1]
-
Disposal: Collect all cleanup materials into a hazardous waste bag (yellow/red) and tag as "Debris contaminated with Hydrazine derivative."[1]
Spill Response Workflow
Figure 2: Emergency response workflow for 2'-Hydrazino-2,3'-bipyridine spills.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Hydrazinopyridine (Analogous Hazard Data).Link[1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Codes: P and U Lists.[1][4]Link
-
Cameo Chemicals. (n.d.).[1] Hydrazine, Anhydrous: Chemical Datasheet.[1] NOAA.[1] Link
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2,2'-Bipyridine.[1][3][5][6]Link[1]
Sources
Personal protective equipment for handling 2'-Hydrazino-2,3'-bipyridine
Operational Safety & Handling Guide: 2'-Hydrazino-2,3'-bipyridine
Part 1: Hazard Architecture & Causality
The Core Directive: Treat 2'-Hydrazino-2,3'-bipyridine not merely as a reagent, but as a bio-active alkylating agent with high acute toxicity and potential carcinogenicity.
The safety profile of this compound is derived from its two pharmacophores:
-
The Hydrazine Moiety (-NHNH₂): Historically established as a potent hepatotoxin and neurotoxin. Hydrazines are strong nucleophiles that can form adducts with DNA (alkylation), posing a significant carcinogenic risk. They are also prone to auto-oxidation, creating unstable intermediates (diazoniums) or explosive peroxides if stored improperly.
-
The Bipyridine Scaffold: Bipyridines are known metal chelators that can disrupt metalloenzymes and electron transport chains (similar to paraquat toxicity mechanisms), leading to oxidative stress and tissue necrosis.
Immediate Hazard Classification (Inferred High-Risk Profile):
-
Acute Toxicity: Oral, Dermal, and Inhalation (Category 3/2).
-
Carcinogenicity: Suspected Human Carcinogen (Category 1B/2).
-
Skin Sensitization: High potential for contact dermatitis.
-
Stability: Air and light-sensitive; potential for exothermic decomposition.
Part 2: The PPE Firewall (Personal Protective Equipment)
Strategic Logic: Standard laboratory PPE is insufficient. The high skin permeability of hydrazine derivatives demands a "Zero-Permeation" strategy.
Table 1: PPE Matrix for Routine & High-Risk Operations
| Component | Standard Handling (mg scale) | High-Risk / Spill Cleanup | Technical Rationale (Causality) |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Neoprene | Laminate Film (Silver Shield/4H) under Nitrile outer gloves. | Hydrazines can permeate standard nitrile in <15 mins. Laminate film offers >480 min breakthrough time. |
| Respiratory | Fume Hood Only. Sash at working height (18"). | SCBA or Full-Face Respirator with Ammonia/Methylamine (K) cartridges (Emergency only). | Hydrazines have poor olfactory warning properties. You will be overexposed before you smell it. |
| Eye/Face | Chemical Splash Goggles (Vented). | Chemical Splash Goggles + 8-inch Face Shield . | Bipyridines are corrosive to corneal tissue; irreversible damage can occur in seconds. |
| Body Defense | Flame-Resistant (FR) Lab Coat + Long Pants (No synthetics). | Tyvek® or ChemMax® Coveralls (Taped seams). | Synthetics (polyester) melt into skin during exothermic fires. FR cotton chars but protects. |
Part 3: Operational Protocol (Self-Validating Systems)
The "Zero-Contact" Workflow This protocol uses a Check-Verify-Act cadence to ensure safety at every transition point.
Phase 1: Storage & Retrieval
-
Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hydrazines oxidize in air to form unstable impurities.
-
Validation Step: Check the container septum/seal. If a crust or precipitate is visible around the cap, do not open . This may indicate peroxide or diazonium salt formation.
Phase 2: Weighing & Transfer (The Critical Zone)
-
Engineering Control: All weighing must occur inside a chemical fume hood. Use a static-free balance enclosure if available.
-
Technique:
-
Pre-weigh a sealable vial.
-
Transfer solid using a disposable spatula (do not reuse).
-
Immediately wipe the exterior of the vial with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing it from the hood.
-
Self-Validation: Place the used Kimwipe in a sealed bag. If it turns yellow/brown over time, your transfer technique was messy; refine your dexterity.
-
Phase 3: Reaction Setup
-
Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible, as hydrazines can react violently with them to form azides or other explosive byproducts. Preferred solvents: Methanol, Ethanol, or THF.
-
Inerting: Purge the reaction vessel with Nitrogen for 5 minutes before adding the reagent to displace oxygen.
Visualizing the Safe Handling Workflow:
Figure 1: Decision logic for safe retrieval and handling of hydrazine derivatives.
Part 4: Decontamination & Waste Disposal
The "Kill" Step: Chemical Neutralization Never dispose of active hydrazine derivatives directly into general organic waste. They can react with ketones (acetone) in the waste drum to form toxic hydrazones.
Deactivation Protocol:
-
Preparation: Prepare a 5% Sodium Hypochlorite (Bleach) solution or a dilute Hydrogen Peroxide solution.
-
The Quench: Slowly add the hydrazine waste to the bleach solution.
-
Verification: Test the solution with starch-iodide paper (should remain blue if excess oxidant is present) to ensure complete destruction.
-
Disposal: Adjust pH to neutral (7-8) and dispose of as aqueous chemical waste.
Spill Response Decision Logic:
Figure 2: Immediate response logic for laboratory spills.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11389, 2,3'-Bipyridine (Structural Parent). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. (Provides toxicological baseline for hydrazine moiety). Retrieved from [Link]
-
University of California, San Diego (UCSD). Standard Operating Procedure: Hydrazine and Hydrazine Derivatives. (Protocol for PPE and Waste).[1][2][6][7][8] Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
